Product packaging for Vildagliptin hydrochloride(Cat. No.:CAS No. 924914-75-0)

Vildagliptin hydrochloride

Cat. No.: B12786933
CAS No.: 924914-75-0
M. Wt: 339.9 g/mol
InChI Key: RZUUYWHYKBKAGN-DNSMMRBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vildagliptin hydrochloride is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used extensively in biochemical and pharmacological research related to type 2 diabetes mellitus . Its primary research value lies in its mechanism of action: by inhibiting the DPP-4 enzyme, this compound prevents the rapid degradation of endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This action prolongs the activity of these hormones, leading to enhanced glucose-dependent insulin secretion from pancreatic beta-cells and suppressed glucagon release from alpha-cells, thereby improving glycemic control in experimental models without inducing hypoglycemia . From a structural perspective, research using techniques like X-ray crystallography (e.g., PDB ID 3w2t) has revealed that Vildagliptin acts as a substrate-like inhibitor, forming a covalent complex with the catalytic serine residue (Ser630) in the active site of DPP-4 . The cyanopyrrolidine ring of Vildagliptin occupies the S1 subsite, while the molecule forms multiple hydrogen bonds with key residues such as Asn710, Glu205, and Glu206, accounting for its tight binding and potent inhibitory activity . This compound is characterized by high oral bioavailability (85%) and its metabolism occurs primarily via hydrolysis not involving the Cytochrome P450 system, leading to a low potential for drug-drug interactions in research settings . The major inactive metabolite is a carboxylic acid derivative formed by hydrolysis of the cyano group . This compound is supplied for research applications such as investigating DPP-4 enzyme kinetics, exploring incretin hormone pathways, studying beta-cell function and survival, and developing new models for metabolic disease research. Handling Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly prohibited for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26ClN3O2 B12786933 Vildagliptin hydrochloride CAS No. 924914-75-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

924914-75-0

Molecular Formula

C17H26ClN3O2

Molecular Weight

339.9 g/mol

IUPAC Name

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C17H25N3O2.ClH/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;/h12-14,19,22H,1-8,10-11H2;1H/t12?,13?,14-,16?,17?;/m0./s1

InChI Key

RZUUYWHYKBKAGN-DNSMMRBLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl

Origin of Product

United States

Foundational & Exploratory

Vildagliptin Hydrochloride and its Mechanism of Action on GLP-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin (B1682220) hydrochloride is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances pancreatic islet function, thereby improving glycemic control in patients with type 2 diabetes mellitus. Its primary mechanism of action involves the prevention of the rapid degradation of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1). By prolonging the activity of endogenous GLP-1, vildagliptin stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. This guide provides an in-depth technical overview of the molecular interactions, signaling pathways, and pharmacodynamic effects of vildagliptin, with a specific focus on its impact on GLP-1. Quantitative data from key studies are summarized, and detailed experimental protocols for assessing its activity are provided.

Introduction

The incretin effect, which describes the phenomenon of oral glucose administration eliciting a significantly higher insulin response compared to intravenous glucose infusion, is a cornerstone of glucose homeostasis. This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In individuals with type 2 diabetes, the incretin effect is markedly diminished, contributing to impaired glucose tolerance.

GLP-1, secreted from L-cells in the distal intestine in response to nutrient ingestion, exerts several beneficial effects on glucose regulation. These include the potentiation of glucose-dependent insulin secretion from pancreatic β-cells, suppression of glucagon secretion from α-cells, delaying gastric emptying, and promoting satiety. However, the therapeutic potential of native GLP-1 is limited by its extremely short half-life of approximately two minutes, as it is rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).

Vildagliptin hydrochloride is a member of the gliptin class of oral antihyperglycemic agents that specifically target and inhibit DPP-4. This inhibition prevents the breakdown of active GLP-1, thereby increasing its circulating levels and prolonging its physiological actions.[1][2][3][4][5][6][7] This document will delve into the detailed mechanism of action of vildagliptin, its interaction with DPP-4, and the subsequent downstream effects on GLP-1 signaling and glucose metabolism.

Vildagliptin's Interaction with DPP-4

Vildagliptin's therapeutic efficacy is rooted in its potent and selective inhibition of the DPP-4 enzyme. This interaction is characterized by a unique binding mechanism and high affinity.

Covalent Binding and Slow Dissociation

Vildagliptin binds to the catalytic site of DPP-4 in a two-step, reversible process that involves the formation of a covalent bond.[8][9] This interaction is characterized by a rapid-binding phase followed by a slow tight-binding phase.[1] The nitrile group within the vildagliptin structure is key to this covalent interaction with the serine residue (Ser630) in the active site of DPP-4.[10] This covalent modification leads to a prolonged inhibition of the enzyme's activity that extends beyond the plasma half-life of the drug itself.[3] While the binding is covalent, it is also reversible, with vildagliptin being slowly hydrolyzed, leading to the dissociation of the drug from the enzyme.[8][9]

dot

Vildagliptin Vildagliptin V_DPP4_noncovalent Vildagliptin-DPP-4 Non-covalent Complex Vildagliptin->V_DPP4_noncovalent Rapid Binding DPP4 DPP-4 Enzyme (Active) DPP4->V_DPP4_noncovalent V_DPP4_covalent Vildagliptin-DPP-4 Covalent Complex (Inhibited) V_DPP4_noncovalent->V_DPP4_covalent Slow Covalent Bond Formation V_DPP4_covalent->V_DPP4_noncovalent Slow Dissociation

Vildagliptin's two-step binding process to DPP-4.

Potency and Selectivity

Vildagliptin exhibits high-affinity binding to DPP-4, with a low concentration required to achieve 50% inhibition (IC50) and a low inhibition constant (Ki).[1][11] It is also highly selective for DPP-4 over other related enzymes such as DPP-8 and DPP-9, minimizing off-target effects.[1]

ParameterValueReference
IC50 for DPP-4 4.5 nmol/L[11]
Ki for DPP-4 3 nmol/L[1]
Ki for DPP-8 810 nmol/L[1]
Ki for DPP-9 97 nmol/L[1]

Pharmacodynamic Effects on GLP-1 and Glycemic Control

The inhibition of DPP-4 by vildagliptin leads to a significant increase in the circulating levels of active GLP-1. This enhancement of the incretin system is the primary driver of vildagliptin's glucose-lowering effects.

Increased Active GLP-1 Levels

Clinical studies have consistently demonstrated that vildagliptin administration results in a rapid and sustained increase in plasma concentrations of active GLP-1.[11][12] This effect is dose-dependent and is observed in both fasting and postprandial states.[2]

Vildagliptin DoseDPP-4 InhibitionIncrease in Active GLP-1Reference
25 mg>95% for at least 4 hoursUp to 2- to 3-fold[12]
50 mg>95% for at least 4 hoursUp to 2- to 3-fold[12]
100 mg>90% (sustained)2- to 3-fold[11][13]
200 mg>95% for at least 4 hoursUp to 2- to 3-fold[12]
Downstream Signaling Pathway of Enhanced GLP-1

The elevated levels of active GLP-1, facilitated by vildagliptin, bind to GLP-1 receptors (GLP-1R) on pancreatic β-cells and α-cells, initiating a cascade of intracellular signaling events that ultimately lead to improved glucose homeostasis.

dot

cluster_Vildagliptin Vildagliptin Action Vildagliptin Vildagliptin DPP4 DPP-4 Vildagliptin->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Degrades GLP1_active Active GLP-1 (Increased Levels) GLP1R GLP-1 Receptor (on β-cell) GLP1_active->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion (Glucose-dependent) PKA->Insulin Promotes

GLP-1 signaling pathway enhanced by vildagliptin.

Glucose-Dependent Insulin Secretion and Glucagon Suppression

A key feature of vildagliptin's mechanism of action is its glucose-dependent effect on insulin and glucagon secretion.[2][4][7] This means that insulin secretion is stimulated and glucagon secretion is suppressed primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[4]

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the mechanism of action of vildagliptin.

In Vitro DPP-4 Activity Assay

This protocol describes a common method to determine the inhibitory activity of vildagliptin on DPP-4 in vitro.

Objective: To measure the IC50 of vildagliptin for DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate like Gly-Pro-AMC)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a stock solution of vildagliptin in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the different concentrations of vildagliptin. Include control wells with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the substrate used.

  • Calculate the initial reaction velocity for each vildagliptin concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the vildagliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15]

dot

Start Start Prep_Vilda Prepare Vildagliptin Serial Dilutions Start->Prep_Vilda Add_Reagents Add Buffer, DPP-4 Enzyme, and Vildagliptin to Plate Prep_Vilda->Add_Reagents Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Add_Substrate Add DPP-4 Substrate Pre_Incubate->Add_Substrate Measure Measure Absorbance/ Fluorescence Add_Substrate->Measure Calculate Calculate Reaction Velocity and % Inhibition Measure->Calculate Plot Plot Dose-Response Curve and Determine IC50 Calculate->Plot End End Plot->End

Workflow for in vitro DPP-4 activity assay.

Measurement of Active GLP-1 in Human Plasma

This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA) for the quantification of active GLP-1 in plasma samples.

Objective: To determine the concentration of active GLP-1 in plasma following vildagliptin administration.

Materials:

  • Human plasma samples collected in tubes containing a DPP-4 inhibitor (e.g., EDTA with a DPP-4 inhibitor cocktail)

  • Active GLP-1 ELISA kit (containing capture antibody-coated plate, detection antibody, standards, and substrate)

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Collect blood samples from subjects at various time points before and after vildagliptin administration into tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of GLP-1.

  • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Thaw the plasma samples and prepare the standard curve using the provided GLP-1 standards.

  • Add the standards, controls, and plasma samples to the wells of the antibody-coated microplate.

  • Incubate the plate to allow the active GLP-1 to bind to the capture antibody.

  • Wash the plate to remove unbound substances.

  • Add the detection antibody (often conjugated to an enzyme like HRP) and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate to allow for color development.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the specified wavelength using a microplate reader.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of active GLP-1 in the plasma samples by interpolating their absorbance values from the standard curve.[16][17][18][19][20]

Conclusion

This compound effectively enhances the incretin system by potently and selectively inhibiting the DPP-4 enzyme. Its unique covalent binding mechanism ensures prolonged enzyme inhibition, leading to a sustained increase in active GLP-1 levels. This, in turn, promotes glucose-dependent insulin secretion and suppresses glucagon release, resulting in improved glycemic control with a low risk of hypoglycemia. The in-depth understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, solidifies vildagliptin's role as a valuable therapeutic agent in the management of type 2 diabetes. Further research into the long-term effects of sustained GLP-1 elevation may reveal additional benefits of this therapeutic approach.

References

Vildagliptin Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin (B1682220) is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is utilized in the management of type 2 diabetes mellitus to improve glycemic control. Vildagliptin exerts its therapeutic effect by enhancing the incretin (B1656795) system, which plays a crucial role in glucose homeostasis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of Vildagliptin hydrochloride, tailored for professionals in the field of drug development and research.

Mechanism of Action: DPP-4 Inhibition

Vildagliptin's primary mechanism of action is the potent and selective inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and play a vital role in regulating blood glucose levels.

By inhibiting DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP. This leads to several downstream effects that contribute to improved glycemic control:

  • Enhanced Glucose-Dependent Insulin (B600854) Secretion: Increased levels of GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin secretion is augmented only when blood glucose levels are elevated, thereby reducing the risk of hypoglycemia.

  • Suppressed Glucagon Secretion: Elevated GLP-1 levels also act on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production. This effect is also glucose-dependent.

  • Improved β-cell Function: Some studies suggest that long-term treatment with Vildagliptin may lead to improvements in β-cell function.

The signaling pathway illustrating the mechanism of action of Vildagliptin is depicted below.

Vildagliptin_Mechanism cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream cluster_Liver Liver Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Stimulates release of Beta_Cell β-cells Insulin Insulin Beta_Cell->Insulin Increases Insulin Secretion Alpha_Cell α-cells Glucagon Glucagon Alpha_Cell->Glucagon Decreases Glucagon Secretion GLP1_GIP->Beta_Cell Stimulates GLP1_GIP->Alpha_Cell Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits HGP Hepatic Glucose Production Blood_Glucose_Increase Blood_Glucose_Increase HGP->Blood_Glucose_Increase Increases Blood Glucose Blood_Glucose_Lowering Blood_Glucose_Lowering Insulin->Blood_Glucose_Lowering Lowers Blood Glucose Glucagon->HGP Stimulates

Diagram 1: Vildagliptin's Mechanism of Action

Synthesis of this compound

The synthesis of Vildagliptin is a multi-step process that typically involves the preparation of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol. These intermediates are then coupled to form the final Vildagliptin molecule. The following sections provide detailed experimental protocols for a common synthetic route.

Experimental Protocols

1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This key intermediate provides the cyanopyrrolidine moiety of Vildagliptin.

  • Step 1: Acylation of L-proline

    • To a solution of L-proline in a suitable solvent such as tetrahydrofuran (B95107) (THF), chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0°C).

    • The reaction mixture is then stirred for a specified period to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

  • Step 2: Amidation

  • Step 3: Dehydration to Nitrile

    • The resulting amide is dehydrated to form the nitrile. A common dehydrating agent for this step is trifluoroacetic anhydride.

    • The reaction is typically carried out in an appropriate solvent like THF at a reduced temperature.

    • Workup with a mild base, such as ammonium bicarbonate, yields the desired (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1][2]

2. Synthesis of 3-amino-1-adamantanol

This intermediate forms the adamantane (B196018) portion of the Vildagliptin structure.

  • Step 1: Nitration of Amantadine Hydrochloride

    • Amantadine hydrochloride is added to a mixture of fuming sulfuric acid and trifluoroacetic acid under cooling.

    • Concentrated nitric acid is then added dropwise while maintaining a low temperature.

    • The reaction is stirred for an extended period at a controlled temperature (e.g., 20°C).[3]

  • Step 2: Hydroxylation and Neutralization

    • The reaction mixture is carefully quenched with ice.

    • The acidic solution is then neutralized with a strong base, such as potassium hydroxide, until a white solid precipitates.[3]

  • Step 3: Extraction and Purification

    • The precipitated solid is filtered and washed.

    • The product, 3-amino-1-adamantanol, is then extracted from the aqueous layer using an organic solvent like dichloromethane (B109758) and purified.[3]

3. Final Synthesis of Vildagliptin

  • Step 1: Coupling Reaction

    • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol are reacted in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) in the presence of a base such as potassium carbonate.[4]

    • The reaction mixture is stirred at a controlled temperature until completion.

  • Step 2: Purification and Hydrochloride Salt Formation

    • The crude Vildagliptin is purified, often through recrystallization from a suitable solvent system like isopropanol (B130326) or ethanol, to yield the final product.[5]

    • To prepare this compound, the purified Vildagliptin free base is treated with a solution of hydrochloric acid in an appropriate solvent.

The overall workflow for the synthesis of Vildagliptin is illustrated in the diagram below.

Vildagliptin_Synthesis cluster_Intermediate1 Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile cluster_Intermediate2 Synthesis of 3-amino-1-adamantanol L_Proline L-Proline Acylation Acylation with Chloroacetyl Chloride L_Proline->Acylation Amidation Amidation Acylation->Amidation Dehydration Dehydration Amidation->Dehydration Intermediate1_Product (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Dehydration->Intermediate1_Product Coupling Coupling Reaction Intermediate1_Product->Coupling Amantadine_HCl Amantadine Hydrochloride Nitration Nitration Amantadine_HCl->Nitration Hydroxylation Hydroxylation & Neutralization Nitration->Hydroxylation Intermediate2_Product 3-amino-1-adamantanol Hydroxylation->Intermediate2_Product Intermediate2_Product->Coupling Purification Purification & Salt Formation Coupling->Purification Vildagliptin_HCl This compound Purification->Vildagliptin_HCl

Diagram 2: Vildagliptin Synthesis Workflow

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of Vildagliptin.

Table 1: Preclinical Data for Vildagliptin

ParameterSpeciesValueReference
DPP-4 Inhibition IC50 Human (in patients with T2DM)4.5 nmol/L[6]
Bioavailability Rat45-100%[7]
Dog45-100%[7]
Elimination Half-life (t1/2) Rat8.8 hours[7]
Dog0.89 hours[7]
Plasma Clearance Rat2.9 L/h/kg[7]
Dog1.3 L/h/kg[7]

Table 2: Human Pharmacokinetic Properties of Vildagliptin

ParameterValueReference
Bioavailability 85%[8]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[9]
Plasma Protein Binding 9.3%[6]
Elimination Half-life (t1/2) 2-3 hours[8]
Metabolism Primarily via hydrolysis[8]
Excretion Renal[8]

Table 3: Clinical Efficacy of Vildagliptin in Patients with Type 2 Diabetes

TreatmentDurationChange in HbA1c from BaselineReference
Vildagliptin Monotherapy (50 mg bid)24 weeks-1.0%[10]
Vildagliptin (50 mg bid) vs. Acarbose (up to 100 mg tid)24 weeks-1.4% vs. -1.3%[11]
Vildagliptin add-on to Metformin52 weeksSustained reduction of -1.0%[10]

Conclusion

Vildagliptin is a well-established DPP-4 inhibitor that offers effective glycemic control in patients with type 2 diabetes through its mechanism of enhancing the incretin system. Its synthesis, while multi-step, is well-documented and relies on the preparation and coupling of key cyanopyrrolidine and adamantane intermediates. The quantitative data from both preclinical and clinical studies support its potent and selective inhibition of DPP-4, favorable pharmacokinetic profile, and significant efficacy in lowering blood glucose levels. This technical guide provides a foundational understanding for researchers and professionals involved in the ongoing development and optimization of diabetes therapies.

References

Preclinical pharmacological profile of Vildagliptin.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Pharmacological Profile of Vildagliptin (B1682220)

Introduction

Vildagliptin is an orally active, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] By targeting the DPP-4 enzyme, vildagliptin enhances the incretin (B1656795) system, which plays a crucial role in glucose homeostasis. This document provides a comprehensive overview of the preclinical pharmacological profile of vildagliptin, detailing its mechanism of action, in vitro and in vivo activities, pharmacokinetic properties in animal models, and safety pharmacology. This guide is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By preventing this degradation, vildagliptin increases the circulating levels of active GLP-1 and GIP.[2][5]

These elevated incretin levels subsequently:

  • Stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1][6]

  • Inhibit glucagon (B607659) secretion from pancreatic α-cells in a glucose-dependent manner.[1][6][7]

  • Improve overall islet (α- and β-cell) function and responsiveness to glucose.[1][8]

This dual action on both insulin and glucagon secretion leads to improved glycemic control with a low risk of hypoglycemia, as the effects are glucose-dependent.[3][6] Preclinical studies in animal models have demonstrated that the antidiabetic effects of vildagliptin are lost in mice lacking GLP-1 and GIP receptors, confirming its reliance on the incretin pathway.[1] Vildagliptin binds covalently to the catalytic site of the DPP-4 enzyme, leading to prolonged inhibition.[6][9]

Vildagliptin_Mechanism cluster_drug Drug Action cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Response cluster_outcome Physiological Outcome Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Degrades GLP1_GIP_active Active GLP-1 & GIP BetaCells Pancreatic β-Cells GLP1_GIP_active->BetaCells Stimulates AlphaCells Pancreatic α-Cells GLP1_GIP_active->AlphaCells Inhibits Insulin ↑ Insulin Secretion BetaCells->Insulin Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon HGP ↓ Hepatic Glucose Production Insulin->HGP GlucoseUptake ↑ Peripheral Glucose Uptake Insulin->GlucoseUptake Glucagon->HGP Inhibits effect on HGP BloodGlucose ↓ Blood Glucose HGP->BloodGlucose GlucoseUptake->BloodGlucose

Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.

In Vitro Pharmacology

Vildagliptin is a potent and selective inhibitor of DPP-4. Its selectivity is crucial to avoid off-target effects that could arise from inhibiting other related proteases, such as DPP-8 and DPP-9.

Table 1: In Vitro Inhibitory Activity of Vildagliptin
Target EnzymeSpeciesParameterValue (nmol/L)Reference
DPP-4HumanKi3[10]
DPP-8HumanKi810[10]
DPP-9HumanKi97[10]
DPP-4HumanIC5034[11]
DPP-4MurineIC50~30-40*[11]
Value is broadly similar to human enzyme due to high homology.

The data demonstrates that vildagliptin is significantly more potent against DPP-4 compared to DPP-8 and DPP-9, indicating high selectivity. The half-life for the dissociation of the enzyme-inhibitor complex is approximately 55 minutes for DPP-4, but less than 10 seconds for DPP-8 and DPP-9, further highlighting its functional selectivity for DPP-4.[10]

In Vivo Pharmacology

The in vivo efficacy of vildagliptin has been established in multiple preclinical animal models of insulin resistance and type 2 diabetes.

Glucose Tolerance and Islet Function

Oral administration of vildagliptin improves glucose tolerance in various animal models, including obese Zucker rats, ob/ob mice, and high-fat diet-fed rats.[1][12] This improvement is associated with enhanced glucose-stimulated insulin secretion.[12][13] Furthermore, long-term administration has shown beneficial effects on pancreatic islet health. In neonatal rats, daily administration of vildagliptin for 21 days resulted in increased β-cell mass, attributed to stimulated β-cell genesis and inhibited apoptosis.[12] In obese diabetic KK-Ay mice, vildagliptin treatment ameliorated glucose tolerance, increased glucose-stimulated insulin secretion, and augmented β-cell mass.[13]

Table 2: Summary of In Vivo Efficacy in Animal Models
Animal ModelKey FindingsReference
Zucker rats, ob/ob mice, C57BL/6J miceImproved glucose tolerance.[1]
Neonatal ratsIncreased β-cell mass via stimulated genesis and inhibited apoptosis.[12]
KK-Ay miceAmeliorated glucose tolerance, increased plasma insulin, augmented β-cell mass.[13]
Conscious dogsFully inhibited DPP-4 activity, reduced GLP-1 clearance by 40%, and increased net hepatic glucose uptake threefold.[14]

Preclinical Pharmacokinetics

Pharmacokinetic studies in male rats and dogs have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of vildagliptin.

Absorption and Distribution

Following oral administration, vildagliptin is rapidly absorbed, with peak plasma concentrations (Tmax) occurring between 0.5 and 1.5 hours in rats and dogs.[15] It exhibits moderate to high oral bioavailability in these species. The volume of distribution indicates moderate to high tissue distribution.[15]

Metabolism and Excretion

Vildagliptin is primarily eliminated through metabolism.[15] The major metabolic pathway is hydrolysis of the cyano moiety to form a carboxylic acid metabolite (M20.7 or LAY151), which is pharmacologically inactive.[15][16] This hydrolysis is a primary elimination route in both rats and humans.[17] A smaller portion of elimination is attributed to hydrolysis of the amide bond (M15.3).[15] The cytochrome P450 (CYP) enzyme system is minimally involved in its metabolism, indicating a low potential for drug-drug interactions.[18] The main route of elimination for radioactivity after intravenous dosing is urinary excretion.[15]

Table 3: Pharmacokinetic Parameters of Vildagliptin in Animal Models
ParameterRatDogReference
Tmax (oral) 0.5 - 1.5 h0.5 - 1.5 h[15]
Bioavailability (oral) 45%100%[15]
Elimination Half-life (t1/2) 8.8 h0.89 h[15]
Volume of Distribution (Vd) 8.6 L/kg1.6 L/kg[15]
Plasma Clearance 2.9 L/h/kg1.3 L/h/kg[15]
Major Metabolite M20.7 (cyano hydrolysis)M20.7 & M15.3 (amide hydrolysis)[15]
Primary Excretion Route UrineUrine[15]

Safety Pharmacology

Preclinical safety studies were conducted to identify potential off-target effects. Long-term studies in rodents at exposures approximately 200 times the human dose showed no evidence of pancreatitis.[19] A notable species-specific finding was the occurrence of skin lesions on the extremities of Cynomolgus monkeys at doses of ≥5 mg/kg/day; however, these vascular-origin lesions were not observed in any other animal species.[19] Overall, the preclinical safety profile was encouraging and supported progression into clinical development.[19]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of vildagliptin against the DPP-4 enzyme.

Methodology:

  • Enzyme and Substrate: Recombinant human or murine DPP-4 is used as the enzyme source. A fluorogenic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), is used.[20]

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) at physiological pH (7.4) is prepared.

  • Procedure: a. Vildagliptin is serially diluted to create a range of concentrations. b. The assay is performed in a 96-well plate format.[21] Each well contains the assay buffer, a fixed concentration of the DPP-4 enzyme, and a specific concentration of vildagliptin or vehicle control. c. The plate is pre-incubated at 37°C.[21] d. The reaction is initiated by adding the Gly-Pro-AMC substrate to all wells. e. The fluorescence generated by the cleavage of the substrate is measured over time using a fluorometer with excitation at ~360 nm and emission at ~460 nm.[21]

  • Data Analysis: The rate of reaction is calculated for each vildagliptin concentration. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of vildagliptin on glucose tolerance in a diabetic animal model (e.g., KK-Ay mice).

Methodology:

  • Animals: Male KK-Ay mice (diabetic model) and C57BL/6J mice (control) are used.[13] Animals are acclimatized and housed under standard conditions.

  • Procedure: a. Following an overnight fast, a baseline blood sample is collected from the tail vein. b. Animals are randomly assigned to receive either vehicle or vildagliptin via oral gavage. c. After a set period (e.g., 15-30 minutes), a glucose solution (e.g., 1 g/kg) is administered orally.[13] d. Blood samples are collected from the tail vein at multiple time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[13]

  • Analysis: Blood glucose levels are measured for each sample. Plasma can be separated to measure insulin and active GLP-1 levels.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated for each treatment group. Statistical analysis (e.g., ANOVA) is used to compare the effects of vildagliptin versus vehicle on glucose excursion.

OGTT_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Analysis Animal_Model Select Diabetic Animal Model (e.g., KK-Ay mice) Fasting Overnight Fasting (12-16 hours) Animal_Model->Fasting Baseline Collect Baseline Blood Sample (t = -30 min) Fasting->Baseline Dosing Oral Gavage: Group 1: Vehicle Group 2: Vildagliptin Baseline->Dosing Glucose Oral Glucose Challenge (1 g/kg, t = 0 min) Dosing->Glucose Sampling Serial Blood Sampling (t = 15, 30, 60, 90, 120 min) Glucose->Sampling Measure_Glucose Measure Blood Glucose Concentrations Sampling->Measure_Glucose Measure_Hormones Measure Plasma Insulin & Active GLP-1 Sampling->Measure_Hormones AUC Calculate Glucose AUC (Area Under the Curve) Measure_Glucose->AUC Stats Statistical Analysis (e.g., ANOVA) AUC->Stats

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

Conclusion

The preclinical pharmacological data for vildagliptin establishes it as a potent, selective, and orally active DPP-4 inhibitor. Its mechanism of action, centered on the enhancement of the incretin system, translates to robust in vivo efficacy in improving glycemic control and preserving pancreatic islet function in various animal models. The pharmacokinetic profile is characterized by rapid absorption and clearance primarily through hydrolysis, with minimal involvement of the CYP450 system, suggesting a low risk of metabolic drug interactions. The safety pharmacology profile was favorable, supporting its successful transition to clinical development and eventual use as a therapeutic agent for type 2 diabetes mellitus.

References

Vildagliptin's Effect on Pancreatic Beta-Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin (B1682220), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances pancreatic islet function, primarily by potentiating the endogenous incretin (B1656795) system. This technical guide provides an in-depth analysis of vildagliptin's mechanism of action on pancreatic beta-cells, supported by quantitative data from clinical and preclinical studies, detailed experimental methodologies, and visualizations of key biological pathways and workflows. The evidence collectively demonstrates that vildagliptin improves beta-cell sensitivity to glucose, enhances insulin (B600854) secretion in a glucose-dependent manner, improves proinsulin processing, and may contribute to the preservation of beta-cell mass by mitigating cellular stress, thereby representing a key therapeutic strategy in the management of type 2 diabetes mellitus.

Core Mechanism of Action: Enhancement of the Incretin Pathway

Vildagliptin exerts its primary effects by preventing the degradation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][3][4] These hormones are released from intestinal L-cells and K-cells, respectively, in response to nutrient intake.[1] In their active form, they potentiate glucose-dependent insulin secretion from pancreatic beta-cells. The enzyme DPP-4 rapidly inactivates GLP-1 and GIP. By inhibiting DPP-4, vildagliptin increases the circulating half-life of active GLP-1 and GIP by approximately two- to three-fold, thereby amplifying their insulinotropic effects.[5]

This enhanced incretin signaling leads to a series of downstream events within the beta-cell. Both GLP-1 and GIP bind to their specific G-protein coupled receptors (GLP-1R and GIPR) on the beta-cell surface.[1][5] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][5] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which collectively enhance the exocytosis of insulin-containing granules in a glucose-dependent manner. This glucose dependency is a critical feature, as it minimizes the risk of hypoglycemia.[6]

Incretin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Pancreatic Beta-Cell Vildagliptin Vildagliptin DPP4 DPP4 Vildagliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->DPP4 Degradation Receptor GLP-1R / GIPR (GPCR) GLP1_GIP_active->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Promotes Epac2->Insulin_Granules Promotes Hyperglycemic_Clamp_Workflow start Start: Overnight Fast iv_setup Establish IV Access (Infusion & Sampling) start->iv_setup clamp_init Initiate Dextrose Infusion to Raise Plasma Glucose iv_setup->clamp_init clamp_maintain Maintain Hyperglycemic Clamp (e.g., 10-12 mmol/L for 120 min) Adjust infusion based on frequent sampling clamp_init->clamp_maintain phase1 Phase 1 Assessment: Measure Acute Insulin/C-Peptide Response (0-15 min) clamp_maintain->phase1 phase2 Phase 2 Assessment: Measure Sustained Insulin/C-Peptide Response (15-120 min) clamp_maintain->phase2 arginine Administer Arginine Bolus (e.g., 5g IV) clamp_maintain->arginine air_arg Measure Maximal Secretory Response (AIRarg) arginine->air_arg end_proc End Procedure air_arg->end_proc Vildagliptin_Cellular_Effects cluster_effects Effects on Beta-Cell Health (Preclinical Data) cluster_outcome Observed Outcome Vildagliptin Vildagliptin Proliferation ↑ Beta-Cell Proliferation Vildagliptin->Proliferation Apoptosis ↓ Beta-Cell Apoptosis Vildagliptin->Apoptosis Stress ↓ Oxidative & ER Stress Vildagliptin->Stress Mass Preservation / Increase of Beta-Cell Mass Proliferation->Mass Apoptosis->Mass Stress->Mass

References

In Vitro Vildagliptin-DPP-4 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro evaluation of Vildagliptin (B1682220), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of Vildagliptin's binding kinetics, inhibitory mechanisms, and the experimental protocols used for its characterization.

Quantitative Analysis of Vildagliptin's DPP-4 Inhibition

Vildagliptin's interaction with the DPP-4 enzyme has been extensively quantified through various in vitro assays. The following tables summarize the key inhibitory and binding kinetic parameters from multiple studies. These values highlight Vildagliptin's high affinity and potency.

Table 1: Inhibitory Potency of Vildagliptin against DPP-4

ParameterValueEnzyme SourceMethod
IC₅₀ 4.5 nmol/LHuman DPP-4Enzymatic Assay
IC₅₀ 4.6 nmol/LHuman DPP-4Eₘₐₓ model
IC₅₀ 34 nmol/LHuman DPP-4Enzymatic Assay[1]
IC₅₀ 95.5 ± 5.4 nMHuman DPP-4Enzymatic Assay[2]
Kᵢ 3 nmol/LRecombinant Human DPP-4Enzyme Kinetics[3]

Note: IC₅₀ (Half-maximal inhibitory concentration) values can vary based on specific assay conditions, such as substrate concentration and enzyme source.

Table 2: Binding and Dissociation Kinetics of Vildagliptin with Human DPP-4

ParameterValueMethod
Association Rate (kₒₙ) 1.8 ± 0.1 x 10⁵ M⁻¹s⁻¹Surface Plasmon Resonance (SPR)[2]
Dissociation Rate (kₒff) 3.5 ± 0.1 x 10⁻⁴ s⁻¹Surface Plasmon Resonance (SPR)[2]
Dissociation Constant (K₋) 1.9 ± 0.1 nMSurface Plasmon Resonance (SPR)[2]
Dissociation Half-Life (t½) 55 minutesEnzyme-Inhibitor Complex Dilution[3]

Table 3: Selectivity Profile of Vildagliptin for DPP Enzymes

EnzymeKᵢ (nmol/L)Dissociation Half-Life (t½)
DPP-4 355 minutes[3]
DPP-8 810< 10 seconds[3]
DPP-9 97< 10 seconds[3]

The data clearly demonstrates Vildagliptin's high selectivity for DPP-4 over the closely related proteases DPP-8 and DPP-9.[3] This selectivity is attributed to its slow dissociation from DPP-4, a characteristic of its slow, tight-binding inhibition mechanism.[3]

Mechanism of Action

Vildagliptin inhibits DPP-4 through a distinctive mechanism. It acts as a slow, tight-binding inhibitor, forming a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.[2][4] This interaction is characterized by a rapid initial binding followed by a slower conformational change, leading to a stable enzyme-inhibitor complex.[3] This prolonged engagement with the active site results in sustained inhibition of DPP-4 activity, which persists longer than what would be predicted from its plasma half-life alone.[5][6] This mechanism effectively prevents the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9]

cluster_0 Vildagliptin Interaction with DPP-4 cluster_1 Physiological Consequence Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme (Active Site - Ser630) Vildagliptin->DPP4 Rapid Association Complex Reversible Covalent Enzyme-Inhibitor Complex DPP4->Complex Slow Tight-Binding Complex->DPP4 Slow Dissociation (t½ = 55 min) Incretins Active Incretins (GLP-1, GIP) Complex->Incretins Prevents Degradation Inactive_Incretins Inactive Metabolites Incretins->Inactive_Incretins Degradation DPP4_action DPP-4 Action

Figure 1: Vildagliptin's slow tight-binding mechanism with DPP-4.

Experimental Protocols

The characterization of Vildagliptin's DPP-4 inhibition relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Fluorometric DPP-4 Inhibition Assay (IC₅₀ Determination)

This assay quantifies the ability of Vildagliptin to inhibit DPP-4 activity by measuring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[10]

  • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)[11]

  • Vildagliptin (serial dilutions)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[10]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Vildagliptin in the assay buffer. Dilute the DPP-4 enzyme and the Gly-Pro-AMC substrate in the assay buffer to their final working concentrations.

  • Assay Setup: To designated wells of the 96-well plate, add the assay buffer, the diluted DPP-4 enzyme solution, and the Vildagliptin dilutions (or solvent for control wells).

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Monitor the increase in fluorescence over time as the AMC is liberated from the substrate.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each Vildagliptin concentration relative to the solvent control. Plot the percent inhibition against the logarithm of Vildagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow IC₅₀ Determination Workflow prep Prepare Reagents (DPP-4, Vildagliptin, Substrate) plate Plate Setup (Buffer, DPP-4, Vildagliptin) prep->plate incubate Pre-incubate (e.g., 15 min @ 37°C) plate->incubate react Add Substrate (Gly-Pro-AMC) incubate->react measure Measure Fluorescence (Kinetic Read) react->measure analyze Calculate Reaction Velocity & Plot Dose-Response Curve measure->analyze ic50 Determine IC₅₀ Value analyze->ic50

Figure 2: Experimental workflow for DPP-4 inhibition assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time binding interactions and determine kinetic parameters such as kₒₙ, kₒff, and K₋.

Materials:

  • SPR instrument with a sensor chip (e.g., CM5)

  • Recombinant human DPP-4

  • Vildagliptin (serial dilutions)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP)

  • Activation reagents (EDC/NHS) and deactivation reagent (ethanolamine)

Procedure:

  • DPP-4 Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the recombinant human DPP-4 solution over the activated surface until the desired immobilization level is achieved. Deactivate any remaining active esters with an injection of ethanolamine.[2]

  • Binding Analysis: Prepare a series of Vildagliptin concentrations in the running buffer.

  • Association Phase: Sequentially inject each concentration of Vildagliptin over the immobilized DPP-4 surface for a specific duration, allowing the inhibitor to bind to the enzyme.[2]

  • Dissociation Phase: Following the association phase, inject the running buffer over the surface to monitor the dissociation of the Vildagliptin-DPP-4 complex.[2]

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor and prepare the surface for the next cycle.

  • Data Analysis: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound Vildagliptin, in real-time. Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kₒₙ), dissociation rate (kₒff), and the equilibrium dissociation constant (K₋).

Signaling Pathway Implications

The in vitro inhibition of DPP-4 by Vildagliptin has direct consequences on incretin-mediated signaling pathways, which are crucial for glucose homeostasis. By preventing the rapid degradation of GLP-1 and GIP, Vildagliptin enhances their bioavailability, leading to prolonged activation of their respective receptors on pancreatic islet cells. This results in glucose-dependent stimulation of insulin (B600854) secretion from β-cells and suppression of glucagon (B607659) secretion from α-cells.[6][7][12]

cluster_pancreas Pancreatic Islet Cells Vildagliptin Vildagliptin DPP4 DPP-4 Vildagliptin->DPP4 Inhibits GLP1 Active GLP-1 DPP4->GLP1 Degrades GLP1_inactive Inactive GLP-1 GLP1_receptor_beta GLP-1 Receptor GLP1_receptor_alpha GLP-1 Receptor BetaCell β-Cell Insulin ↑ Insulin Secretion BetaCell->Insulin AlphaCell α-Cell Glucagon ↓ Glucagon Secretion AlphaCell->Glucagon

References

Pharmacokinetics of Vildagliptin in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin (B1682220), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus. Understanding its pharmacokinetic profile in preclinical rodent models is fundamental for the interpretation of efficacy and safety data and for the successful translation of these findings to human clinical trials. This technical guide provides a comprehensive overview of the pharmacokinetics of vildagliptin in rodent models, with a primary focus on rats, for which extensive data is available. This document summarizes key pharmacokinetic parameters, details established experimental protocols for in-vivo studies and bioanalysis, and visualizes the metabolic pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development and evaluation of vildagliptin and other DPP-4 inhibitors.

Introduction

Vildagliptin exerts its glucose-lowering effects by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, vildagliptin enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. Preclinical pharmacokinetic and pharmacodynamic studies in rodent models are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of vildagliptin and for establishing a dose- and exposure-response relationship. This guide synthesizes the available scientific literature to provide a detailed technical overview of vildagliptin's pharmacokinetic profile in these key preclinical species.

Pharmacokinetic Profile of Vildagliptin in Rodents

The pharmacokinetic properties of vildagliptin have been predominantly characterized in rat models. While studies in mice have been conducted, they have largely focused on pharmacodynamic endpoints, with limited publicly available data on the full pharmacokinetic profile.

Pharmacokinetics in Rats

Vildagliptin is rapidly absorbed following oral administration in rats, with peak plasma concentrations (Cmax) typically observed within 0.5 to 1.5 hours.[1][2] The bioavailability of vildagliptin in rats is moderate to high.[1][2] The drug exhibits a relatively high plasma clearance and a large volume of distribution, indicating extensive tissue distribution.[1][2] The elimination half-life of vildagliptin in rats is short.[1][2]

Table 1: Pharmacokinetic Parameters of Vildagliptin in Male Rats

Parameter3 mg/kg (Intravenous)10 mg/kg (Oral)
Cmax (ng/mL) -2370
Tmax (h) -1.5
AUC (ng·h/mL) 7807780
t½ (h) 0.57 (distribution), 8.8 (elimination)-
Clearance (CL) 2.9 L/h/kg-
Volume of Distribution (Vd) 8.6 L/kg-
Bioavailability (F%) -45-100%

Data compiled from publicly available research.[1][2]

Pharmacokinetics in Mice

Comprehensive pharmacokinetic data for vildagliptin in mice is less readily available in the public domain compared to rats. Studies in mice have often focused on the pharmacodynamic effects of vildagliptin, such as its impact on glucose tolerance and insulin secretion. While these studies confirm the biological activity of vildagliptin in mice, they do not provide detailed pharmacokinetic parameters like Cmax, Tmax, AUC, and clearance. Further research is needed to fully characterize the pharmacokinetic profile of vildagliptin in various mouse strains.

Metabolism of Vildagliptin in Rodents

Vildagliptin is extensively metabolized in rodents, with the primary metabolic pathway being the hydrolysis of the cyano moiety to form the inactive carboxylic acid metabolite, M20.7.[1][2] This hydrolysis is not mediated by cytochrome P450 (CYP) enzymes, which minimizes the potential for drug-drug interactions.[1] In rats, M20.7 is the most predominant metabolite found in plasma and excreta.[1][2]

Vildagliptin_Metabolism Vildagliptin Vildagliptin M20_7 M20.7 (inactive metabolite) Vildagliptin->M20_7 Cyano Group Hydrolysis

Vildagliptin Metabolism Pathway.

Experimental Protocols

This section details the methodologies for conducting pharmacokinetic studies of vildagliptin in rodent models, based on established protocols.

In-Vivo Pharmacokinetic Study in Rats

A typical single-dose pharmacokinetic study of vildagliptin in rats involves the following steps:

  • Animal Models: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimatization: Animals are acclimatized for a minimum of three days before the study, with free access to food and water.

  • Dosing:

    • Oral (PO) Administration: Vildagliptin is typically formulated in a vehicle such as 0.5% w/v methylcellulose (B11928114) in water and administered via oral gavage.

    • Intravenous (IV) Administration: For intravenous dosing, vildagliptin is dissolved in a suitable vehicle like saline and administered via tail vein injection.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points, such as pre-dose (0 h), and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.

PK_Study_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Acclimatization Acclimatization Dosing Vildagliptin Administration (Oral or IV) Acclimatization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Bioanalysis LC-MS/MS Analysis Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Experimental Workflow for a Rodent PK Study.

Bioanalytical Method for Vildagliptin in Rodent Plasma

The quantification of vildagliptin in rodent plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A common method for sample clean-up is protein precipitation. This involves adding a protein precipitating agent, such as acetonitrile, to the plasma sample. An internal standard (e.g., a deuterated form of vildagliptin) is added before precipitation to ensure accuracy and precision. The sample is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is then analyzed.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is frequently used for separation.

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), run in either an isocratic or gradient mode.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both vildagliptin and the internal standard. For vildagliptin, a common transition is m/z 304.4 → 154.1.[3]

Table 2: Typical LC-MS/MS Method Parameters for Vildagliptin Quantification in Rat Plasma

ParameterDescription
Sample Preparation Protein precipitation with acetonitrile
Chromatography
ColumnACE 3 C18 PFP
Mobile PhaseAmmonium acetate (B1210297) buffer: Acetonitrile (20:80, v/v)
Flow Rate0.7 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Vildagliptin)m/z 304.4 → 154.1
MRM Transition (Internal Standard)e.g., Vildagliptin-d7: m/z 311.1 → 161.1
Linearity Range7.06 ng/mL to 3023.81 ng/mL

Data compiled from publicly available research.[3]

Bioanalytical_Workflow Plasma_Sample Plasma Sample with Internal Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Quantification Data Quantification LC_MS_MS->Data_Quantification

Bioanalytical Workflow for Vildagliptin.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics of vildagliptin in rodent models, with a comprehensive focus on the well-characterized profile in rats. The data presented, along with the detailed experimental and bioanalytical protocols, offer a valuable resource for scientists and researchers in the field of drug development. The rapid absorption, moderate-to-high bioavailability, and metabolism to the inactive M20.7 metabolite are key features of vildagliptin's disposition in rodents. While extensive data exists for rats, there is a clear need for more comprehensive pharmacokinetic studies in mice to further enhance our understanding of this important antidiabetic agent in a broader range of preclinical models. The methodologies and workflows described herein provide a solid foundation for designing and executing such studies, ultimately contributing to the continued development and optimization of dipeptidyl peptidase-4 inhibitors.

References

Vildagliptin Hydrochloride and its Pivotal Role in Glucose Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin (B1682220) hydrochloride, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a significant therapeutic agent in the management of type 2 diabetes mellitus (T2DM). Its mechanism of action centers on the enhancement of the endogenous incretin (B1656795) system, leading to a glucose-dependent modulation of insulin (B600854) and glucagon (B607659) secretion. This technical guide provides an in-depth exploration of vildagliptin's role in glucose homeostasis, detailing its molecular mechanism, summarizing key quantitative data from clinical and preclinical studies, and outlining the experimental protocols used to elucidate its effects. The guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of diabetes and metabolic diseases.

Introduction

Type 2 diabetes mellitus is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key pathophysiological feature of T2DM is the impaired incretin effect, a phenomenon where oral glucose elicits a significantly lower insulin response compared to intravenous glucose administration. The incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake and play a crucial role in glucose homeostasis.[1][2] However, their biological activity is short-lived due to rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[3][4]

Vildagliptin hydrochloride is an oral antihyperglycemic agent that acts as a potent and selective inhibitor of DPP-4.[1][5][6] By preventing the degradation of GLP-1 and GIP, vildagliptin enhances their circulating concentrations and prolongs their action, thereby augmenting the incretin-mediated regulation of glucose metabolism.[1][5][7] This leads to improved glycemic control with a low risk of hypoglycemia and without promoting weight gain, making it a valuable therapeutic option.[4][8]

Mechanism of Action: The Incretin Enhancement Pathway

Vildagliptin's primary mechanism of action is the competitive and reversible inhibition of the DPP-4 enzyme.[9] This inhibition prevents the cleavage of N-terminal dipeptides from GLP-1 and GIP, thereby increasing the levels of their active forms.[2][3]

The enhanced activity of GLP-1 and GIP leads to several downstream effects that collectively contribute to improved glucose homeostasis:

  • Glucose-Dependent Insulin Secretion: Active GLP-1 and GIP potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[1][3] This action is glucose-dependent, meaning that insulin release is stimulated only when blood glucose levels are elevated, which significantly reduces the risk of hypoglycemia.[1]

  • Suppression of Glucagon Secretion: GLP-1 suppresses the secretion of glucagon from pancreatic α-cells in a glucose-dependent manner.[1][3] This is particularly beneficial in T2DM, where inappropriate glucagon secretion contributes to excessive hepatic glucose production and fasting hyperglycemia.

  • Improved Islet Cell Function: Vildagliptin has been shown to improve both β-cell and α-cell function. It enhances the sensitivity of β-cells to glucose, leading to a more robust insulin secretory response.[10][11] Simultaneously, it improves the glucose-dependent suppression of glucagon by α-cells.[11][12]

  • Delayed Gastric Emptying: While a prominent effect of GLP-1 receptor agonists, the impact of DPP-4 inhibitors like vildagliptin on gastric emptying is generally considered to be modest.[9]

The following diagram illustrates the core signaling pathway of vildagliptin's action:

Vildagliptin_Mechanism cluster_gut Intestinal L-cells & K-cells cluster_circulation Circulation cluster_pancreas Pancreatic Islets cluster_liver Liver cluster_peripheral Peripheral Tissues (Muscle, Adipose) Nutrient Intake Nutrient Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Nutrient Intake->Incretin Hormones (GLP-1, GIP) Stimulates release Active Incretins Active Incretins Incretin Hormones (GLP-1, GIP)->Active Incretins DPP-4 Enzyme DPP-4 Enzyme Active Incretins->DPP-4 Enzyme Degradation Beta-cells Beta-cells Active Incretins->Beta-cells Stimulates (glucose-dependent) Alpha-cells Alpha-cells Active Incretins->Alpha-cells Inhibits (glucose-dependent) Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Vildagliptin Vildagliptin Vildagliptin->DPP-4 Enzyme Inhibits Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Insulin Secretion->Hepatic Glucose Production Inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Stimulates Glucagon Secretion->Hepatic Glucose Production Stimulates Improved Glycemic Control Improved Glycemic Control

Vildagliptin's Mechanism of Action on Glucose Homeostasis.

Quantitative Data on Glycemic Control and Islet Function

Numerous clinical trials have demonstrated the efficacy of vildagliptin in improving glycemic control in patients with T2DM. The following tables summarize key quantitative data from these studies.

Table 1: Effect of Vildagliptin on HbA1c

Study/ReferenceTreatment GroupBaseline HbA1c (%)Change from Baseline (%)
Bosi E, et al. (2007)[13]Vildagliptin 50 mg daily + Metformin (B114582)8.4-0.7 ± 0.1
Bosi E, et al. (2007)[13]Vildagliptin 100 mg daily + Metformin8.4-1.1 ± 0.1
Lukashevich V, et al. (2014)[3]Vildagliptin 50 mg bid + Metformin + Glimepiride8.75-1.01
Unsal S, et al. (2016)[1]Vildagliptin (as add-on or SPC)8.2 ± 1.3-1.0 at 180 days
Bolli G, et al. (2008)[14]Vildagliptin 100 mg daily (monotherapy)8.7-1.0 ± 0.1
Bolli G, et al. (2008)[14]Metformin 2000 mg daily (monotherapy)8.7-1.4 ± 0.1

Table 2: Effect of Vildagliptin on Fasting Plasma Glucose (FPG)

Study/ReferenceTreatment GroupBaseline FPG (mg/dL)Change from Baseline (mg/dL)
Bosi E, et al. (2007)[13]Vildagliptin 50 mg daily + Metformin~175-14.4
Bosi E, et al. (2007)[13]Vildagliptin 100 mg daily + Metformin~175-30.6
Lukashevich V, et al. (2014)[3]Vildagliptin 50 mg bid + Metformin + Glimepiride~170-20.0
Unsal S, et al. (2016)[1]Vildagliptin (as add-on or SPC)171.0 ± 53.3-29.9 at 180 days
Dütting E, et al. (2014)[15][16]Vildagliptin/Metformin (50/1000 mg bid)159.5 ± 31.2-21.9
PRIME-Vilda trial (2025)[17]Vildagliptin SR 100 mg + MetforminNot specified-39.38

Table 3: Effect of Vildagliptin on Postprandial Glucose (PPG)

Study/ReferenceTreatment GroupBaseline PPG (mg/dL)Change from Baseline (mg/dL)
Bosi E, et al. (2007)[13]Vildagliptin 50 mg daily + MetforminNot specified-34.2 (2-h PPG)
Bosi E, et al. (2007)[13]Vildagliptin 100 mg daily + MetforminNot specified-41.4 (2-h PPG)
Rosenstock J, et al. (2007)[4]Vildagliptin 50 mg qdNot specified32% reduction in postprandial glucose excursions
PRIME-Vilda trial (2025)[17]Vildagliptin SR 100 mg + MetforminNot specified-53.02

Table 4: Effect of Vildagliptin on Incretin and Glucagon Levels

ParameterStudy/ReferenceTreatment GroupObservation
Active GLP-1 Rosenstock J, et al. (2007)[4]Vildagliptin 50 mg qdSignificant increase in AUC0–2 h and ΔAUC0–2 h
Active GIP Rosenstock J, et al. (2007)[4]Vildagliptin 50 mg qdSignificant increase in AUC0–2 h and ΔAUC0–2 h
Glucagon Rosenstock J, et al. (2007)[4]Vildagliptin 50 mg qdSignificant decrease in AUC0–2 h and ΔAUC0–2 h
Glucagon Mari A, et al. (2005)[18]VildagliptinLower postprandial glucagon concentrations

Experimental Protocols

The elucidation of vildagliptin's mechanism of action and its effects on glucose homeostasis has been dependent on a variety of sophisticated experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.[19][20][21]

  • Objective: To quantify insulin-mediated glucose disposal.

  • Procedure:

    • Catheter Placement: Two intravenous catheters are inserted, one in an antecubital vein for infusions and another in a dorsal hand vein of the contralateral, heated hand for arterialized venous blood sampling.[20]

    • Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is administered to determine basal glucose turnover.[22]

    • Clamp Period: A continuous infusion of insulin is initiated at a high rate (e.g., >80 mU/m²·min) to suppress endogenous glucose production.[20] Simultaneously, a variable infusion of 20% dextrose is started and adjusted to maintain euglycemia (plasma glucose ~90-100 mg/dL).[20]

    • Steady State: Once a steady state is achieved (constant glucose infusion rate required to maintain euglycemia), blood samples are collected to measure glucose and insulin concentrations.

  • Data Analysis: The glucose infusion rate (GIR) during the steady-state period is a measure of whole-body glucose disposal and thus insulin sensitivity.

Mixed-Meal Tolerance Test (MMTT)

The MMTT provides a more physiological assessment of β-cell function and postprandial glucose metabolism compared to an oral glucose tolerance test (OGTT).[23][24][25][26][27]

  • Objective: To evaluate postprandial glucose, insulin, C-peptide, and glucagon responses.

  • Procedure:

    • Fasting: Subjects fast overnight for at least 8 hours.[24]

    • Baseline Sampling: Baseline blood samples are collected.

    • Meal Ingestion: Subjects consume a standardized liquid meal (e.g., Boost or Sustacal) within a specified timeframe (e.g., 10 minutes).[26] The meal composition is standardized for carbohydrates, protein, and fat.

    • Postprandial Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) after meal ingestion.[26]

  • Data Analysis: The area under the curve (AUC) for glucose, insulin, C-peptide, and glucagon is calculated to assess the postprandial response. β-cell function can be further assessed using mathematical modeling of the insulin and glucose data.[5][9][12][28]

Measurement of Active Incretin Hormones (GLP-1 and GIP)

Accurate measurement of active GLP-1 and GIP is crucial for evaluating the pharmacodynamic effects of DPP-4 inhibitors.

  • Objective: To quantify the circulating levels of active (intact) GLP-1 and GIP.

  • Procedure:

    • Blood Collection: Blood samples are collected in tubes containing a DPP-4 inhibitor (e.g., a specific inhibitor cocktail or EDTA with aprotinin) to prevent ex vivo degradation of the incretins.[29][30]

    • Plasma Separation: Plasma is separated by centrifugation at low temperatures.

    • Quantification:

      • ELISA: Enzyme-linked immunosorbent assays (ELISAs) specific for the active forms of GLP-1 and GIP are commonly used.[29]

      • LC-MS/MS: Immunoaffinity liquid chromatography-tandem mass spectrometry (IA-LC-MS/MS) offers high sensitivity and specificity for quantifying both active and inactive forms of GLP-1.[31][32][33]

  • Data Analysis: Concentrations of active GLP-1 and GIP are reported, often as AUCs in response to a stimulus like an MMTT.

The following diagram outlines a typical experimental workflow for assessing the effects of vildagliptin:

Experimental_Workflow cluster_assessments Assessments Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization HbA1c, FPG, PPG HbA1c, FPG, PPG Baseline Assessment->HbA1c, FPG, PPG MMTT MMTT Baseline Assessment->MMTT Hyperinsulinemic Clamp Hyperinsulinemic Clamp Baseline Assessment->Hyperinsulinemic Clamp Incretin Levels Incretin Levels Baseline Assessment->Incretin Levels Vildagliptin Treatment Vildagliptin Treatment Randomization->Vildagliptin Treatment Placebo Control Placebo Control Randomization->Placebo Control Follow-up Assessments Follow-up Assessments Vildagliptin Treatment->Follow-up Assessments Placebo Control->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Follow-up Assessments->HbA1c, FPG, PPG Follow-up Assessments->MMTT Follow-up Assessments->Hyperinsulinemic Clamp Follow-up Assessments->Incretin Levels Conclusion Conclusion Data Analysis->Conclusion

References

Molecular Binding Characteristics of Vildagliptin to DPP-4: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin (B1682220) is a potent, orally active inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of incretin (B1656795) hormones. Its therapeutic efficacy in type 2 diabetes mellitus is rooted in its specific and prolonged interaction with the DPP-4 active site. This technical guide provides a comprehensive overview of the molecular binding characteristics of Vildagliptin to DPP-4, consolidating data on its binding affinity, kinetics, and thermodynamics. Detailed methodologies for the key experimental techniques used to elucidate these characteristics are provided, along with visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released postprandially and potentiate glucose-dependent insulin (B600854) secretion. By inhibiting DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing pancreatic islet function, stimulating insulin secretion, and suppressing glucagon (B607659) release in a glucose-dependent manner.[1]

The unique molecular interaction between Vildagliptin and DPP-4 is central to its pharmacological profile. Vildagliptin is classified as a slow, tight-binding inhibitor that forms a reversible covalent bond with a key serine residue in the enzyme's catalytic domain.[2] This guide delves into the precise nature of this interaction.

Binding Mechanism and Molecular Interactions

Vildagliptin's interaction with DPP-4 is a two-step process involving an initial rapid binding phase followed by the formation of a stable, yet reversible, covalent complex.[2] This mechanism contributes to its prolonged duration of action.

Covalent Bond Formation: The primary interaction is the formation of a covalent bond between the cyano group of Vildagliptin and the hydroxyl group of the catalytic serine residue, Ser630, within the S1 subsite of the DPP-4 active site. This interaction is facilitated by the catalytic triad (B1167595) of DPP-4.

Key Interacting Residues: The binding of Vildagliptin is further stabilized by a network of non-covalent interactions with amino acid residues lining the active site pocket. The adamantyl group of Vildagliptin occupies the hydrophobic S2 subsite, where it engages in significant hydrophobic interactions. Key residues involved in the binding include:

  • S1 Subsite: Ser630 (covalent bond), Tyr547.

  • S2 Subsite: Glu205, Glu206, Tyr662, Phe357.

The amide group of Vildagliptin has been shown to form hydrogen bonds with the side chains of Glu205 and Glu206. These multiple points of contact ensure a high-affinity and selective binding to the DPP-4 enzyme.

Quantitative Binding Data

The binding of Vildagliptin to DPP-4 has been extensively quantified using various biophysical techniques. The following tables summarize the key binding affinity, kinetic, and thermodynamic parameters.

Table 1: Binding Affinity and Kinetic Parameters
ParameterValueMethod
IC₅₀ (nM)95.5 ± 5.4Enzymatic Assay
Kᵢ (nM)3Enzymatic Assay
kₐ (kon) (10⁵ M⁻¹s⁻¹)1.8 ± 0.1Surface Plasmon Resonance (SPR)
kₔ (koff) (10⁻⁴ s⁻¹)3.5 ± 0.1Surface Plasmon Resonance (SPR)
Kₔ (nM)1.9 ± 0.1Surface Plasmon Resonance (SPR)
Dissociation Half-Life (t½) ~55 minutes - 1.1 hoursKinetic Analysis

Note: IC₅₀ values can be influenced by assay conditions. Kₔ, the equilibrium dissociation constant, is calculated from the ratio of kₔ/kₐ and represents a direct measure of binding affinity.

Table 2: Thermodynamic Parameters

The thermodynamic profile of the Vildagliptin-DPP-4 interaction reveals the driving forces behind the binding event. These parameters were determined by Isothermal Titration Calorimetry (ITC).

ParameterValue (kcal/mol)
Gibbs Free Energy (ΔG) -11.0
Enthalpy (ΔH) -10.2
Entropy (-TΔS) -0.8

The binding is predominantly enthalpy-driven, indicating that the formation of favorable interactions, such as the covalent bond and hydrogen bonds, is the main contributor to the stability of the complex.[2][3]

Signaling Pathway and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

cluster_0 Physiological Pathway cluster_1 Pharmacological Intervention Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 Degradation Pancreatic Islets Pancreatic Islets Incretin Hormones (GLP-1, GIP)->Pancreatic Islets Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Insulin Release (+) Insulin Release (+) Pancreatic Islets->Insulin Release (+) Glucagon Release (-) Glucagon Release (-) Pancreatic Islets->Glucagon Release (-) Glucose Homeostasis Glucose Homeostasis Insulin Release (+)->Glucose Homeostasis Glucagon Release (-)->Glucose Homeostasis Vildagliptin Vildagliptin Vildagliptin->DPP-4 Inhibition

Caption: Vildagliptin inhibits DPP-4, preventing incretin degradation.

cluster_spr Surface Plasmon Resonance (SPR) Workflow spr_start Start spr_immobilize Immobilize DPP-4 on Sensor Chip spr_start->spr_immobilize spr_inject Inject Vildagliptin (Analyte) spr_immobilize->spr_inject spr_measure Measure Real-Time Binding (RU) spr_inject->spr_measure spr_dissociate Inject Buffer for Dissociation spr_measure->spr_dissociate spr_regenerate Regenerate Chip Surface spr_dissociate->spr_regenerate spr_analyze Fit Data to Binding Model spr_dissociate->spr_analyze spr_regenerate->spr_inject Next Concentration spr_end Determine kon, koff, KD spr_analyze->spr_end

Caption: Workflow for determining binding kinetics via SPR.

cluster_itc Isothermal Titration Calorimetry (ITC) Workflow itc_start Start itc_prepare Prepare DPP-4 in Cell & Vildagliptin in Syringe itc_start->itc_prepare itc_titrate Titrate Vildagliptin into DPP-4 itc_prepare->itc_titrate itc_measure Measure Heat Change per Injection itc_titrate->itc_measure itc_plot Plot Heat vs. Molar Ratio itc_measure->itc_plot itc_analyze Fit Data to Binding Isotherm itc_plot->itc_analyze itc_end Determine ΔH, KD, ΔG, ΔS itc_analyze->itc_end

Caption: Workflow for determining thermodynamic parameters via ITC.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₔ), and equilibrium dissociation constant (Kₔ) of Vildagliptin binding to DPP-4.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Recombinant human DPP-4 (ligand)

  • Vildagliptin (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization of DPP-4: The carboxymethylated dextran (B179266) surface of the sensor chip is activated using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Recombinant human DPP-4, diluted in immobilization buffer, is then injected over the activated surface until a target immobilization level is achieved. Finally, any remaining active esters are deactivated by an injection of ethanolamine-HCl.

  • Binding Analysis: A series of Vildagliptin concentrations are prepared by serial dilution in the running buffer. Each concentration is injected over the immobilized DPP-4 surface for a specified association phase, allowing the binding to occur. This is followed by an injection of running buffer to monitor the dissociation phase. The change in the refractive index at the sensor surface, measured in Resonance Units (RU), is monitored in real-time.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are processed and fitted to a 1:1 Langmuir binding model. This analysis yields the association (kₐ) and dissociation (kₔ) rate constants. The equilibrium dissociation constant (Kₔ) is then calculated as the ratio of kₔ/kₐ.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters (ΔH, Kₔ, ΔG, ΔS) of the Vildagliptin-DPP-4 interaction.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human DPP-4

  • Vildagliptin

  • Dialysis buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

  • Sample Preparation: Recombinant DPP-4 and Vildagliptin are extensively dialyzed against the identical buffer to minimize buffer mismatch effects that can generate heat signals. The concentrations of the protein and the inhibitor are determined accurately post-dialysis.

  • ITC Experiment: The sample cell is filled with the DPP-4 solution (e.g., 5 µM). The injection syringe is filled with a Vildagliptin solution at a higher concentration (e.g., 50 µM). A series of small, precisely controlled injections of Vildagliptin are made into the sample cell while the temperature is held constant. The instrument measures the minute heat changes that occur upon each injection as the binding reaction takes place.

  • Data Analysis: The raw data consists of heat pulses for each injection. These pulses are integrated to calculate the heat change per mole of injectant. The resulting data is plotted as heat change versus the molar ratio of Vildagliptin to DPP-4. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Kₐ), from which Kₔ is derived (Kₔ = 1/Kₐ). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are then calculated using the fundamental thermodynamic equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[4]

Conclusion

Vildagliptin's interaction with DPP-4 is a high-affinity, slow-dissociation process characterized by the formation of a reversible covalent bond and driven by favorable enthalpic contributions. This unique binding mechanism underpins its prolonged and selective inhibition of the DPP-4 enzyme, leading to its effective clinical use in managing type 2 diabetes. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers in the field of diabetes drug discovery and development.

References

Early-Phase Clinical Trial Results of Vildagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the early-phase clinical trial results for Vildagliptin (B1682220), a dipeptidyl peptidase-4 (DPP-4) inhibitor. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Vildagliptin exerts its glucose-lowering effects by selectively inhibiting the DPP-4 enzyme.[1][2] This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP.[1][2] This leads to a glucose-dependent enhancement of insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) secretion from α-cells, ultimately resulting in improved glycemic control.[1][2][3]

Vildagliptin_Mechanism_of_Action cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) release GIP (active) GIP (active) K-cells->GIP (active) release β-cells β-cells Insulin Secretion ↑ Insulin Secretion ↑ β-cells->Insulin Secretion ↑ α-cells α-cells Glucagon Secretion ↓ Glucagon Secretion ↓ α-cells->Glucagon Secretion ↓ GLP-1 (active)->β-cells stimulates GLP-1 (active)->α-cells inhibits GLP-1 (inactive) GLP-1 (inactive) GLP-1 (active)->GLP-1 (inactive) GIP (active)->β-cells stimulates GIP (inactive) GIP (inactive) GIP (active)->GIP (inactive) DPP-4 DPP-4 DPP-4->GLP-1 (active) degrades DPP-4->GIP (active) degrades Vildagliptin Vildagliptin Vildagliptin->DPP-4 inhibits

Vildagliptin's Mechanism of Action

Pharmacokinetic Profile

Early-phase studies in healthy volunteers and patients with type 2 diabetes mellitus (T2DM) have characterized the pharmacokinetic profile of Vildagliptin.

Table 1: Pharmacokinetic Parameters of Vildagliptin

ParameterValueReference
Absorption
Time to Peak Plasma Concentration (Tmax)1-2 hours[4][5]
Absolute Bioavailability85%[5][6]
Effect of FoodNot clinically relevant[5][6]
Distribution
Plasma Protein Binding9.3% (minimal)[6]
Volume of Distribution71 L[6]
Metabolism
Primary PathwayHydrolysis[5][6]
Cytochrome P450 InvolvementMinimal (<1.6%)[5][6]
Major MetaboliteLAY151 (inactive)[5]
Elimination
Terminal Elimination Half-life~2 hours[4][7]
Renal Clearance13 L/h[6]
ExcretionPrimarily in urine[5]

Pharmacodynamic Effects

The pharmacodynamic effects of Vildagliptin are directly linked to its mechanism of action, resulting in improved glycemic control.

Table 2: Pharmacodynamic Effects of Vildagliptin in Early-Phase Trials

ParameterEffectReference
DPP-4 Inhibition >90% inhibition at all tested doses (10mg, 25mg, 100mg)[8][9]
Duration of inhibition is dose-dependent[8][9]
Incretin Hormone Levels
Active GLP-12- to 3-fold increase compared to placebo[7]
Active GIPSignificant increase in AUC[8][9]
Glucagon Levels
Postprandial GlucagonSignificantly reduced at 25mg and 100mg doses[8][9]
Glycemic Control
Mean Plasma Glucose10% reduction with 25mg twice daily[8][9]
19% reduction with 100mg twice daily[8][9]

Early-Phase Clinical Efficacy

Phase II and some early Phase III studies have demonstrated the efficacy of Vildagliptin, both as monotherapy and in combination with other antidiabetic agents.

Table 3: Efficacy of Vildagliptin in Early-Phase Clinical Trials

Study Population & DurationInterventionBaseline HbA1cChange in HbA1cChange in FPGReference
Drug-naïve T2DM (2 years)Vildagliptin 100mg daily8.4%-1.0%-[10]
Drug-naïve T2DM (12 months)Vildagliptin 100mg daily (initial monotherapy)8.16%-0.64% (at 4 months)-[11]
T2DM on Metformin (B114582) (24 weeks)Vildagliptin 100mg daily + Metformin--0.8% to -0.9% reduction-1.1 mmol/L[2]
T2DM on Metformin + SU (24 weeks)Vildagliptin 50mg bid + Metformin + Glimepiride8.75%-1.01%-1.11 mmol/L[12]
T2DM on Metformin (PROVIL Study, 6 months)Vildagliptin add-on to Metformin7.9%-0.9%-291 mg/L[13][14]
T2DM on Metformin (PROVIL Study, 6 months)Vildagliptin + Metformin SPC7.8%-0.9%-305 mg/L[13][14]

SU: Sulphonylurea, SPC: Single-Pill Combination

Experimental Protocols

The following provides a generalized experimental protocol for a Phase II, randomized, double-blind, placebo-controlled, crossover study, based on the methodologies described in the cited literature.

Objective: To assess the pharmacokinetic and pharmacodynamic characteristics, as well as the tolerability of Vildagliptin at various doses in patients with Type 2 Diabetes Mellitus.

Study Design:

  • Design: Randomized, double-blind, double-dummy, placebo-controlled, multi-period crossover.

  • Phases: Multiple treatment periods separated by washout periods.

  • Blinding: Both participants and investigators are blinded to the treatment allocation.

Participant Population:

  • Inclusion Criteria:

    • Adults with a diagnosis of Type 2 Diabetes Mellitus.

    • May be drug-naïve or on a stable dose of metformin.

    • Specific HbA1c and fasting plasma glucose ranges at screening.

    • Body Mass Index (BMI) within a specified range (e.g., 22-40 kg/m ²).[15]

  • Exclusion Criteria:

    • History of Type 1 Diabetes Mellitus or diabetic ketoacidosis.

    • Significant renal or hepatic impairment.

    • Use of other antihyperglycemic agents that cannot be washed out.

    • Pregnancy or lactation.

Intervention:

  • Investigational Drug: Vildagliptin at varying oral doses (e.g., 10mg, 25mg, 100mg) administered twice daily.

  • Control: Placebo administered twice daily.

  • Duration: Each treatment period typically lasts for a specified duration (e.g., 28 days).

Assessments:

  • Pharmacokinetics: Serial blood samples are collected at predefined time points to determine plasma concentrations of Vildagliptin and its metabolites.

  • Pharmacodynamics:

    • DPP-4 activity is measured in plasma.

    • Active GLP-1 and GIP concentrations are determined after a standardized meal or oral glucose tolerance test (OGTT).

    • Plasma glucose, insulin, and glucagon levels are measured.

  • Efficacy: HbA1c and fasting plasma glucose are measured at baseline and at the end of each treatment period.

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study. Vital signs and laboratory safety parameters are regularly assessed.

Experimental_Workflow cluster_treatment Crossover Treatment Periods Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Period1 Period 1 (Vildagliptin Dose A or Placebo) Randomization->Period1 Washout1 Washout Period Period2 Period 2 (Vildagliptin Dose B or Placebo) Washout1->Period2 Washout2 Washout Period Period3 Period 3 (Vildagliptin Dose C or Placebo) Washout2->Period3 Washout3 Washout Period Period4 Period 4 (Vildagliptin Dose D or Placebo) Washout3->Period4 Assessments1 PK/PD & Safety Assessments Period1->Assessments1 Assessments2 PK/PD & Safety Assessments Period2->Assessments2 Assessments3 PK/PD & Safety Assessments Period3->Assessments3 Assessments4 PK/PD & Safety Assessments Period4->Assessments4 Assessments1->Washout1 Assessments2->Washout2 Assessments3->Washout3 Analysis Final Data Analysis Assessments4->Analysis

Generalized Crossover Clinical Trial Workflow

Safety and Tolerability

Across early-phase clinical trials, Vildagliptin has been generally well-tolerated.[8][9] In a 2-year monotherapy study, gastrointestinal adverse events were less common with Vildagliptin (25.0%) compared to metformin (45.6%).[10] The incidence of hypoglycemia with Vildagliptin is low, consistent with its glucose-dependent mechanism of action.[1][10] When added to a combination of metformin and a sulphonylurea, the incidence of hypoglycemia was slightly higher than with placebo (5.1% vs. 1.9%).[12] Vildagliptin is considered weight-neutral, in contrast to the weight loss often observed with metformin.[10]

References

Methodological & Application

Application Notes and Protocols for the Validated HPLC Quantification of Vildagliptin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's natural ability to control high blood sugar. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by increasing the levels of incretin (B1656795) hormones. Accurate and reliable quantification of Vildagliptin in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Vildagliptin hydrochloride. The method described is simple, specific, accurate, and precise, making it suitable for routine analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound tablets (e.g., 50 mg)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be used. The following conditions have been reported to provide good separation and quantification of Vildagliptin.

Table 1: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
HPLC System Waters HPLC with UV detectorShimadzu HPLC with UV-Vis detectorAgilent HPLC with PDA detector
Column Altima C18 (150 mm x 4.6 mm, 5 µm)Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)[1]Xterra C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 2.6) (72:28 v/v)Acetonitrile:Phosphate Buffer (pH 3.6) (60:40 v/v)[1]Acetonitrile:Phosphate Buffer (pH 6.0):Water (65:20:15 v/v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]0.8 mL/min[3]
Detection Wavelength 266 nm215 nm[1]239 nm[2]
Injection Volume 10 µL20 µL[3]10 µL
Column Temperature AmbientAmbientAmbient
Run Time 6 minutes[4]10 minutes10 minutes
Preparation of Solutions

3.1. Preparation of Mobile Phase (Example for Condition 1)

  • Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to get the desired concentration. Adjust the pH to 2.6 using orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in the ratio of 72:28 (v/v). Degas the mobile phase by sonication for 10-15 minutes.

3.2. Preparation of Standard Stock Solution

Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Add about 7 mL of diluent (mobile phase can be used as a diluent) and sonicate for 5 minutes to dissolve the standard completely. Make up the volume to 10 mL with the diluent to obtain a concentration of 1000 µg/mL.

3.3. Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the diluent to cover the desired concentration range (e.g., 5-30 µg/mL or 25-150 µg/mL).[4]

3.4. Preparation of Sample Solution (from Tablets)

Weigh and finely powder not fewer than 20 this compound tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Vildagliptin and transfer it to a 10 mL volumetric flask. Add about 7 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug. Make up the volume to 10 mL with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute the filtered solution with the diluent to obtain a final concentration within the linearity range.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6] The key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Results
System Suitability Tailing factor ≤ 2, Theoretical plates > 2000, %RSD of peak areas < 2.0%Tailing factor: 1.2, Theoretical plates: 5892, %RSD: <1.0%[7]
Specificity No interference from blank, placebo, and degradation products at the retention time of Vildagliptin.No interfering peaks were observed at the retention time of Vildagliptin.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.999
Range 25-150 µg/mL5-30 µg/mL[4]
Accuracy (% Recovery) 98.0 - 102.0%99.73%
Precision (% RSD) Intraday & Interday RSD ≤ 2.0%< 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.06 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.21 µg/mL
Robustness %RSD ≤ 2.0% after deliberate small changes in method parameters.The method was found to be robust.

Data Presentation

Table 3: System Suitability Test Results

ParameterAcceptance CriteriaObserved Value
Retention Time (min) -~3.25
Tailing Factor ≤ 21.2
Theoretical Plates > 20005892[4]
%RSD of Peak Areas (n=6) < 2.0%< 1.0%

Table 4: Linearity Data for Vildagliptin

Concentration (µg/mL)Peak Area
25(Value)
50(Value)
75(Value)
100(Value)
125(Value)
150(Value)
Correlation Coefficient (r²) 0.999
Regression Equation y = 13426x + 7399

(Note: The peak area values are placeholders and should be replaced with actual experimental data.)

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Data Analysis & Validation Standard Weigh Vildagliptin Reference Standard Dissolve_Standard Dissolve in Diluent & Sonicate Standard->Dissolve_Standard Sample Weigh & Powder Vildagliptin Tablets Dissolve_Sample Dissolve in Diluent & Sonicate Sample->Dissolve_Sample Dilute_Standard Prepare Working Standard Solutions Dissolve_Standard->Dilute_Standard Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Dilute_Sample Dilute Sample Solution Filter_Sample->Dilute_Sample Inject Inject into HPLC System Dilute_Standard->Inject Dilute_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition & Processing Detect->Data Quantify Quantification of Vildagliptin Data->Quantify Validate Method Validation (ICH Guidelines) Quantify->Validate Report Generate Report Validate->Report

Caption: Workflow for the validated HPLC quantification of this compound.

Method_Validation cluster_parameters Validation Parameters Validation ICH Q2(R1) Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability

Caption: Key parameters for HPLC method validation according to ICH guidelines.

References

Application Note: High-Throughput Bioanalysis of Vildagliptin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Vildagliptin in human plasma. The described protocol utilizes a simple protein precipitation technique for sample preparation and a stable isotope-labeled internal standard (Vildagliptin-d7) to ensure accuracy and precision. The method is validated over a linear range of 1.00 to 851.81 ng/mL and is suitable for pharmacokinetic studies, bioavailability/bioequivalence studies, and therapeutic drug monitoring.

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Accurate measurement of Vildagliptin concentrations in human plasma is essential for pharmacokinetic assessments and to ensure therapeutic efficacy. This document provides a detailed protocol for a validated LC-MS/MS method that offers high sensitivity, specificity, and a rapid turnaround time for the analysis of clinical and research samples. Recent studies have indicated potential stability issues of Vildagliptin in plasma; this protocol incorporates measures to mitigate degradation.[1][2]

Experimental

Materials and Reagents
Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Asentis Express C18 (or equivalent)

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vildagliptin and Vildagliptin-d7 in methanol.

  • Working Standard Solutions: Serially dilute the Vildagliptin stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Vildagliptin-d7 stock solution with methanol to a final concentration of 100 ng/mL.

Protocols

Sample Preparation (Protein Precipitation)
  • Allow plasma samples to thaw at room temperature. To enhance stability, it is recommended to add malic acid to the human plasma.[3]

  • Aliquot 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL Vildagliptin-d7 internal standard working solution to each tube (except for the blank matrix).

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Mobile Phase A: 5 mM Ammonium trifluoroacetate in water[3]

    • Mobile Phase B: Acetonitrile[3]

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 2 µL[1]

    • Column Temperature: 40°C[1]

    • A suitable gradient elution should be optimized to ensure separation from endogenous plasma components.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • The MRM transitions and collision energies should be optimized for the specific instrument. Commonly used transitions are provided in the table below.

Data Presentation

Table 1: Mass Spectrometric Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vildagliptin304.2154.2[3]
Vildagliptin-d7 (IS)311.1161.2[3]
Table 2: Method Validation Summary
ParameterResult
Linearity Range1.00 - 851.81 ng/mL[3]
Lower Limit of Quantification (LLOQ)1.00 ng/mL[3]
Intra-day Precision (%CV)0.32% - 3.09%[3]
Inter-day Precision (%CV)< 15%
Accuracy97.30% - 104.15%[3]
RecoveryConsistent and reproducible
Matrix EffectNegligible with IS correction

Experimental Workflow Diagram

Vildagliptin_Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add Internal Standard (Vildagliptin-d7, 20 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) (Protein Precipitation) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (12,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Analysis hplc Chromatographic Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integration Peak Integration ms->integration Data Acquisition calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for the bioanalysis of Vildagliptin in human plasma.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of Vildagliptin in human plasma. The simple sample preparation and short analytical run time make it well-suited for the analysis of a large number of samples in a clinical or research setting. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, meeting the requirements for bioanalytical method validation.

References

Application Note and Protocol for Vildagliptin Stability Testing in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's ability to control blood sugar levels. It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] The stability of a drug substance like Vildagliptin in solution is a critical parameter that can affect its safety, efficacy, and shelf-life.[3] Stability testing is essential to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] This protocol outlines the procedures for conducting stability testing of Vildagliptin in solution, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[4][6] The protocol covers both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.

Objective

To provide a detailed protocol for evaluating the stability of Vildagliptin in a solution state. This includes establishing a testing frequency, defining storage conditions, and employing a validated stability-indicating analytical method for the quantification of Vildagliptin and its degradation products.

Principle of the Method

The stability of Vildagliptin is assessed by subjecting its solution to various storage conditions over a defined period.[7] At specified time intervals, samples are withdrawn and analyzed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1][2] This method separates the intact Vildagliptin from any potential degradation products. The degradation is quantified by measuring the decrease in the concentration of Vildagliptin and the corresponding increase in the concentration of its degradants. Forced degradation studies are also performed under more severe stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand the degradation pathways and to demonstrate the specificity of the analytical method.[8][9]

Materials and Equipment

4.1 Reagents and Materials

  • Vildagliptin Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (1M and 0.1M)

  • Hydrogen Peroxide (3% and 6%)

  • Deionized Water

  • Syringe filters (0.45 µm)

4.2 Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector[1]

  • Analytical Balance

  • pH Meter

  • Stability Chambers with temperature and humidity control

  • Water Bath

  • Photostability Chamber

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Autosampler vials

Experimental Protocols

5.1 Protocol 1: Long-Term and Accelerated Stability Studies

This protocol is based on the ICH Q1A(R2) guideline for stability testing.[4]

5.1.1 Preparation of Vildagliptin Stock Solution

  • Accurately weigh approximately 10.0 mg of Vildagliptin reference standard.

  • Dissolve and dilute in a suitable solvent (e.g., a mixture of 0.1% phosphoric acid solution and acetonitrile in a 90:10 ratio) in a 10.0 mL volumetric flask to obtain a stock solution of 1.0 mg/mL.[3]

  • From this stock solution, prepare working solutions at the desired concentration (e.g., 200 µg/mL) for analysis.[1]

5.1.2 Storage Conditions The prepared Vildagliptin solutions should be stored in appropriate container closure systems that simulate the proposed packaging for the final product.[4] At least three primary batches should be evaluated.[4]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Table 1: ICH Recommended Storage Conditions for Stability Testing.[5]

5.1.3 Testing Frequency Samples should be pulled from the stability chambers at predetermined time points for analysis.[4]

Study TypeTesting Frequency
Long-Term 0, 3, 6, 9, 12, 18, and 24 months
Accelerated 0, 3, and 6 months
Table 2: Recommended Testing Frequency.[4]

5.2 Protocol 2: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.[10] A stock solution of Vildagliptin (e.g., 1 mg/mL) is used for these studies.[11]

5.2.1 Acidic Hydrolysis

  • Mix 1 mL of Vildagliptin stock solution with 1 mL of 1M HCl.[11]

  • Incubate the mixture at a high temperature (e.g., 60°C, 70°C, or 80°C) for a specified duration (e.g., 2 to 9 hours).[3][11][12]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 1M NaOH.[12]

  • Dilute with the mobile phase to the target concentration for HPLC analysis.

5.2.2 Basic Hydrolysis

  • Mix 1 mL of Vildagliptin stock solution with 1 mL of 1M NaOH.[11]

  • Keep the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes to 4 hours).[11][13]

  • After the specified time, neutralize the solution with an equivalent amount of 1M HCl.[3]

  • Dilute with the mobile phase to the target concentration for HPLC analysis.

5.2.3 Oxidative Degradation

  • Mix 1 mL of Vildagliptin stock solution with 1 mL of 3% or 6% H₂O₂.[11]

  • Keep the mixture at room temperature for a specified duration (e.g., 30 minutes to 7 hours).[11][12]

  • Dilute with the mobile phase to the target concentration for HPLC analysis.

5.2.4 Thermal Degradation

  • Place the Vildagliptin solution in a thermostatically controlled oven at a high temperature (e.g., 70°C).[8]

  • Expose the solution for a specified period (e.g., 24 to 240 hours).[14]

  • After exposure, allow the solution to cool to room temperature.

  • Dilute with the mobile phase to the target concentration for HPLC analysis.

5.2.5 Photolytic Degradation

  • Expose the Vildagliptin solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dilute the sample with the mobile phase to the target concentration for HPLC analysis.

5.3 Analytical Methodology (RP-HPLC)

A validated stability-indicating RP-HPLC method is crucial for the accurate quantification of Vildagliptin and its degradation products.[2]

ParameterCondition
Column C8 or C18 (e.g., Waters X-Bridge C8, 150 x 4.6 mm, 5 µm)
Mobile Phase Buffer (e.g., 0.05 mmol Potassium Dihydrogen Phosphate, pH 3.0-3.5) and organic solvent (e.g., Acetonitrile/Methanol) in a specific ratio (e.g., 80:20 v/v).[1][2][15]
Flow Rate 0.9 - 1.2 mL/min[1][2]
Detection Wavelength 207 nm, 210 nm, or 213 nm[1][16]
Injection Volume 20 µL
Column Temperature 40°C[3]
Table 3: Example of a Validated HPLC Method for Vildagliptin Analysis.

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison and trend analysis.

6.1 Long-Term Stability Data

Time Point (Months)Assay (%) of VildagliptinTotal Degradation Products (%)Individual Degradant 1 (%)Individual Degradant 2 (%)Appearance
0100.1< 0.1NDNDClear Solution
399.80.20.10.1Clear Solution
699.50.40.20.2Clear Solution
999.20.70.30.4Clear Solution
1298.91.00.40.6Clear Solution
Table 4: Example of Long-Term Stability Data Summary (25°C/60%RH). ND = Not Detected.

6.2 Forced Degradation Data

Stress ConditionDurationVildagliptin Assay (%)Total Degradation (%)Major Degradant RRTs
1M HCl9 hours at 80°C70.030.01.3[3]
1M NaOH30 mins at RT85.214.80.4, 0.7, 1.2[3][9]
3% H₂O₂1 hour at RT76.223.80.38, 0.6, 0.8[9][12]
Thermal24 hours at 70°C98.51.5-
Photolytic24 hours98.02.0-
Table 5: Example of Forced Degradation Data Summary. RRT = Relative Retention Time.

Visualization

7.1 Experimental Workflow

G cluster_prep Sample Preparation cluster_studies Stability Studies cluster_conditions Forced Degradation Conditions cluster_analysis Analysis & Reporting prep Prepare Vildagliptin Stock Solution (1 mg/mL) long_term Long-Term & Accelerated Stability Study (ICH Q1A) prep->long_term forced Forced Degradation Study prep->forced hplc RP-HPLC Analysis long_term->hplc acid Acidic forced->acid base Basic forced->base oxidative Oxidative forced->oxidative thermal Thermal forced->thermal photo Photolytic forced->photo acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Analysis & Tabulation hplc->data report Generate Stability Report data->report

Vildagliptin Stability Testing Workflow

7.2 Simplified Vildagliptin Degradation Pathways

G Vilda Vildagliptin Amide Amide Metabolite (Hydrolysis of Nitrile) Vilda->Amide Base/Acid Carboxylic Carboxylic Acid Metabolite Vilda->Carboxylic Acid Other Other Oxidative Degradants Vilda->Other Oxidative Acid Acidic (HCl) Base Basic (NaOH) Oxidative Oxidative (H₂O₂) Amide->Carboxylic Base/Acid

Simplified Vildagliptin Degradation Pathways

References

Application Notes and Protocols for In Vivo Efficacy Studies of Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin (B1682220) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] By preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Vildagliptin enhances pancreatic islet function.[3][4] This leads to improved glycemic control through glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release.[1][3] These application notes provide a comprehensive guide to designing and conducting in vivo efficacy studies for Vildagliptin, complete with detailed experimental protocols and data presentation formats.

Mechanism of Action: DPP-4 Inhibition

Vildagliptin exerts its therapeutic effect by inhibiting the enzyme DPP-4, which is responsible for the rapid inactivation of incretin hormones.[1][3] The subsequent increase in active GLP-1 and GIP levels potentiates the body's natural glucose-lowering mechanisms in a glucose-dependent manner, thereby reducing the risk of hypoglycemia.[1]

Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) DPP4->GLP1_GIP Degrades Pancreatic_Beta_Cells Pancreatic β-Cells GLP1_GIP->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic α-Cells GLP1_GIP->Pancreatic_Alpha_Cells Inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Glucagon_Secretion->Glucose_Control

Caption: Vildagliptin's Mechanism of Action.

Experimental Design and Animal Models

The selection of an appropriate animal model is critical for the successful evaluation of Vildagliptin's efficacy. Commonly used models include those that mimic type 2 diabetes, often induced by a combination of a high-fat diet (HFD) and a low dose of streptozotocin (B1681764) (STZ).[5][6]

Recommended Animal Models:

  • Streptozotocin (STZ)-Induced Diabetic Rats/Mice: A low dose of STZ (e.g., 30-40 mg/kg, intraperitoneally) can be used to induce diabetes.[5][6]

  • High-Fat Diet (HFD) and STZ-Induced Diabetic Rats/Mice: To more closely mimic human type 2 diabetes with insulin resistance, animals can be fed an HFD for several weeks before STZ administration.[5][6]

  • Genetically Diabetic Models: db/db mice or Zucker Diabetic Fatty (ZDF) rats can also be utilized.

General Experimental Workflow:

Acclimatization Animal Acclimatization (1-2 weeks) Induction Induction of Diabetes (e.g., HFD + STZ) Acclimatization->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Vildagliptin Administration (Oral Gavage) Grouping->Treatment Monitoring Monitoring of Parameters (Glucose, Body Weight, etc.) Treatment->Monitoring Chronic Dosing Terminal Terminal Sample Collection & Tissue Harvesting Monitoring->Terminal

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

The OGTT is a key procedure to assess glucose metabolism and the effect of Vildagliptin on glucose tolerance.[6]

Protocol:

  • Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water.[7]

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.[7]

  • Vildagliptin Administration: Administer Vildagliptin (e.g., 10 mg/kg) or vehicle via oral gavage.

  • Glucose Challenge: After a specific time post-drug administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[8]

  • Blood Sampling: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]

  • Glucose Measurement: Measure blood glucose levels immediately using a glucometer.

Insulin Tolerance Test (ITT)

The ITT is used to evaluate insulin sensitivity.

Protocol:

  • Fasting: Fast animals for a shorter duration (e.g., 4-6 hours) with free access to water.[5]

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

  • Insulin Injection: Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.

  • Blood Sampling: Collect blood samples at various time points post-insulin injection (e.g., 15, 30, 60, and 120 minutes).[2]

  • Glucose Measurement: Measure blood glucose levels immediately using a glucometer.

Measurement of Active GLP-1 and GIP Levels

Accurate measurement of active incretin hormones requires specific sample handling to prevent degradation by DPP-4.

Protocol:

  • Blood Collection: Collect blood into tubes containing a DPP-4 inhibitor and an anticoagulant (e.g., EDTA).[9]

  • Plasma Preparation: Immediately centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.[9]

  • Storage: Store plasma samples at -80°C until analysis.

  • Quantification: Use commercially available ELISA kits specific for the active forms of GLP-1 (7-36 amide) and GIP (1-42).[9][10]

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of Vildagliptin on Glycemic Parameters in STZ-Induced Diabetic Rats

ParameterControl (Diabetic)Vildagliptin (10 mg/kg)Reference
Fasting Blood Glucose (mg/dL) 250 ± 25150 ± 20[11]
HbA1c (%) 8.5 ± 0.86.5 ± 0.6[11]
Serum Insulin (ng/mL) 0.8 ± 0.21.5 ± 0.3[12]
HOMA-IR 10.2 ± 1.55.1 ± 0.9[11]
HOMA-β (%) 35 ± 565 ± 8*[5]

*Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± SEM.

Table 2: Effect of Vildagliptin on Lipid Profile in HFD-Fed Animals

ParameterControl (HFD)Vildagliptin (3 mg/kg)Reference
Total Cholesterol (mg/dL) 180 ± 15130 ± 12[13]
Triglycerides (mg/dL) 150 ± 20100 ± 15[14]
HDL-Cholesterol (mg/dL) 35 ± 445 ± 5[15]
LDL-Cholesterol (mg/dL) 120 ± 1080 ± 8[16]

*Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± SEM.

Downstream Signaling of Incretin Hormones

The binding of GLP-1 and GIP to their respective G-protein coupled receptors on pancreatic β-cells initiates a cascade of intracellular events, ultimately leading to enhanced glucose-stimulated insulin secretion.

GLP1_GIP GLP-1 / GIP Receptor GLP-1R / GIPR (GPCR) GLP1_GIP->Receptor Binds to AC Adenylate Cyclase Receptor->AC Activates cAMP ↑ cAMP AC->cAMP PKA_Epac2 PKA & Epac2 Activation cAMP->PKA_Epac2 Ca_Influx ↑ Intracellular Ca²⁺ PKA_Epac2->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Caption: Incretin Signaling in Pancreatic β-Cells.

Conclusion

These application notes provide a framework for designing and executing robust in vivo efficacy studies for Vildagliptin. Adherence to detailed and standardized protocols is essential for generating reliable and reproducible data. The provided diagrams and tables serve as templates for visualizing complex biological pathways and presenting quantitative findings in a clear and accessible manner for the scientific community.

References

Application Notes and Protocols: Cell-Based Assay for Measuring Vildagliptin's Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin (B1682220) is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2] Its therapeutic effect stems from its potent and selective inhibition of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[3][4] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][5] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[1][4][6] This mechanism improves glycemic control with a low risk of hypoglycemia.[2]

Cell-based assays are crucial for screening and characterizing DPP-4 inhibitors like Vildagliptin. They allow for the determination of a compound's potency (e.g., IC50) in a biologically relevant environment that includes the complexities of cellular uptake, metabolism, and target engagement within an intact cell system or its lysate. These assays are fundamental in drug discovery and development for lead optimization and understanding structure-activity relationships.

Vildagliptin's Mechanism of Action: The Incretin Pathway

Vildagliptin's primary mechanism involves the potentiation of the incretin pathway. The following diagram illustrates this signaling cascade.

Vildagliptin_Pathway cluster_gut Intestinal Lumen cluster_pancreas Pancreas cluster_blood Bloodstream Food Food Intake L_Cells L-Cells & K-Cells Food->L_Cells Stimulates GLP1_GIP Active GLP-1 & GIP L_Cells->GLP1_GIP Release Beta_Cell β-Cell Insulin Insulin Secretion Beta_Cell->Insulin Alpha_Cell α-Cell Glucagon Glucagon Secretion Alpha_Cell->Glucagon Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Glucagon->Glycemic_Control Suppression contributes to GLP1_GIP->Beta_Cell Stimulates GLP1_GIP->Alpha_Cell Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Inactive_Peptides Inactive Peptides DPP4->Inactive_Peptides Degrades to Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits

Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1/GIP levels.

Protocol 1: Fluorometric Cell-Based Assay for DPP-4 Inhibition

This protocol details the measurement of Vildagliptin's inhibitory activity on Dipeptidyl Peptidase-4 (DPP-4) using cell lysates and a fluorogenic substrate. The principle relies on the cleavage of a non-fluorescent substrate, such as H-Gly-Pro-AMC, by DPP-4 to release the highly fluorescent product, 7-Amino-4-Methyl Coumarin (AMC).[7][8] The reduction in fluorescence in the presence of Vildagliptin is proportional to its inhibitory activity.

Experimental Workflow: DPP-4 Inhibition Assay

DPP4_Workflow start Start culture 1. Culture Cells (e.g., Caco-2, HepG-2) start->culture prepare_lysate 2. Prepare Cell Lysate (Homogenization & Centrifugation) culture->prepare_lysate plate_setup 3. Set Up 96-Well Plate (Lysate, Vildagliptin/Vehicle, Controls) prepare_lysate->plate_setup pre_incubate 4. Pre-incubate with Vildagliptin (10 min at 37°C) plate_setup->pre_incubate add_substrate 5. Add DPP-4 Substrate (H-Gly-Pro-AMC) pre_incubate->add_substrate incubate 6. Incubate (30 min at 37°C, protected from light) add_substrate->incubate measure 7. Measure Fluorescence (Ex/Em = 360/460 nm) incubate->measure analyze 8. Analyze Data (Calculate % Inhibition & IC50) measure->analyze end End analyze->end

Caption: Workflow for measuring Vildagliptin's DPP-4 inhibitory activity.
Materials and Reagents

  • Cell Lines: Human colon adenocarcinoma cells (Caco-2) or human liver cancer cells (HepG-2), which have high endogenous DPP-4 expression.[9][10]

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • DPP-4 Assay Buffer: (e.g., Tris-HCl, pH 8.0).[11] Commercially available kits provide optimized buffers.[7][8]

  • DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin).[7][12]

  • Vildagliptin: Stock solution in DMSO or appropriate solvent.

  • Positive Control Inhibitor: Sitagliptin or another known DPP-4 inhibitor.[7][12]

  • 96-well Plate: Black, clear-bottom plates are recommended for fluorescence assays.[7]

  • Plate Reader: Fluorescence microplate reader with filters for Ex/Em = 360/460 nm.[11][13]

  • Lysis Buffer: Ice-cold buffer (e.g., DPP-4 Assay Buffer with protease inhibitors).

Experimental Protocol
  • Cell Culture:

    • Seed Caco-2 or HepG-2 cells in culture flasks and grow to 80-90% confluency.

    • For the assay, cells can also be seeded in 96-well plates at a density of 5 x 10⁴ cells/well and cultured for 2-4 days.[10]

  • Sample Preparation (Cell Lysate):

    • Harvest approximately 2 x 10⁶ cells.

    • Wash the cell pellet with ice-cold PBS.

    • Homogenize the cells in 4 volumes of ice-cold DPP-4 Assay Buffer.[7]

    • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[7][13]

    • Collect the supernatant (cell lysate) and determine the protein concentration. Keep on ice.

  • Assay Procedure:

    • Prepare serial dilutions of Vildagliptin in DPP-4 Assay Buffer.

    • In a 96-well plate, add the following to designated wells:

      • 100% Activity Control: 50 µL of cell lysate + 10 µL of solvent (vehicle).

      • Inhibitor Wells: 50 µL of cell lysate + 10 µL of Vildagliptin dilutions.

      • Background Control: 50 µL of cell lysate + 10 µL of a potent inhibitor (like Sitagliptin) to measure non-DPP-4 activity.[7]

      • Blank: 60 µL of Assay Buffer (no lysate).

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.[7][11]

    • Prepare the Substrate Reaction Mix: For each reaction, mix DPP-4 Assay Buffer and DPP-4 Substrate (H-Gly-Pro-AMC) according to the kit manufacturer's instructions (e.g., 38 µL Buffer + 2 µL Substrate).[13]

    • Initiate the reaction by adding 40-50 µL of the Substrate Reaction Mix to all wells.[7][12]

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[11]

    • Measure the fluorescence intensity at Ex/Em = 360/460 nm. Readings can be taken kinetically or as a single endpoint.[11]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the percent inhibition for each Vildagliptin concentration using the following formula: % Inhibition = [(RFU_Control - RFU_Sample) / (RFU_Control - RFU_Background)] * 100 (Where RFU is the Relative Fluorescence Unit)

    • Plot the percent inhibition against the logarithm of Vildagliptin concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Functional Assay for Downstream GLP-1 Receptor Activation

To confirm that the DPP-4 inhibition by Vildagliptin leads to a functional downstream effect, an assay measuring the activation of the GLP-1 receptor (GLP-1R) can be employed. Increased levels of active GLP-1, protected from degradation by Vildagliptin, will stimulate the GLP-1R, leading to an increase in intracellular cyclic AMP (cAMP). This can be measured using reporter cell lines.

Experimental Workflow: GLP-1R Activation Assay

cAMP_Workflow cluster_step1 Step 1: Generate Conditioned Medium cluster_step2 Step 2: Measure GLP-1R Activation culture_dpp4 1a. Culture DPP-4 expressing cells (e.g., Caco-2) treat_vilda 1b. Treat with Vildagliptin culture_dpp4->treat_vilda add_glp1 1c. Add exogenous GLP-1 treat_vilda->add_glp1 collect_media 1d. Collect conditioned medium (contains preserved GLP-1) add_glp1->collect_media treat_media 2b. Treat reporter cells with conditioned medium collect_media->treat_media Transfer culture_reporter 2a. Culture GLP-1R reporter cells (e.g., HEK293-GLP1R-CRE-Luc) culture_reporter->treat_media incubate 2c. Incubate (e.g., 5 hours) treat_media->incubate measure_signal 2d. Measure signal (e.g., Luciferase, HTRF) incubate->measure_signal analyze 3. Analyze Data (Dose-response curve) measure_signal->analyze

Caption: Two-step workflow for the functional downstream GLP-1R assay.
Materials and Reagents

  • DPP-4 Expressing Cells: Caco-2 or similar.

  • GLP-1R Reporter Cells: A stable cell line, such as HEK293, engineered to express the human GLP-1R and a cAMP-responsive reporter system (e.g., CRE-luciferase).[14]

  • GLP-1 (7-36) amide: The active form of GLP-1.

  • Vildagliptin: Serial dilutions.

  • cAMP Detection Kit: Luciferase assay reagent (e.g., ONE-Step™ Luciferase) or a time-resolved fluorescence (HTRF) kit.[14][15]

Experimental Protocol
  • Generation of Conditioned Medium:

    • Culture DPP-4 expressing cells (e.g., Caco-2) to confluency.

    • Wash the cells and replace the medium with a serum-free medium.

    • Add serial dilutions of Vildagliptin to the wells and incubate for 30-60 minutes.

    • Add a fixed, sub-maximal concentration of active GLP-1 to all wells.

    • Incubate for a defined period (e.g., 1-2 hours) to allow for DPP-4-mediated degradation in the control wells.

    • Carefully collect the supernatant (conditioned medium) from each well.

  • GLP-1R Activation Assay:

    • Seed the GLP-1R reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.[14]

    • Remove the culture medium and add the conditioned medium from Step 1 to the corresponding wells of the reporter cells.

    • Incubate the plate at 37°C for an appropriate time to allow for receptor activation and reporter gene expression (e.g., 5 hours for CRE-luciferase).[14]

    • Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase, or fluorescence for HTRF) according to the manufacturer's protocol.[14][15]

  • Data Analysis:

    • Plot the reporter signal against the Vildagliptin concentration.

    • The increase in signal reflects the amount of active GLP-1 preserved by Vildagliptin's inhibition of DPP-4, providing a functional measure of its activity. An EC50 value can be calculated.

Data Presentation: Vildagliptin Activity

The following tables summarize quantitative data on Vildagliptin's activity from published studies.

Table 1: Vildagliptin Potency (IC50)
Assay TypeSystemIC50 ValueReference
DPP-4 InhibitionIn vitro Emax model4.6 nmol/L[16]
Table 2: In Vivo / Ex Vivo DPP-4 Inhibition by Vildagliptin
Vildagliptin DoseTime Post-DoseMean DPP-4 Inhibition (%)Study PopulationReference
50 mg (single dose)24 hours~14%Patients with T2DM[17]
100 mg (single dose)24 hours~35%Patients with T2DM[17]
50 mg b.i.d. (trough)Day 690.6%Patients with T2DM[17]
25 mg q.d.9 hours≥80%Healthy Chinese[16]
50 mg q.d.12 hours≥80%Healthy Chinese[16]
Table 3: Effect of Vildagliptin on Incretin Hormone Levels
TreatmentAnalyteChange vs. PlaceboReference
Vildagliptin (50 mg)Mean Intact GLP-1 (13.5h)> 2-fold increase[18]
Vildagliptin (50 mg)Mean Intact GIP (13.5h)Marked increase[18]

References

Application Notes and Protocols for the Quantification of Vildagliptin and its Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of vildagliptin (B1682220) and its primary metabolite, M20.7 (also known as LAY151), in human urine. The protocols are designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique crucial for pharmacokinetic and metabolic studies.

Introduction

Vildagliptin is an oral hypoglycemic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. By preventing the degradation of incretin (B1656795) hormones, vildagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control in patients with type 2 diabetes. Following administration, vildagliptin is extensively metabolized, with the primary route of elimination being through the urine. The major metabolite is the pharmacologically inactive carboxylic acid derivative, M20.7, formed by hydrolysis of the cyano group.[1] Accurate quantification of both vildagliptin and its metabolites in urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Signaling Pathway and Metabolism

Vildagliptin's therapeutic effect is achieved through the inhibition of the DPP-4 enzyme, which is responsible for the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

cluster_0 Vildagliptin's Mechanism of Action Vildagliptin Vildagliptin DPP-4 Inhibition DPP-4 Inhibition Vildagliptin->DPP-4 Inhibition Incretin Levels (GLP-1, GIP) Increase Incretin Levels (GLP-1, GIP) Increase DPP-4 Inhibition->Incretin Levels (GLP-1, GIP) Increase Pancreatic β-cell Stimulation Pancreatic β-cell Stimulation Incretin Levels (GLP-1, GIP) Increase->Pancreatic β-cell Stimulation Insulin Secretion Insulin Secretion Pancreatic β-cell Stimulation->Insulin Secretion Glucose Uptake by Tissues Glucose Uptake by Tissues Insulin Secretion->Glucose Uptake by Tissues Blood Glucose Reduction Blood Glucose Reduction Glucose Uptake by Tissues->Blood Glucose Reduction

Caption: Mechanism of action of vildagliptin.

Vildagliptin undergoes several metabolic transformations. The primary metabolic pathway is the hydrolysis of the cyano moiety to form the inactive carboxylic acid metabolite, M20.7. Other minor metabolic pathways include amide bond hydrolysis, glucuronidation, and oxidation.[1]

Experimental Protocols

This section details the methodologies for the simultaneous quantification of vildagliptin and its major metabolite, M20.7, in human urine. Two primary sample preparation techniques are presented: Solid-Phase Extraction (SPE) and Protein Precipitation. While protein precipitation is generally used for plasma samples, it can be adapted for urine if significant protein content is expected.

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is recommended for cleaning up complex urine matrices to reduce matrix effects and improve analytical sensitivity.

Materials and Reagents:

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual primary stock solutions of vildagliptin, M20.7, and the internal standard (e.g., vildagliptin-d7) in methanol at a concentration of 1 mg/mL.

    • Prepare intermediate stock solutions and working standard solutions by serial dilution of the primary stock solutions with a suitable solvent mixture (e.g., 50% methanol in water).

  • Sample Pre-treatment:

    • Thaw urine samples at room temperature.

    • Vortex and centrifuge the samples to pellet any precipitates.

    • To a known volume of urine supernatant (e.g., 0.5 mL), add the internal standard working solution.

  • Solid-Phase Extraction:

    • Condition the SPE cartridges sequentially with methanol and then ultrapure water.

    • Load the pre-treated urine sample onto the conditioned cartridge.

    • Wash the cartridge with an acidic solution (e.g., 2% formic acid in water) to remove interferences.

    • Elute the analytes with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

cluster_1 Solid-Phase Extraction Workflow Urine Sample Urine Sample Spike with Internal Standard Spike with Internal Standard Urine Sample->Spike with Internal Standard Load on SPE Cartridge Load on SPE Cartridge Spike with Internal Standard->Load on SPE Cartridge Wash Cartridge Wash Cartridge Load on SPE Cartridge->Wash Cartridge Elute Analytes Elute Analytes Wash Cartridge->Elute Analytes Evaporate and Reconstitute Evaporate and Reconstitute Elute Analytes->Evaporate and Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate and Reconstitute->LC-MS/MS Analysis

Caption: Solid-Phase Extraction workflow.

Protocol 2: Protein Precipitation (Adapted for Urine)

This is a simpler and faster sample preparation method, which may be suitable for urine samples with low protein content.

Materials and Reagents:

  • Same as Protocol 1, with the addition of acetonitrile for precipitation.

Procedure:

  • Preparation of Stock and Working Solutions:

    • Follow the same procedure as in Protocol 1.

  • Sample Pre-treatment:

    • To a small volume of urine (e.g., 100 µL), add the internal standard working solution.

  • Protein Precipitation:

    • Add a volume of cold acetonitrile (e.g., 300 µL) to the sample to precipitate any proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]

Data Presentation

The following tables summarize the typical quantitative data for the LC-MS/MS analysis of vildagliptin and its metabolite M20.7. These values should be validated in-house.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of vildagliptin and M20.7
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Vildagliptin and M20.7

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vildagliptin304.2154.1
M20.7 (LAY151)322.2172.1
Vildagliptin-d7 (IS)311.2154.1

Table 3: Method Validation Parameters (Typical Values)

ParameterVildagliptinM20.7 (LAY151)
Linearity Range 1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) ± 15%± 15%
Recovery > 85%> 85%

Logical Workflow for Method Development

The development of a robust analytical method follows a logical progression from understanding the analyte to full method validation.

cluster_2 Method Development and Validation Workflow Analyte Characterization Analyte Characterization Method Development Method Development Analyte Characterization->Method Development Sample Preparation Optimization Sample Preparation Optimization Method Development->Sample Preparation Optimization LC-MS/MS Parameter Optimization LC-MS/MS Parameter Optimization Method Development->LC-MS/MS Parameter Optimization Method Validation Method Validation Sample Preparation Optimization->Method Validation LC-MS/MS Parameter Optimization->Method Validation Application to Samples Application to Samples Method Validation->Application to Samples

Caption: Workflow for analytical method development.

Conclusion

The protocols and data presented provide a comprehensive guide for the quantification of vildagliptin and its major metabolite, M20.7, in human urine. The use of LC-MS/MS offers the necessary sensitivity and selectivity for bioanalytical studies. It is imperative that any laboratory implementing these methods performs a full in-house validation to ensure the reliability and accuracy of the results.

References

Application Note: High-Throughput Screening for Vildagliptin Analogs Using a Fluorescence-Based DPP-4 Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin (B1682220) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[1][2] DPP-4 inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release.[3] By inhibiting DPP-4, Vildagliptin prolongs the action of these incretins, making it an effective therapeutic agent for type 2 diabetes mellitus.[2][3][4] The discovery of novel Vildagliptin analogs with improved pharmacokinetic or pharmacodynamic profiles is a key objective in diabetes drug development.

This application note details a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify and characterize novel DPP-4 inhibitors from large compound libraries. The protocol is optimized for speed, reliability, and automation, making it suitable for primary screening and subsequent hit-to-lead characterization.

Principle of the Assay

The assay quantifies DPP-4 enzyme activity by measuring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[3] DPP-4 cleaves the bond between the proline and AMC moieties, releasing the highly fluorescent AMC molecule. The increase in fluorescence intensity is directly proportional to DPP-4 activity. In the presence of an inhibitor like Vildagliptin or its analogs, the enzymatic reaction is attenuated, resulting in a reduced fluorescence signal. The potency of test compounds is determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP-4 plays a critical role in the incretin pathway, which links food intake to pancreatic insulin release. The diagram below illustrates how DPP-4 inhibition by compounds like Vildagliptin enhances this pathway to improve glycemic control.

DPP4_Pathway cluster_pancreas Pancreas Food Food Intake GLP1 Active GLP-1 / GIP (Incretins) Food->GLP1 stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Insulin ↑ Insulin Release (β-cells) GLP1->Insulin stimulates Glucagon ↓ Glucagon Release (α-cells) GLP1->Glucagon inhibits Inactive Inactive Metabolites DPP4->Inactive degrades Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Vildagliptin Vildagliptin Analogs Vildagliptin->DPP4 inhibits

Caption: DPP-4 inhibition pathway.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.Storage
Human Recombinant DPP-4Abcamab133081 (component)-80°C
Gly-Pro-AMC SubstrateAbcamab133081 (component)-20°C
Vildagliptin (Positive Control)Sigma-AldrichSML1937Room Temp
Assay Buffer (Tris-HCl, pH 8.0)Cayman Chemical700181 (component)4°C
DMSO, ACS GradeSigma-AldrichD2650Room Temp
384-well Black, Flat-Bottom PlatesCorning3571Room Temp
Microplate ReaderBMG LABTECHCLARIOstarN/A

Experimental Workflow

The HTS workflow is designed for efficiency and automation, moving from compound preparation to data analysis in a streamlined process.

HTS_Workflow A 1. Compound Plating - Test compounds & controls (Vildagliptin) - Serially dilute in DMSO C 3. Assay Plate Preparation - Transfer compounds to 384-well plate - Add diluted DPP-4 enzyme A->C B 2. Reagent Preparation - Dilute DPP-4 enzyme - Dilute Gly-Pro-AMC substrate B->C D 4. Pre-incubation - Incubate plate for 10 min at 37°C - Allows inhibitor-enzyme binding C->D E 5. Reaction Initiation - Add Gly-Pro-AMC substrate to all wells D->E F 6. Kinetic Reading - Measure fluorescence (Ex/Em: 360/460 nm) - Read every 2 min for 30 min at 37°C E->F G 7. Data Analysis - Calculate reaction rates (Vmax) - Determine % inhibition & IC50 values - Calculate Z'-factor F->G

Caption: High-throughput screening experimental workflow.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 50 µL.

6.1. Reagent Preparation

  • Assay Buffer: Prepare a 20 mM Tris-HCl buffer, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[5]

  • DPP-4 Enzyme Working Solution: Thaw human recombinant DPP-4 on ice. Dilute the enzyme in assay buffer to a final concentration of 1.73 mU/mL.[6] Prepare enough volume for all assay wells.

  • Gly-Pro-AMC Substrate Working Solution: Dilute the Gly-Pro-AMC stock solution in assay buffer to a final concentration of 200 µM.[6] Protect from light.

  • Compound Plates: Prepare serial dilutions of Vildagliptin analogs and the Vildagliptin positive control in 100% DMSO. A typical starting concentration is 1 mM.

6.2. Assay Procedure

  • Compound Transfer: Using an acoustic liquid handler or multichannel pipette, transfer 2.5 µL of serially diluted compounds, controls, and DMSO (for vehicle control wells) to a 384-well black assay plate.

  • Enzyme Addition: Add 22.5 µL of the DPP-4 Enzyme Working Solution to each well.

  • Controls:

    • Positive Control (100% activity): Wells containing enzyme and DMSO vehicle.

    • Negative Control (0% activity/background): Wells containing assay buffer and DMSO vehicle, but no enzyme.

  • Pre-incubation: Gently mix the plate on an orbital shaker for 30 seconds. Cover and incubate at 37°C for 10 minutes.[6]

  • Reaction Initiation: Add 25 µL of the Gly-Pro-AMC Substrate Working Solution to all wells to start the reaction.[6] The final substrate concentration will be 100 µM.

  • Fluorescence Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity in kinetic mode (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes.[6]

Data Analysis

  • Rate Calculation: For each well, determine the reaction rate (Vmax) by calculating the slope of the linear portion of the fluorescence signal versus time curve (ΔRFU/min).

  • Percent Inhibition: Calculate the percentage of DPP-4 inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.

  • Assay Quality Control (Z'-Factor): The quality and robustness of the HTS assay are assessed by calculating the Z'-factor.[3][7] This parameter measures the statistical separation between the positive (100% activity) and negative (background) controls.[8] Z' = 1 - (3 * σ_pos + 3 * σ_neg) / |μ_pos - μ_neg|

    • An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[9]

Expected Results & Data Presentation

The results of the screening should provide a clear ranking of the inhibitory potency of the Vildagliptin analogs. Quantitative data should be summarized for direct comparison.

Table 1: Quantitative Assay Parameters and Expected Values

ParameterVildagliptin (Reference)Analog AAnalog BAssay QC
IC50 (nM) ~4.5 nM[2]Experimental ValueExperimental ValueN/A
Substrate Km (Gly-Pro-AMC) ~17.4 µM[10]N/AN/AN/A
Z'-Factor N/AN/AN/A> 0.6
Max % Inhibition > 95%Experimental ValueExperimental ValueN/A

Note: IC50 values can vary based on specific assay conditions such as enzyme and substrate concentrations.[6] Vildagliptin is a potent inhibitor, with reported IC50 values as low as 4.5 nmol/L.[2]

Conclusion

This application note provides a comprehensive protocol for a fluorescence-based HTS assay to identify novel DPP-4 inhibitors. The methodology is robust, reproducible, and scalable, making it an invaluable tool for the discovery of next-generation Vildagliptin analogs for the treatment of type 2 diabetes. The inclusion of rigorous quality control metrics like the Z'-factor ensures the reliability of the screening data, facilitating confident hit identification and prioritization.

References

Application Notes and Protocols for the Use of Stable Isotope-Labeled Vildagliptin in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of stable isotope-labeled Vildagliptin (B1682220) in pharmacokinetic (PK) research. The inclusion of a stable isotope-labeled internal standard is the benchmark for quantitative bioanalysis, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.[1][2]

Introduction to Vildagliptin and the Role of Stable Isotope Labeling

Vildagliptin is an oral hypoglycemic agent that acts by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[3][4] This inhibition prevents the degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of these active incretins stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, leading to improved glycemic control in patients with type 2 diabetes.[4][5]

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of Vildagliptin. The use of stable isotope-labeled Vildagliptin, such as Vildagliptin-¹³C₅,¹⁵N or Vildagliptin-d7, as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these studies.[2][3] This approach ensures that any variations during sample processing, matrix effects, and instrument response are effectively normalized, leading to highly reliable data.[1][2]

Vildagliptin's Therapeutic Mechanism of Action

Vildagliptin's primary therapeutic effect is achieved through the inhibition of the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones. By preserving the active forms of GLP-1 and GIP, Vildagliptin enhances the body's natural glucose-regulating mechanisms.[5]

G Vildagliptin's Mechanism of Action Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreatic Islets (β-cells and α-cells) Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose

Vildagliptin's Mechanism of Action via DPP-4 Inhibition.

Quantitative Bioanalysis using LC-MS/MS

The accurate quantification of Vildagliptin in biological matrices such as human plasma is critical for pharmacokinetic assessment. LC-MS/MS provides the required sensitivity and selectivity for this purpose.[3]

3.1. Experimental Workflow

The general workflow for the analysis of Vildagliptin in plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

G Bioanalytical Workflow for Vildagliptin Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Stable Isotope-Labeled Internal Standard (e.g., Vildagliptin-d7) Plasma->IS Extraction Protein Precipitation or Solid-Phase Extraction IS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC HPLC Separation Evaporation->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quantification Quantification MS->Quantification PK Pharmacokinetic Analysis Quantification->PK

General workflow for Vildagliptin quantification in plasma.

3.2. Sample Preparation Protocols

The goal of sample preparation is to remove interfering substances from the biological matrix.[5] Two common methods for Vildagliptin are Protein Precipitation and Solid-Phase Extraction.[4][5]

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.[2][5]

  • Aliquoting : Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.[5]

  • Internal Standard Addition : Add 50 µL of the internal standard working solution (e.g., Vildagliptin-d7 in methanol) to all samples except for the blank.[5]

  • Precipitation : Add 1.0 mL of acetonitrile (B52724) to each tube and vortex thoroughly to precipitate proteins.[2]

  • Centrifugation : Centrifuge the samples at high speed (e.g., 20,000 rcf) for at least 5 minutes.[2]

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution : Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides cleaner extracts, which can minimize matrix effects and improve assay sensitivity.[5]

  • Cartridge Conditioning : Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by ultrapure water.

  • Sample Loading : Load the pre-treated plasma sample (plasma diluted with an acidic buffer) onto the conditioned cartridge.

  • Washing : Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[5]

  • Elution : Elute Vildagliptin and the internal standard from the cartridge using an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[5]

  • Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.[5]

3.3. LC-MS/MS Instrumentation and Conditions

The following tables summarize typical instrument conditions for the analysis of Vildagliptin.

Table 1: Liquid Chromatography Parameters

ParameterTypical Value
HPLC SystemHigh-Performance Liquid Chromatography system
ColumnC18 or similar reverse-phase column (e.g., ACE 3 C18 PFP)[6]
Mobile PhaseA mixture of ammonium acetate (B1210297) buffer and acetonitrile[6] or methanol and 5 mmol·L⁻¹ ammonium formate[7]
Elution ModeIsocratic[6] or Gradient[7]
Flow Rate0.5 - 0.7 mL/min[6][7]
Injection Volume2 - 10 µL[7][8]
Column Temperature40 °C[7]

Table 2: Mass Spectrometry Parameters

ParameterTypical Value
Mass SpectrometerTandem mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Ion Mode[6]
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Vildagliptin)m/z 304.3 → 154.2[7] or m/z 304.4 → 154.1[6]
MRM Transition (Vildagliptin-d7)m/z 311.1 → 161.1[6]
MRM Transition (¹³C-¹⁵N-Vildagliptin)m/z 310.3 → 160.3[7]

3.4. Method Validation Parameters

A validated bioanalytical method is crucial for reliable pharmacokinetic data. The table below presents typical validation results for an LC-MS/MS method for Vildagliptin.

Table 3: Summary of Method Validation Data

ParameterTypical Performance
Linearity Range1.11 to 534.0 ng/mL[7] or 7.06 to 3023.81 ng/mL[6]
Correlation Coefficient (r²)> 0.99[6]
Lower Limit of Quantification (LLOQ)1.11 ng/mL[7]
Precision (Within- and Between-Batch)< 9%[6]
AccuracyWithin ± 15% of nominal values[6]
Extraction Recovery~85%[3]

Pharmacokinetic Data of Vildagliptin

Following oral administration, Vildagliptin is rapidly absorbed.[9][10] The use of stable isotope-labeled compounds has been instrumental in elucidating its pharmacokinetic profile.

Table 4: Human Pharmacokinetic Parameters of Vildagliptin (50 mg oral dose)

ParameterMean Value (± SD)Reference
tmax (h)2.06 (± 1.11)[7]
Cmax (ng/mL)290.94 (± 100.36)[7]
t½ (h)1.49 (± 0.37)[7]
AUC₀₋₂₄ (ng·h/mL)1343.46 (± 186.89)[7]
Absolute Bioavailability85%[9]

Vildagliptin is extensively metabolized, with the major metabolite resulting from cyano group hydrolysis, a pathway not mediated by cytochrome P450 (CYP) enzymes.[10] This low reliance on CYP metabolism minimizes the potential for drug-drug interactions.[9] The primary route of elimination is through metabolism, with 85.4% of the dose recovered in urine and the remainder in feces.[10]

Conclusion

The protocols and data presented provide a robust framework for conducting pharmacokinetic studies of Vildagliptin. The use of a validated LC-MS/MS method with a stable isotope-labeled internal standard is essential for generating high-quality data to accurately characterize the absorption, distribution, metabolism, and excretion of Vildagliptin. This information is critical for drug development, regulatory submissions, and ensuring the therapeutic equivalence of generic formulations.[4]

References

Application Notes and Protocols for the Analytical Method Development of Vildagliptin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus. It is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), which works by increasing the levels of incretin (B1656795) hormones, thereby enhancing insulin (B600854) secretion and reducing glucagon (B607659) levels in a glucose-dependent manner. Ensuring the quality, efficacy, and safety of Vildagliptin in pharmaceutical formulations necessitates robust and reliable analytical methods for its quantification.

This document provides detailed application notes and protocols for the analytical method development and validation of Vildagliptin using High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).

Analytical Techniques for Vildagliptin Analysis

Several analytical techniques have been successfully employed for the determination of Vildagliptin in bulk drug and pharmaceutical dosage forms. The choice of method often depends on the specific requirements of the analysis, such as the need for stability-indicating assays, the complexity of the formulation matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of Vildagliptin due to its high resolution, sensitivity, and specificity.[1][2][3] Stability-indicating HPLC methods are particularly valuable as they can separate the active pharmaceutical ingredient (API) from its degradation products.[4][5][6]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of Vildagliptin in bulk and pharmaceutical formulations.[7][8][9][10][11] This technique is based on the measurement of the absorbance of Vildagliptin at its wavelength of maximum absorption (λmax).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another valuable technique for the quantification of Vildagliptin. It allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.[12][13][14]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for various analytical methods developed for Vildagliptin.

Table 1: HPLC Method Parameters for Vildagliptin Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Inertsil C18 (250 x 4.6 mm, 5 µm)[1]Enable C18[7]Altima C18 (150 x 4.6 mm, 5 µm)Waters X-Bridge C8 (150 x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile (B52724): Phosphate (B84403) Buffer (pH 3.6) (60:40 v/v)[1]Methanol: Water (70:30 v/v)[7]Dilute Orthophosphoric Acid: Acetonitrile (72:28 v/v)Buffer (pH 3.0): (ACN:Methanol) (80:19:1 v/v/v)[6]
Flow Rate 1.0 mL/min[1]1.0 mL/min[7]1.0 mL/min1.2 mL/min[6]
Detection Wavelength 215 nm[1]198 nm[7]266 nm210 nm[6]
Retention Time 3.924 min[1]3.228 min[7]3.25 minNot Specified
Linearity Range Not Specified5-100 µg/mL[7]25-150 µg/mLNot Specified
LOD Not SpecifiedNot Specified0.06 µg/mLNot Specified
LOQ Not SpecifiedNot Specified0.21 µg/mLNot Specified

Table 2: UV-Spectrophotometric Method Parameters for Vildagliptin Analysis

ParameterMethod 1Method 2Method 3
Solvent 0.1N HCl[8][10]Double Distilled Water[7]Distilled Water[9]
λmax 210 nm[8][10]200-210 nm (AUC)[7]206 nm[9]
Linearity Range 5-60 µg/mL[8][10]5-40 µg/mL[7]4-24 µg/mL[9]
LOD 0.951 µg/mL[8][10]Not Specified0.679 µg/mL[9]
LOQ 2.513 µg/mL[8][10]Not Specified2.059 µg/mL[9]

Table 3: HPTLC Method Parameters for Vildagliptin Analysis

ParameterMethod 1Method 2
Mobile Phase Chloroform: n-Butanol: Methanol (5:2:3 v/v/v)[12]Hexane: Methanol: Acetonitrile: Glacial Acetic Acid (2:3.5:2.5:0.2 v/v/v/v)[13]
Detection Wavelength 227 nm[12]217 nm[13]
Rf Value Not Specified0.73 ± 0.02[13]
Linearity Range 2000-20000 ng/band[12]Not Specified
LOD 357.31 ng/band[12]Not Specified
LOQ 1082.76 ng/band[12]Not Specified

Experimental Protocols

Protocol 1: RP-HPLC Method for Vildagliptin in Tablets

This protocol is based on a validated RP-HPLC method for the determination of Vildagliptin in pharmaceutical dosage forms.[1]

1. Materials and Reagents:

  • Vildagliptin reference standard

  • Vildagliptin tablets (e.g., 50 mg)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: Altima C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Mix dilute orthophosphoric acid and acetonitrile in the ratio of 72:28 v/v. Filter through a 0.45 µm membrane filter and degas.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 266 nm

  • Injection Volume: 10 µL[2]

  • Column Temperature: Ambient

3. Preparation of Standard Solution:

  • Accurately weigh about 10 mg of Vildagliptin reference standard and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent (mobile phase).

  • From this stock solution, prepare working standard solutions of desired concentrations (e.g., within the linearity range of 25-150 µg/mL) by diluting with the mobile phase.

4. Preparation of Sample Solution:

  • Weigh and finely powder 20 Vildagliptin tablets.

  • Transfer a portion of the powder equivalent to 10 mg of Vildagliptin to a 10 mL volumetric flask.

  • Add about 7 mL of diluent and sonicate for a few minutes to dissolve the drug completely.

  • Make up the volume to 10 mL with the diluent.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtrate with the mobile phase to obtain a concentration within the calibration range.

5. System Suitability:

  • Inject the standard solution five times and evaluate the system suitability parameters.

  • The relative standard deviation (RSD) for the peak areas should be less than 2.0%.

  • The theoretical plates should be more than 2000.

  • The tailing factor should be less than 2.0.

6. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the peak areas.

  • Calculate the amount of Vildagliptin in the sample by comparing the peak area of the sample with that of the standard.

Protocol 2: UV-Spectrophotometric Method for Vildagliptin

This protocol is based on a simple and validated UV spectrophotometric method.[8][10]

1. Materials and Reagents:

  • Vildagliptin reference standard

  • Vildagliptin tablets

  • 0.1N Hydrochloric acid

2. Instrumentation:

  • UV-Visible double beam spectrophotometer with 1 cm matched quartz cells.[10]

3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of Vildagliptin reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with 0.1N HCl to get a concentration of 100 µg/mL.

4. Preparation of Calibration Curve:

  • From the standard stock solution, prepare a series of dilutions in 0.1N HCl to obtain concentrations in the range of 5-60 µg/mL.[8][10]

  • Measure the absorbance of each solution at 210 nm against 0.1N HCl as a blank.[8][10]

  • Plot a calibration curve of absorbance versus concentration.

5. Preparation of Sample Solution:

  • Weigh and powder 20 tablets.

  • Transfer a quantity of powder equivalent to 10 mg of Vildagliptin to a 100 mL volumetric flask.

  • Add about 70 mL of 0.1N HCl, sonicate for 15 minutes, and then dilute to volume with 0.1N HCl.

  • Filter the solution through a Whatman filter paper.

  • Dilute the filtrate with 0.1N HCl to obtain a concentration within the linearity range.

6. Analysis:

  • Measure the absorbance of the sample solution at 210 nm.

  • Determine the concentration of Vildagliptin in the sample solution from the calibration curve.

Protocol 3: Stability-Indicating Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on Vildagliptin as per ICH guidelines.[4]

1. Acid Degradation:

  • Transfer 25 mg of Vildagliptin to a round bottom flask.

  • Add 5 mL of 1N HCl and 20 mL of a suitable buffer.

  • Reflux the solution at 60°C for 8 hours.

  • Cool, neutralize, and dilute to a known volume with the mobile phase.

  • Inject into the HPLC system.[4]

2. Base Degradation:

  • Transfer 25 mg of Vildagliptin to a round bottom flask.

  • Add 5 mL of 2N NaOH and 20 mL of a diluent.

  • Reflux the solution at 60°C for 8 hours.

  • Cool, neutralize, and dilute to a known volume with the mobile phase.

  • Inject into the HPLC system.[4]

3. Oxidative Degradation:

  • Transfer 25 mg of Vildagliptin to a round bottom flask.

  • Add 5 mL of 6% H2O2 and 20 mL of a diluent.

  • Reflux the solution at 60°C for 8 hours.

  • Cool and dilute to a known volume with the mobile phase.

  • Inject into the HPLC system.[4]

4. Thermal Degradation:

  • Keep the solid drug sample in an oven at a specified temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • After exposure, allow the sample to cool, then prepare a solution of known concentration and inject it into the HPLC system.

5. Photolytic Degradation:

  • Expose a solution of the drug (e.g., 25 mg in 25 mL diluent) to direct UV light or sunlight for 24 hours.[4]

  • Inject the sample into the HPLC system.[4]

Visualizations

Experimental_Workflow_HPLC prep Sample and Standard Preparation hplc HPLC System (Column, Pump, Detector) prep->hplc Injection separation Chromatographic Separation hplc->separation detection UV Detection separation->detection data Data Acquisition and Processing detection->data result Quantification of Vildagliptin data->result

Caption: HPLC analysis workflow for Vildagliptin quantification.

Validation_Parameters method Analytical Method Validation accuracy Accuracy method->accuracy precision Precision method->precision linearity Linearity & Range method->linearity specificity Specificity method->specificity robustness Robustness method->robustness stability Solution Stability method->stability lod LOD linearity->lod loq LOQ linearity->loq

Caption: Key parameters for analytical method validation.

Forced_Degradation_Pathway vilda Vildagliptin (API) acid Acid Hydrolysis (e.g., HCl, Heat) vilda->acid base Base Hydrolysis (e.g., NaOH, Heat) vilda->base oxidation Oxidation (e.g., H2O2) vilda->oxidation thermal Thermal Degradation (Dry Heat) vilda->thermal photo Photolytic Degradation (UV/Sunlight) vilda->photo analysis Stability-Indicating HPLC Analysis vilda->analysis degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products degradation_products->analysis

Caption: Forced degradation studies workflow for Vildagliptin.

References

Application Notes and Protocols for Vildagliptin Analysis in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation of tissue samples for the quantitative analysis of Vildagliptin. The following sections are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide from tissue homogenization to final sample extraction for analysis by methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Accurate quantification of Vildagliptin in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, providing insights into its distribution, accumulation, and potential tissue-specific effects. The complex nature of tissue matrices necessitates robust and efficient sample preparation techniques to remove interfering substances like proteins and phospholipids, ensuring accurate and reproducible analytical results.[1]

This document outlines three common and effective sample preparation techniques adapted for tissue homogenates: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

General Tissue Homogenization Protocol

Prior to drug extraction, tissues must be homogenized to release the analyte from the cellular matrix. The choice of homogenization buffer and equipment can be critical and may need to be optimized depending on the tissue type.

Equipment and Reagents:

  • Homogenizer (e.g., rotor-stator homogenizer, bead beater, or dounce homogenizer)

  • Centrifuge (capable of refrigeration)

  • Homogenization Buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, or Tris buffer)

  • Protease inhibitors (optional, but recommended to prevent protein degradation)

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh the collected tissue sample (e.g., liver, kidney, muscle).

  • Wash the tissue with ice-cold PBS to remove any excess blood.

  • Mince the tissue into small pieces on an ice-cold surface.

  • Place the minced tissue into a pre-chilled tube containing a specific volume of ice-cold homogenization buffer (a common ratio is 1:3 to 1:5 w/v, e.g., 100 mg of tissue in 300-500 µL of buffer).

  • Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the resulting supernatant (tissue homogenate) for the subsequent extraction procedure.

Vildagliptin Signaling Pathway

Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like GLP-1 and GIP. This leads to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner.

G cluster_0 cluster_1 Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Stimulates release DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Substrate for Increased Active Incretins Increased Active Incretins Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Degrades to Vildagliptin Vildagliptin Vildagliptin->DPP-4 Enzyme Inhibits Pancreatic β-cells Pancreatic β-cells Increased Active Incretins->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Increased Active Incretins->Pancreatic α-cells Inhibits Increased Insulin Secretion Increased Insulin Secretion Pancreatic β-cells->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreatic α-cells->Decreased Glucagon Secretion Improved Glycemic Control Improved Glycemic Control Increased Insulin Secretion->Improved Glycemic Control Decreased Glucagon Secretion->Improved Glycemic Control

Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.

Experimental Protocols for Vildagliptin Extraction from Tissue Homogenate

The following are detailed protocols for three common extraction techniques. It is recommended to use a stable isotope-labeled internal standard (e.g., Vildagliptin-d7) to ensure accuracy and precision by compensating for matrix effects and variability during sample processing.

Protein Precipitation (PPT)

PPT is a simple and high-throughput method suitable for initial screening and when high sample cleanup is not essential. Acetonitrile (B52724) is a commonly used and effective solvent for precipitating proteins.[2]

Workflow Diagram:

G Start Start: Tissue Homogenate Supernatant Step1 1. Aliquot Supernatant Start->Step1 Step2 2. Add Internal Standard Step1->Step2 Step3 3. Add Cold Acetonitrile Step2->Step3 Step4 4. Vortex to Mix Step3->Step4 Step5 5. Centrifuge at High Speed Step4->Step5 Step6 6. Collect Supernatant Step5->Step6 Step7 7. Evaporate & Reconstitute (Optional) Step6->Step7 End Analyze by LC-MS/MS Step7->End

Caption: Protein Precipitation (PPT) Workflow.

Detailed Protocol:

  • Pipette a known volume (e.g., 100 µL) of the tissue homogenate supernatant into a microcentrifuge tube.

  • Add a small volume (e.g., 20 µL) of the internal standard working solution (e.g., Vildagliptin-d7 in methanol).

  • Add 3-4 volumes (e.g., 300-400 µL) of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • The supernatant can either be injected directly into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen at approximately 40°C and then reconstituted in a suitable volume of the mobile phase.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, thereby reducing matrix effects.

Workflow Diagram:

G Start Start: Tissue Homogenate Supernatant Step1 1. Aliquot Supernatant Start->Step1 Step2 2. Add Internal Standard Step1->Step2 Step3 3. Add Extraction Solvent (e.g., Ethyl Acetate) Step2->Step3 Step4 4. Vortex to Mix Step3->Step4 Step5 5. Centrifuge to Separate Phases Step4->Step5 Step6 6. Transfer Organic Layer Step5->Step6 Step7 7. Evaporate to Dryness Step6->Step7 Step8 8. Reconstitute in Mobile Phase Step7->Step8 End Analyze by LC-MS/MS Step8->End

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Detailed Protocol:

  • Pipette a known volume (e.g., 200 µL) of the tissue homogenate supernatant into a suitable tube.

  • Add the internal standard working solution.

  • Add a larger volume (e.g., 1 mL) of an appropriate immiscible organic solvent, such as ethyl acetate.

  • Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at approximately 4,000 x g for 10 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at about 40°C.

  • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase, vortex briefly to dissolve, and transfer to an autosampler vial for analysis.[2]

Solid-Phase Extraction (SPE)

SPE is a highly effective technique that yields the cleanest extracts and can be used to concentrate the analyte, leading to lower detection limits.[1]

Workflow Diagram:

G Start Start: Tissue Homogenate Supernatant Pretreat Pre-treat Sample (Add IS, Dilute/Adjust pH) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition Cartridge (e.g., Methanol) Equilibrate Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Vildagliptin Wash->Elute Evap_Recon Evaporate & Reconstitute Elute->Evap_Recon End Analyze by LC-MS/MS Evap_Recon->End

Caption: Solid-Phase Extraction (SPE) Workflow.

Detailed Protocol:

  • Sample Pre-treatment: To a known volume of tissue homogenate supernatant, add the internal standard. Depending on the SPE sorbent chemistry (e.g., reversed-phase, ion exchange), the sample may need to be diluted or its pH adjusted.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 1 mL of methanol (B129727) through it, followed by 1 mL of water. Do not allow the sorbent to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute Vildagliptin and the internal standard from the cartridge using 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) into a clean collection tube.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a precise volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.[2]

Quantitative Data Summary

The following tables summarize typical validation parameters for different sample preparation methods for Vildagliptin analysis, primarily derived from plasma studies, which can serve as a benchmark for tissue analysis method development.

Table 1: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are denatured and precipitated using an organic solvent.Simple, fast, high-throughput, requires minimal equipment.Less clean extract, potential for ion suppression (matrix effects).
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on solubility.Cleaner extracts than PPT, reduces matrix effects.More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate.
Solid-Phase Extraction (SPE) Analyte is isolated from the matrix by adsorbing onto a solid sorbent and then selectively eluted.Provides the cleanest extracts, high recovery, minimizes matrix effects, can concentrate the analyte.Most complex and costly method, requires method development.

Table 2: Typical LC-MS/MS Method Parameters and Performance

ParameterTypical Value / RangeReference
Linearity Range 1 - 1000 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.2 - 10 ng/mL[1][3]
Recovery > 85%[1]
Matrix Effect Generally minimized with LLE and SPE[1]
Precision (RSD%) < 15%[4]
Accuracy (%) 85 - 115%[4]

Note: These values are representative and may vary depending on the specific tissue matrix, instrumentation, and final method parameters.

Conclusion

The choice of sample preparation technique for Vildagliptin analysis in tissue depends on the specific requirements of the study, such as the desired level of sensitivity, sample throughput, and the complexity of the tissue matrix. For initial studies, Protein Precipitation offers a rapid approach. For more rigorous quantitative analysis where matrix effects are a concern, Liquid-Liquid Extraction or Solid-Phase Extraction are recommended to obtain cleaner samples and more reliable data. All protocols should be validated for the specific tissue type to ensure they meet the required performance characteristics for accuracy, precision, and recovery.

References

Troubleshooting & Optimization

Vildagliptin Hydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of vildagliptin (B1682220) hydrochloride in aqueous buffers. This resource is intended to assist researchers in overcoming common challenges encountered during experimental work.

I. Quantitative Solubility Data

The aqueous solubility of vildagliptin hydrochloride is influenced by the pH and composition of the buffer system. Below is a summary of available quantitative and qualitative solubility data.

Solvent/BufferpHTemperature (°C)SolubilityReference
WaterNeutralNot Specified66.5 mg/mL (Freely Soluble)[1]
0.1 N HCl1.2Not Specified78.40 mg/mL (Freely Soluble)[1]
Phosphate Buffer4.5Not Specified66.88 mg/mL (Sparingly Soluble)[1]
Phosphate Buffer (PBS)7.2Not Specified~10 mg/mL[2][3]
Phosphate Buffer6.8Not Specified66.65 mg/mL (Sparingly Soluble)[1]
Aqueous Buffers4.1 - 9.0Not SpecifiedFreely Soluble[4]
Ethanol (B145695)Not ApplicableNot Specified~15-16 mg/mL[2][3]
Dimethyl Sulfoxide (B87167) (DMSO)Not ApplicableNot Specified~15-16 mg/mL[2][3]
Dimethylformamide (DMF)Not ApplicableNot Specified~20 mg/mL[2][3]

*Note: There appears to be a contradiction in the referenced literature, describing the solubility in pH 4.5 and 6.8 buffers as "sparingly soluble" while reporting a high quantitative value. Researchers should be cautious and may need to determine the solubility experimentally for their specific buffer systems.

II. Experimental Protocols

Accurate determination of solubility is crucial for successful experimental outcomes. Below are detailed methodologies for kinetic and thermodynamic solubility assays, adapted for this compound.

A. Kinetic Solubility Assay (Shake-Flask Method)

This method provides a rapid assessment of solubility and is suitable for high-throughput screening.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., phosphate, citrate, acetate) at the desired pH

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or orbital shaker

  • Microplate reader or HPLC-UV system

  • 0.45 µm syringe filters

2. Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Sample preparation: Add a small aliquot of the DMSO stock solution to a microcentrifuge tube containing the aqueous buffer to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Equilibration: Incubate the tubes in a thermomixer or on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) to allow for equilibration.

  • Separation of undissolved solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved compound.

  • Sample analysis: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC-UV method.

B. Thermodynamic Solubility Assay

This method determines the equilibrium solubility, which is a more accurate representation of a compound's solubility at saturation.

1. Materials:

  • This compound (solid)

  • Aqueous buffer of choice at the desired pH

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • HPLC-UV system

  • 0.22 µm syringe filters

2. Procedure:

  • Sample preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer. Ensure there is visible undissolved solid.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for an extended period (typically 24-72 hours) to ensure saturation is reached.

  • Phase separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample collection and filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtrate as necessary and determine the concentration of this compound using a validated HPLC-UV method.

III. Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the preparation of this compound solutions in aqueous buffers.

Q1: My this compound is not dissolving completely in the buffer, even though the literature suggests it should be soluble. What could be the problem?

A1: Several factors could contribute to this issue:

  • Buffer pH: Although vildagliptin is reported to be soluble across a wide pH range, its solubility can still be influenced by the specific pH of your buffer. Vildagliptin has a basic pKa of around 9.03.[5] Ensure your buffer pH is accurately prepared and measured.

  • Buffer Species: The composition of your buffer can affect solubility. Some buffer components may interact with the drug substance. If you are using a buffer system not commonly reported in the literature for vildagliptin, you may be observing a salt effect or complexation.

  • Temperature: Solubility is temperature-dependent. Ensure your dissolution is being performed at the intended temperature. If not specified, room temperature (around 20-25°C) is typically assumed.

  • Purity of the Compound: Impurities in the this compound sample could affect its solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

  • Common Ion Effect: If your buffer contains ions that are also present in the vildagliptin salt (hydrochloride), it could slightly decrease solubility.

Q2: I observe precipitation after initially dissolving this compound in my buffer. What is happening?

A2: This phenomenon, known as "crashing out," can occur for a few reasons:

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. This is more likely to happen when preparing solutions from a concentrated organic stock (like DMSO) and diluting into an aqueous buffer.

  • pH Shift: If the addition of this compound (which is acidic due to the hydrochloride salt) significantly alters the pH of an unbuffered or weakly buffered solution, it could lead to a decrease in solubility and subsequent precipitation.

  • Temperature Change: If the solution was prepared at an elevated temperature to aid dissolution and then cooled, the solubility limit may have been exceeded at the lower temperature.

Q3: How can I improve the solubility of this compound in my aqueous buffer?

A3: Here are some strategies to consider:

  • pH Adjustment: Ensure the pH of your buffer is within the optimal range for vildagliptin solubility (pH 4.1-9.0).[4]

  • Co-solvents: For research purposes, small amounts of co-solvents like ethanol or polyethylene (B3416737) glycol (PEG) can be added to the aqueous buffer to increase solubility. However, be mindful that co-solvents can impact biological assays.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and facilitate dissolution.

  • Gentle Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. However, be cautious about potential degradation at elevated temperatures. It is important to check for any degradation after heating.

  • Freshly Prepared Solutions: Vildagliptin aqueous solutions are not recommended for storage for more than one day.[2][3] Always use freshly prepared solutions for your experiments.

Q4: What type of buffer is best to use for this compound?

A4: Phosphate buffers are commonly used and have been reported in multiple studies.[1][6] Citrate and acetate (B1210297) buffers have also been mentioned in the literature, particularly in the context of formulation and analytical methods.[7][8] The choice of buffer will ultimately depend on the specific requirements of your experiment, such as the desired pH and compatibility with other components in your system.

Q5: How can I confirm the concentration of my final filtered this compound solution?

A5: The most reliable method is to use a validated analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and accurate method for quantifying vildagliptin. You will need to create a standard curve with known concentrations of this compound to accurately determine the concentration of your experimental sample.

IV. Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Vildagliptin_Solubility_Troubleshooting start Start: Prepare Vildagliptin Hydrochloride Solution dissolution_check Does the compound dissolve completely? start->dissolution_check precipitation_check Does precipitation occur after initial dissolution? dissolution_check->precipitation_check Yes check_ph Verify Buffer pH (Optimal: 4.1-9.0) dissolution_check->check_ph No solution_stable Solution is stable. Proceed with experiment. precipitation_check->solution_stable No supersaturation Potential Supersaturation or pH shift precipitation_check->supersaturation Yes check_temp Check Temperature (Consider gentle heating) check_ph->check_temp use_sonication Apply Sonication check_temp->use_sonication check_concentration Is the concentration too high? use_sonication->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes consider_cosolvent Consider Co-solvent (e.g., Ethanol, PEG) check_concentration->consider_cosolvent No reduce_concentration->dissolution_check consider_cosolvent->dissolution_check prepare_fresh Prepare Fresh Solution (Do not store > 24h) supersaturation->prepare_fresh prepare_fresh->start

Caption: Troubleshooting workflow for this compound solubility issues.

References

Vildagliptin Degradation Product Identification by LC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to identify Vildagliptin degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS analysis of Vildagliptin and its degradation products.

Issue 1: Poor chromatographic resolution of degradation products.

  • Question: My chromatogram shows broad, overlapping peaks for Vildagliptin and its degradants. How can I improve the separation?

  • Answer:

    • Optimize the Mobile Phase: Vildagliptin is basic, and the mobile phase pH can significantly impact peak shape and retention.[1] A common starting point is an ammonium (B1175870) acetate (B1210297) buffer at pH 7.5 with methanol (B129727) as the organic modifier.[2][3][4] Experiment with gradient elution, adjusting the organic solvent percentage to improve separation of polar and non-polar degradants.

    • Select the Appropriate Column: A C18 column is frequently used for Vildagliptin analysis.[3][4][5] Consider a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) if co-elution persists.

    • Adjust Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.

Issue 2: Low or no signal for expected degradation products.

  • Question: I've subjected Vildagliptin to forced degradation conditions, but I'm not observing the expected degradation products in my LC-MS analysis. What could be the problem?

  • Answer:

    • Inadequate Stress Conditions: Vildagliptin shows varying stability under different stress conditions. For instance, it is relatively stable in 1M HCl at 60°C for 2 hours but degrades significantly in 1M NaOH and 3% H₂O₂ at room temperature.[6] Ensure your degradation conditions (temperature, duration, reagent concentration) are sufficient to induce degradation.

    • Ionization Suppression: Components from your sample matrix or the degradation reaction (e.g., high salt concentration after neutralization) can interfere with the ionization of your target analytes in the MS source, leading to a suppressed signal.[7][8]

      • Mitigation: Improve sample preparation by using techniques like solid-phase extraction (SPE) to remove interfering substances.[7] Diluting the sample can also reduce matrix effects.[7]

    • Incorrect MS Polarity Mode: Vildagliptin and its degradation products are typically analyzed in positive electrospray ionization (ESI+) mode.[3][6] Confirm that your mass spectrometer is operating in the correct polarity mode.

Issue 3: Inconsistent and irreproducible results.

  • Question: My results for the same sample vary between injections. What are the possible causes and solutions?

  • Answer:

    • Matrix Effects: Variable matrix effects between samples can lead to inconsistent results.[7]

      • Solution: The use of a stable isotope-labeled internal standard (SIL-IS), such as Vildagliptin-d3, is highly recommended to compensate for matrix effects and improve accuracy and precision.[7][9] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression, allowing for reliable quantification.[8]

    • Sample Stability: Degradation products themselves might be unstable. Analyze samples as soon as possible after preparation and store them under appropriate conditions (e.g., refrigerated) to prevent further degradation. Recent research suggests that adding malic acid to human plasma samples can enhance Vildagliptin's stability.[10]

    • System Suitability: Ensure your LC-MS system is performing optimally by running system suitability tests before sample analysis. Check for consistent retention times, peak areas, and peak shapes of a standard solution.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of Vildagliptin observed under forced degradation conditions?

A1: Forced degradation studies of Vildagliptin under acidic, basic, and oxidative conditions have identified several degradation products. The primary degradation pathways involve hydrolysis of the amide and nitrile groups. A summary of significant degradation products is provided in the table below.

Q2: What are the typical LC-MS parameters for the analysis of Vildagliptin and its degradation products?

A2: A common approach involves a reverse-phase HPLC method coupled with a mass spectrometer. A typical setup is outlined in the experimental protocols section.

Q3: How can I confirm the structure of a newly identified degradation product?

A3: Initial identification is typically based on the mass-to-charge ratio (m/z) obtained from the MS analysis.[5][11] To confirm the structure, further experiments are necessary. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. For unambiguous structure elucidation, techniques like tandem mass spectrometry (MS/MS) to study fragmentation patterns and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed.[3][4][12]

Q4: Can the presence of excipients in a pharmaceutical formulation affect Vildagliptin's stability?

A4: Yes, excipients can impact the stability of the active pharmaceutical ingredient (API).[6] Studies have shown that excipients like lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone (B124986) can affect the -NH- and C=O groups of Vildagliptin under high temperature and humidity.[6] Therefore, it is crucial to perform forced degradation studies on the final drug product, not just the API.[12]

Data Presentation

Table 1: Summary of Vildagliptin Degradation Products Identified by LC-MS

Stress ConditionRelative Retention Time (RRT)[M+H]⁺ (m/z)Proposed Structure/NameReference
Acidic1.33042-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[4][5][11]
Basic1.2337.21-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide[3][4]
Basic0.6321.11-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide[4]
Basic0.4322.6(1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline[4]
Oxidative0.38241.1N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate[3][4]
Oxidative0.8183.1(1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol[4]
Basic & Oxidative-154Main degradation product (structure not specified in this result)[5][6]

Experimental Protocols

Protocol 1: Forced Degradation Studies

  • Acidic Degradation: Dissolve Vildagliptin in methanol and add 1.0 M HCl. Heat the mixture at 80°C for 3 to 9 hours.[2][3] Neutralize the solution with 1 M NaOH before LC-MS analysis.[3]

  • Basic Degradation: Dissolve Vildagliptin in methanol and add 0.1 M NaOH. Keep the solution at room temperature for 3 hours.[2][3] Alternatively, use 1.0 M NaOH at 80°C for 3 hours for more extensive degradation.[2][3] Neutralize the solution with 0.1 M HCl.[2]

  • Oxidative Degradation: Dissolve Vildagliptin in methanol and add 3% H₂O₂ solution.[2] Keep the solution at room temperature for a specified period (e.g., 1 to 7 hours).[2]

  • Thermal Degradation: Expose solid Vildagliptin powder to heat (e.g., 120°C for 3 hours).[2]

  • Neutral Hydrolysis: Dissolve Vildagliptin in water and heat at 80°C for 3 hours.[2]

Protocol 2: LC-MS Method for Vildagliptin and Degradation Products

  • LC System: A reverse-phase HPLC system.

  • Column: Athena C18-WP (250 mm x 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase:

    • A: Ammonium acetate buffer (pH 7.5).[2][3]

    • B: Methanol.[3]

  • Elution: Gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection (UV): 210 nm.

  • MS System: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).[3][6]

  • Data Acquisition: Full scan mode to detect all potential degradation products.

Visualizations

Vildagliptin_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation vildagliptin Vildagliptin API or Formulation acid Acidic Stress (e.g., 1M HCl, 80°C) vildagliptin->acid base Basic Stress (e.g., 0.1M NaOH, RT) vildagliptin->base oxidation Oxidative Stress (e.g., 3% H2O2, RT) vildagliptin->oxidation thermal Thermal Stress (e.g., 120°C) vildagliptin->thermal stressed_samples Stressed Samples acid->stressed_samples base->stressed_samples oxidation->stressed_samples thermal->stressed_samples lc_separation LC Separation (C18 Column, Gradient Elution) stressed_samples->lc_separation Injection ms_detection MS Detection (ESI+, Full Scan) lc_separation->ms_detection Elution data_processing Data Processing (Chromatogram Analysis) ms_detection->data_processing identification Degradant Identification (m/z, RRT) data_processing->identification elucidation Structure Elucidation (HRMS, MS/MS, NMR) identification->elucidation

Caption: Experimental workflow for identifying Vildagliptin degradation products.

Troubleshooting_LCMS cluster_issues Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start LC-MS Issue Encountered poor_resolution Poor Peak Resolution start->poor_resolution low_signal Low/No Signal start->low_signal inconsistent_results Inconsistent Results start->inconsistent_results mobile_phase Suboptimal Mobile Phase/Gradient poor_resolution->mobile_phase column_issue Inappropriate Column poor_resolution->column_issue ion_suppression Ion Suppression low_signal->ion_suppression inadequate_stress Insufficient Degradation low_signal->inadequate_stress matrix_effects Variable Matrix Effects inconsistent_results->matrix_effects sample_instability Sample Instability inconsistent_results->sample_instability optimize_mp Optimize Mobile Phase/Gradient mobile_phase->optimize_mp change_column Change Column column_issue->change_column improve_sp Improve Sample Prep (SPE, Dilution) ion_suppression->improve_sp increase_stress Increase Stress Severity inadequate_stress->increase_stress use_is Use Stable Isotope-Labeled IS matrix_effects->use_is analyze_promptly Analyze Samples Promptly/Store Properly sample_instability->analyze_promptly

References

Overcoming matrix effects in Vildagliptin bioanalysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Vildagliptin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome common challenges related to matrix effects in Vildagliptin bioanalysis.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the bioanalytical quantification of Vildagliptin.

Issue 1: High Variability in Analyte Response or Poor Reproducibility

Possible Cause: Significant and variable matrix effects, such as ion suppression or enhancement, between different sample lots.[1] This can be caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683), salts, and proteins).[2]

Recommended Solutions:

  • Improve Sample Cleanup: Transition from simple protein precipitation (PPT) to more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][3][4] SPE is often the most effective method for removing phospholipids and other interferences, providing the cleanest extracts.[5]

  • Optimize Chromatographic Separation: Adjust the liquid chromatography (LC) conditions to better separate Vildagliptin from interfering matrix components.[1] This can involve modifying the mobile phase composition, adjusting the pH, or using a shallower gradient.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Vildagliptin-d7, is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations.[2][3]

  • Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples to normalize the matrix effect.[1]

Issue 2: Low Signal Intensity or Poor Sensitivity (High Limit of Quantification - LOQ)

Possible Cause: Ion suppression is a primary cause of low signal intensity.[2][5] Other factors can include suboptimal sample preparation leading to low recovery, or inefficient ionization in the mass spectrometer.

Recommended Solutions:

  • Enhance Sample Preparation: As with high variability, moving from PPT to LLE or SPE can significantly reduce ion suppression and improve signal intensity.[2][3][5]

  • Optimize Mass Spectrometry Parameters: Ensure that the electrospray ionization (ESI) source parameters are optimized for Vildagliptin.[3] Operate in positive ion mode for better sensitivity.[3][6]

  • Mobile Phase Modification: The use of an acidic mobile phase, for instance, containing 2 mM ammonium (B1175870) acetate, can improve the signal for Vildagliptin.[7]

  • Sample Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of Vildagliptin with reagents like MSTFA/NH4I/β-mercaptoethanol can significantly improve sensitivity.[8]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause: Inappropriate mobile phase pH, column overload, or column contamination can lead to poor peak shapes.[3]

Recommended Solutions:

  • Mobile Phase pH Adjustment: Vildagliptin is a basic compound. Using a mobile phase with a slightly acidic pH can improve peak shape.[4]

  • Reduce Injection Volume: If column overload is suspected, reduce the concentration of the sample or the injection volume.[3]

  • Column Maintenance: Use a guard column to protect the analytical column from strongly retained matrix components.[1] Implement a robust column washing procedure between injections.[1]

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a significant concern in Vildagliptin bioanalysis?

A1: The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting substances present in the sample matrix.[1] In the bioanalysis of Vildagliptin, endogenous components in biological fluids like plasma can suppress or enhance its ionization in the mass spectrometer source.[2] This can lead to inaccurate and imprecise quantification if not properly addressed.[2]

Q2: How can I detect and quantify matrix effects in my assay?

A2: A common method to detect matrix effects is the post-column infusion experiment.[2][9] To quantify the matrix effect, the Matrix Factor (MF) is calculated by comparing the peak response of the analyte in a post-extraction spiked sample to its response in a neat solution.[1]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like Vildagliptin-d7 recommended?

A3: A SIL-IS is considered the gold standard in quantitative mass spectrometry because its physicochemical properties are nearly identical to the analyte.[4] This means it co-elutes with Vildagliptin and is affected by matrix effects in the same way, allowing for accurate correction and leading to more precise and reliable results.[2][4]

Q4: Which sample preparation technique is best for minimizing matrix effects for Vildagliptin?

A4: While protein precipitation (PPT) is simple and fast, it is often insufficient for removing interfering matrix components like phospholipids.[10] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at providing cleaner extracts and minimizing matrix effects.[2][4][5] SPE, in particular, can offer the highest recovery and cleanest samples.[5]

Q5: Can the stability of Vildagliptin in biological samples affect the analysis?

A5: Yes, Vildagliptin can be unstable in biological matrices.[3] It has been shown that adding a stabilizing agent like malic acid to plasma samples can prevent degradation and improve the accuracy of the analysis.[11][12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Vildagliptin Bioanalysis

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect (Ion Suppression/Enhancement)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80 - 100%HighSimple, fast, and inexpensive.[2]Significant ion suppression due to residual phospholipids.[5][10]
Liquid-Liquid Extraction (LLE) 70 - 90%ModerateCleaner extracts than PPT, good removal of salts.[2][5]More labor-intensive, requires optimization of extraction solvent.[5]
Solid-Phase Extraction (SPE) > 85%LowProvides the cleanest extracts, effectively removes phospholipids.[5]Most time-consuming and expensive, requires method development.[2]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for SPE cleanup of plasma samples for Vildagliptin analysis.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: To 100 µL of plasma, add the internal standard (e.g., Vildagliptin-d7). Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove interferences.

  • Elution: Elute Vildagliptin and the internal standard with a suitable elution solvent (e.g., 1 mL of 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

  • Setup: Tee a syringe pump delivering a constant flow of Vildagliptin solution (e.g., 100 ng/mL in mobile phase) into the LC flow stream just before the mass spectrometer's ion source.

  • Infusion: Begin infusing the Vildagliptin solution at a low, constant flow rate (e.g., 10 µL/min).

  • Data Acquisition: Start acquiring data on the mass spectrometer, monitoring the MRM transition for Vildagliptin. A stable baseline signal should be observed.

  • Injection: Inject a blank, extracted matrix sample onto the LC system.

  • Analysis: A dip in the baseline signal indicates the retention times at which co-eluting matrix components are causing ion suppression.

Visualizations

cluster_0 Troubleshooting Workflow for Vildagliptin Bioanalysis Start Start: Analytical Issue Encountered (e.g., High Variability, Low Signal) CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS ImplementIS Implement SIL-IS (e.g., Vildagliptin-d7) CheckIS->ImplementIS No EvaluateCleanup Evaluate Sample Cleanup Method CheckIS->EvaluateCleanup Yes ImplementIS->EvaluateCleanup PPT Protein Precipitation (PPT) EvaluateCleanup->PPT Current Method OptimizeChroma Optimize Chromatography (Gradient, Mobile Phase, pH) EvaluateCleanup->OptimizeChroma Using LLE/SPE LLE_SPE Consider LLE or SPE PPT->LLE_SPE If Matrix Effects Persist LLE_SPE->OptimizeChroma PostColumn Perform Post-Column Infusion to Identify Suppression Zones OptimizeChroma->PostColumn End End: Method Optimized PostColumn->End

Caption: Troubleshooting workflow for addressing common issues in Vildagliptin bioanalysis.

cluster_1 Sample Preparation Method Comparison PPT Protein Precipitation (PPT) - Fast & Simple - High Ion Suppression LLE Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Moderate Ion Suppression PPT->LLE Improved Cleanup SPE Solid-Phase Extraction (SPE) - Cleanest Extracts - Low Ion Suppression LLE->SPE Highest Purity

Caption: Comparison of sample preparation techniques for Vildagliptin bioanalysis.

References

Technical Support Center: Vildagliptin Dosage Optimization in Diabetic Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing vildagliptin (B1682220) dosage for diabetic animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate successful and reproducible experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo studies with vildagliptin.

Issue Potential Cause Troubleshooting Steps
High variability in blood glucose readings Improper fasting, inconsistent dosing times, stress-induced hyperglycemia, incorrect blood sampling technique.Ensure a consistent fasting period (typically overnight) before glucose measurement. Administer vildagliptin at the same time each day. Handle animals gently to minimize stress. Standardize blood collection methods (e.g., tail vein sampling).
Unexpected animal mortality Incorrect dosage, adverse drug reaction, complications from the diabetes induction method (e.g., STZ toxicity).Review dose calculations carefully. Start with a lower dose and titrate up. Monitor animals closely for signs of distress. Ensure the STZ or other induction agent protocol is well-established and tolerated in your animal strain.
Lack of significant glucose-lowering effect Insufficient dose, drug degradation, advanced stage of diabetes with severe beta-cell loss.Increase the dose of vildagliptin within the reported effective range (see dosage table below). Ensure proper storage and handling of the drug solution. Assess the degree of beta-cell function in the animal model; vildagliptin's efficacy is dependent on endogenous insulin (B600854) secretion.[1][2]
Hypoglycemia Co-administration with other hypoglycemic agents (e.g., insulin, sulfonylureas), incorrect dosage.Vildagliptin has a low risk of causing hypoglycemia when used as monotherapy due to its glucose-dependent mechanism of action.[1][3] If used in combination, consider reducing the dose of the other agent.
Gastrointestinal side effects (e.g., diarrhea) High dose of vildagliptin, interaction with other administered substances.Reduce the vildagliptin dose. If administering in combination with other drugs like metformin, be aware that gastrointestinal side effects are more common with metformin.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of vildagliptin for diabetic rats and mice?

A1: The effective dose of vildagliptin can vary depending on the animal model and the severity of diabetes. Based on published studies, a common starting dose for rats is 10 mg/kg/day, administered orally.[5][6] For mice, a similar starting dose can be used, with some studies using up to 50 mg/kg/day.[7] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: How should vildagliptin be prepared and administered to animals?

A2: Vildagliptin is typically dissolved in a vehicle such as normal saline or distilled water for oral administration.[5] Administration is most commonly performed via oral gavage. Ensure the solution is freshly prepared and homogenous before each administration.

Q3: What is the mechanism of action of vildagliptin?

A3: Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][3] DPP-4 is an enzyme that rapidly degrades incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP.[1] This leads to enhanced glucose-dependent insulin secretion from pancreatic beta-cells and suppression of glucagon (B607659) release from alpha-cells, ultimately resulting in improved glycemic control.[1][2]

Q4: How frequently should vildagliptin be administered?

A4: Vildagliptin has a relatively short half-life in rodents.[8] Therefore, daily administration is standard in most preclinical studies to maintain effective plasma concentrations.[5][6]

Q5: What are the expected effects of vildagliptin on beta-cell function?

A5: Vildagliptin has been shown to improve beta-cell function by enhancing the sensitivity of beta-cells to glucose.[9] In animal studies, it has been observed to preserve beta-cell mass and stimulate beta-cell replication.[4]

Quantitative Data Summary

The following tables summarize typical dosages and pharmacokinetic parameters of vildagliptin in common diabetic animal models.

Table 1: Vildagliptin Dosage in Diabetic Animal Models

Animal Model Dosage Range Route of Administration Reference
Wistar Rats10 - 20 mg/kg/dayOral[5]
Wistar Rats10 mg/kg/dayOral[6]
C57BL/6J Mice (High-Fat Diet)Not specified, but used in combinationOral[10]
db/db MiceNot specified, but used in combinationOral[10]

Table 2: Pharmacokinetic Parameters of Vildagliptin in Rats

Parameter Value Route of Administration Reference
Bioavailability45%Oral[8]
Time to Peak Plasma Concentration (Tmax)0.5 - 1.5 hoursOral[8]
Elimination Half-Life~2 hoursOral[3]
Volume of Distribution8.6 L/kgIntravenous[8]
Plasma Clearance2.9 L/h/kgIntravenous[8]

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet and Low-Dose Streptozotocin (STZ)

  • Animal Model: Male Wistar rats.

  • Diet: Feed rats a high-fat diet (e.g., 45% kcal from fat) for a period of 4 weeks to induce insulin resistance.[5]

  • Diabetes Induction: After the high-fat diet period, administer a single intraperitoneal injection of a low dose of STZ (e.g., 30 mg/kg), dissolved in cold citrate (B86180) buffer (pH 4.5).[5]

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels > 11.1 mmol/L (200 mg/dL) are considered diabetic.[5]

  • Vildagliptin Treatment: Begin daily oral administration of vildagliptin at the desired dose.

Mandatory Visualizations

Signaling Pathways and Workflows

Vildagliptin_Mechanism_of_Action cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) releases Beta-cells Beta-cells Incretin Hormones (GLP-1, GIP)->Beta-cells stimulates Alpha-cells Alpha-cells Incretin Hormones (GLP-1, GIP)->Alpha-cells inhibits DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 degraded by Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Vildagliptin Vildagliptin Vildagliptin->DPP-4 inhibits Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucagon Secretion->Lower Blood Glucose reduces hepatic glucose output Experimental_Workflow start Start: Select Animal Model (e.g., Wistar Rats) diet High-Fat Diet Induction (4 weeks) start->diet stz Low-Dose STZ Injection (e.g., 30 mg/kg) diet->stz confirmation Confirmation of Diabetes (Fasting Glucose > 11.1 mmol/L) stz->confirmation grouping Randomize into Treatment Groups (Vehicle, Vildagliptin) confirmation->grouping treatment Daily Oral Administration of Vildagliptin grouping->treatment monitoring Monitor Blood Glucose, Body Weight, etc. treatment->monitoring end End of Study: Collect Tissues for Analysis monitoring->end

References

Vildagliptin stability under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of vildagliptin (B1682220) under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent Vildagliptin Recovery Degradation due to inappropriate pH during sample preparation or storage.Ensure all solutions and buffers are within a neutral or slightly acidic pH range. For biological matrices, consider using a stabilizing agent like malic acid.[1][2]
High temperature exposure during sample processing.Keep samples on ice or refrigerated during processing and store them at -20°C or lower for long-term stability.[3] Significant degradation can occur at elevated temperatures.[3]
Enzymatic degradation in biological samples.Minimize the time between sample collection and analysis. Store samples at low temperatures to reduce enzymatic activity.
Unexpected Peaks in Chromatogram Formation of degradation products.Refer to the Degradation Profile section to identify potential degradants based on your stress conditions. Use a stability-indicating analytical method to separate vildagliptin from its degradation products.[4]
Interaction with excipients in formulated products.Be aware that excipients like lactose (B1674315), mannitol, magnesium stearate, and polyvinylpyrrolidone (B124986) can impact vildagliptin's stability, especially under high temperature and humidity.[3][5][6]
Poor Chromatographic Resolution Inappropriate mobile phase composition or pH.Optimize the mobile phase. A common mobile phase consists of a phosphate (B84403) buffer and acetonitrile (B52724).[7] Adjusting the pH can improve separation from degradation products.
Column degradation.Ensure the column is properly maintained and regenerated. Use a guard column to protect the analytical column.

Frequently Asked Questions (FAQs)

Q1: Under what pH conditions is vildagliptin most stable?

Vildagliptin is susceptible to degradation in both acidic and basic conditions, with greater instability observed at higher temperatures.[5][8] It is relatively more stable under neutral and slightly acidic conditions.

Q2: What are the primary degradation products of vildagliptin?

Under acidic and basic conditions, hydrolysis of the nitrile group to a carboxylic acid or amide can occur.[6][8] Oxidative conditions can also lead to the formation of several degradation products.[9][10][11] Some identified degradants include [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid and 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid.[6][8]

Q3: Does temperature significantly impact vildagliptin stability?

Yes, temperature plays a crucial role. At elevated temperatures, such as 70°C and 80°C, significant degradation is observed across acidic, basic, and oxidative conditions.[5][8][9] For instance, at 70°C, almost complete degradation of vildagliptin can occur in 1M HCl, 1M NaOH, and 3% H₂O₂.[8][12]

Q4: Are there any specific considerations when working with vildagliptin in biological matrices like plasma?

Yes, enzymatic degradation can be a factor. It is recommended to handle samples at low temperatures and consider the use of stabilizers. A method using malic acid has been shown to enhance vildagliptin stability in human plasma.[1][2]

Q5: How do common pharmaceutical excipients affect vildagliptin's stability?

Excipients can influence vildagliptin's stability. For example, lactose can offer some protection in acidic conditions, while sucrose (B13894) may provide better protection in alkaline conditions.[13] However, some excipients, particularly those with primary or secondary amino groups, can be incompatible with vildagliptin.[13]

Data Presentation

Vildagliptin Degradation under Various Stress Conditions
Stress Condition Temperature Duration Percent Degradation Reference
1 M HCl80°C9 hours26.4% (Assay of Vildagliptin: 73.6%)[9]
1 M HCl70°C210 minutes~85%[8][12]
1 M HCl23°C240 minutes59.28%[8][12]
1 M NaOH80°C1 hour~100% (Degradants formed: 78.9% and 20.9%)[9]
1 M NaOH23°C240 minutes84.33%[8][12]
0.1 M NaOHRoom Temp.3 hours-[10]
3% H₂O₂23°C180 minutes87.04%[8][12]
Neutral (Water)80°C3 hoursOne major degradant observed[9][10]
Thermal--No significant degradation[9]
UV Light--No significant degradation[9]
Vildagliptin Degradation Kinetics

The degradation of vildagliptin has been observed to follow pseudo first-order kinetics at room temperature under certain conditions.[5][8]

Condition Rate Constant (k) Reference
Oxidative4.76 × 10⁻⁴ s⁻¹[5][8]
Basic3.11 × 10⁻⁴ s⁻¹[5][8]
Acidic1.73 × 10⁻⁴ s⁻¹[5][8]

Experimental Protocols

Forced Degradation Studies

This protocol outlines the general procedure for conducting forced degradation studies on vildagliptin.

1. Preparation of Vildagliptin Stock Solution:

  • Dissolve a known amount of vildagliptin (e.g., 10.0 mg) in a suitable diluent (e.g., 10.0 mL of methanol (B129727) or a mixture of buffer and methanol) to prepare a stock solution of a specific concentration (e.g., 1.0 mg/mL).[9]

2. Acidic Degradation:

  • Take a specific volume of the vildagliptin stock solution (e.g., containing 9 mg of vildagliptin in 2.0 mL of methanol).[9][10]

  • Add a defined volume of hydrochloric acid (e.g., 3.0 mL of 1 M HCl).[9][10]

  • Store the mixture at a specific temperature (e.g., 80°C) for a designated period (e.g., 3 to 9 hours).[9][10]

  • After the incubation period, neutralize the solution to pH 7.0 with a suitable base (e.g., NaOH solution).[9]

  • Dilute the solution with the diluent to achieve a final desired concentration (e.g., 1.0 mg/mL).[9]

3. Basic Degradation:

  • Take a specific volume of the vildagliptin stock solution (e.g., containing 9 mg of vildagliptin in 2.0 mL of methanol).[9][10]

  • Add a defined volume of sodium hydroxide (B78521) solution (e.g., 3.0 mL of 0.1 M or 1 M NaOH).[9][10]

  • Store the mixture at a specific temperature (e.g., room temperature or 80°C) for a designated period (e.g., 1 to 3 hours).[9][10]

  • After the incubation period, neutralize the solution to pH 7.0 with a suitable acid (e.g., HCl solution).[9]

  • Dilute the solution with the diluent to achieve a final desired concentration (e.g., 1.0 mg/mL).[9]

4. Oxidative Degradation:

  • Take a specific volume of the vildagliptin stock solution (e.g., containing 5 mg of vildagliptin in 2.0 mL of methanol).[9][10]

  • Add a defined volume of hydrogen peroxide solution (e.g., 2.0 mL of 3% H₂O₂).[10]

  • Keep the solution at room temperature for a specific duration (e.g., 1 to 7 hours).[10]

  • Dilute the solution with the diluent to achieve a final desired concentration.[9]

5. Neutral Hydrolysis:

  • Take a specific volume of the vildagliptin stock solution (e.g., containing 6 mg of vildagliptin in 2.0 mL of methanol).[10]

  • Add a defined volume of water (e.g., 3.0 mL).[10]

  • Heat the solution at a specific temperature (e.g., 80°C) for a designated period (e.g., 3 hours).[10]

  • Dilute the solution with the diluent.[10]

6. Analytical Method:

  • Analyze the prepared samples using a validated stability-indicating HPLC method.

  • Column: C18 column (e.g., Kromasil-C18, 4.5 x 250 mm, 5 µm).[7]

  • Mobile Phase: A mixture of buffer (e.g., 0.05 mmol potassium dihydrogen phosphate, pH 3.5) and acetonitrile (e.g., 80:20 v/v).[7]

  • Flow Rate: 0.9 mL/min.[7]

  • Detection: UV detector at 263 nm.[7]

  • Injection Volume: 10 µL.[7]

Visualizations

Vildagliptin_Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Vildagliptin Stock Solution (1 mg/mL) acid Acidic (1M HCl, 80°C) stock->acid base Basic (1M NaOH, 80°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative neutral Neutral (Water, 80°C) stock->neutral neutralize Neutralization (if applicable) acid->neutralize base->neutralize oxidative->neutralize neutral->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Interpretation (% Degradation, Kinetics) hplc->data

Caption: Workflow for forced degradation studies of vildagliptin.

Vildagliptin_Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes vildagliptin Vildagliptin Stability ph pH (Acidic/Basic) vildagliptin->ph temp Temperature vildagliptin->temp oxidizing Oxidizing Agents vildagliptin->oxidizing excipients Excipients vildagliptin->excipients degradation Degradation ph->degradation temp->degradation oxidizing->degradation excipients->degradation products Formation of Degradation Products degradation->products loss Loss of Potency degradation->loss

Caption: Factors influencing the stability of vildagliptin.

References

Interference of excipients in Vildagliptin tablet analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with excipient interference during the analysis of Vildagliptin tablets.

Frequently Asked Questions (FAQs)

Q1: What are the common excipients used in Vildagliptin tablets and can they interfere with analysis?

A1: Common excipients in Vildagliptin tablets include microcrystalline cellulose (B213188), magnesium stearate (B1226849), povidone, sodium starch glycolate, sucrose (B13894), and lactose (B1674315).[1] While these excipients generally do not directly interfere with the analytical signal in methods like HPLC (i.e., they do not produce overlapping peaks), they can influence the stability of Vildagliptin, especially under stress conditions, which can indirectly affect the analytical results.[1][2]

Q2: How can excipients affect the stability of Vildagliptin during analysis?

A2: Excipients can either promote or inhibit the degradation of Vildagliptin depending on the specific excipient and the environmental conditions (e.g., pH, temperature, humidity).[1][2] For instance, under acidic conditions, lactose has been shown to have a stabilizing effect on Vildagliptin, while microcrystalline cellulose can lead to increased degradation.[3] In alkaline conditions, sucrose may offer better protection.[4] Some excipients like povidone and magnesium stearate have been identified as potentially reactive with Vildagliptin.[2]

Q3: Can excipients interfere with UV-spectrophotometric analysis of Vildagliptin?

A3: Generally, the common excipients used in Vildagliptin tablets do not show significant absorbance at the analytical wavelengths used for Vildagliptin (typically around 206-210 nm), and therefore do not directly interfere with UV-spectrophotometric analysis.[5] However, it is always good practice to analyze a placebo formulation (containing all excipients without the active pharmaceutical ingredient) to confirm the absence of interference.[1]

Q4: Do excipients affect the dissolution testing of Vildagliptin tablets?

A4: Yes, excipients can significantly impact the dissolution profile of Vildagliptin tablets. For instance, a higher percentage of microcrystalline cellulose can affect the dissolution performance.[6] The type and concentration of disintegrants and binders play a crucial role in the rate and extent of drug release.[7]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Cause:

  • Degradation of Vildagliptin: The presence of certain excipients might have accelerated the degradation of Vildagliptin under specific sample preparation or storage conditions, leading to the appearance of degradation product peaks. Vildagliptin is known to degrade under acidic, basic, and oxidative stress.[1][8]

  • Excipient-Related Impurities: Some excipients may contain impurities that are chromatographically active.

Troubleshooting Steps:

  • Analyze a Placebo Sample: Prepare and inject a placebo solution containing all the excipients in the same concentration as the tablet formulation. This will help determine if any of the excipients or their impurities are co-eluting with Vildagliptin or appearing as extra peaks.[1]

  • Forced Degradation Studies: Conduct forced degradation studies on the Vildagliptin reference standard, the placebo, and the tablet formulation under acidic, basic, oxidative, and thermal conditions.[1][8] This will help in identifying the degradation products and understanding the influence of excipients on the degradation pathways.

  • Optimize Chromatographic Conditions: If an excipient peak is interfering, modify the HPLC method parameters such as the mobile phase composition, pH, gradient, or column chemistry to achieve better separation.

  • Review Sample Preparation: Ensure that the sample preparation procedure does not introduce conditions that could cause degradation (e.g., prolonged exposure to high temperatures or extreme pH).

Issue 2: Poor Recovery or Inaccurate Assay Results

Possible Cause:

  • Incomplete Extraction of Vildagliptin: The chosen solvent and extraction procedure may not be efficient in extracting Vildagliptin from the tablet matrix, possibly due to interactions with excipients.

  • Degradation During Extraction: The extraction process itself might be causing the degradation of Vildagliptin, influenced by the presence of reactive excipients.[2][3]

Troubleshooting Steps:

  • Optimize Extraction Procedure: Experiment with different extraction solvents, sonication times, and shaking methods to ensure complete extraction of Vildagliptin.

  • Evaluate Drug-Excipient Compatibility: Review literature on the compatibility of Vildagliptin with the specific excipients present in the formulation.[2][3] If an incompatibility is suspected, it may be necessary to adjust the formulation or the analytical method.

  • Perform Recovery Studies: Spike the placebo with a known amount of Vildagliptin reference standard and perform the assay. The recovery should be within acceptable limits (typically 98-102%) to ensure the accuracy of the method.[1]

Quantitative Data on Excipient Interference

The following table summarizes the effect of individual excipients on the degradation of Vildagliptin under various stress conditions. This data is compiled from forced degradation studies where Vildagliptin was mixed with each excipient in a 1:1 (w/w) ratio.

ExcipientStress ConditionObservationReference
Microcrystalline CelluloseAcid HydrolysisIncreased degradation of Vildagliptin.[3]
LactoseAcid HydrolysisStabilizing effect on Vildagliptin.[3]
SucroseAlkaline HydrolysisStabilizing effect on Vildagliptin.[4]
PovidoneGeneralIdentified as a potentially reactive excipient with Vildagliptin.[2]
Magnesium StearateGeneralIdentified as a potentially reactive excipient with Vildagliptin.[2]
Mixture of ExcipientsGeneralThe presence of a mixture of excipients generally decreased the percentage of Vildagliptin degradation compared to the drug alone under stress conditions.[1]

Experimental Protocols

HPLC Method for Vildagliptin Assay in Tablets

This protocol is a representative example and may require optimization based on the specific formulation and available instrumentation.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.6) (60:40 v/v).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: 215 nm.[10]

    • Injection Volume: 10 µL.[9]

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of Vildagliptin reference standard into a 25 mL volumetric flask.

    • Add the mobile phase and sonicate to dissolve.

    • Make up to volume with the mobile phase to obtain a concentration of 400 µg/mL.

    • Further dilute to a final concentration of 50 µg/mL with the mobile phase.[10]

  • Sample Preparation:

    • Weigh and finely powder 20 Vildagliptin tablets.

    • Transfer a quantity of powder equivalent to 10 mg of Vildagliptin into a 25 mL volumetric flask.

    • Add about 15 mL of mobile phase and sonicate for 10-15 minutes.

    • Make up to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute the filtrate to a final concentration of 50 µg/mL with the mobile phase.[10]

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph and record the peak areas.

    • Calculate the amount of Vildagliptin in the sample by comparing the peak area with that of the standard.

UV-Spectrophotometric Method for Vildagliptin Assay
  • Instrument: UV-Visible Spectrophotometer.

  • Solvent: Distilled water or 0.1 N HCl.[5][11]

  • λmax: 206 nm.[5]

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of Vildagliptin reference standard and dissolve it in 100 mL of the solvent to get a concentration of 100 µg/mL.

    • Prepare a series of dilutions in the range of 4-24 µg/mL.[5]

  • Sample Preparation:

    • Weigh and powder 20 tablets.

    • Transfer a quantity of powder equivalent to 25 mg of Vildagliptin into a 25 mL volumetric flask.

    • Add the solvent, sonicate to dissolve, and make up to volume.

    • Filter the solution.

    • Dilute the filtrate with the solvent to obtain a final concentration within the linear range (e.g., 16 µg/mL).[5]

  • Analysis:

    • Measure the absorbance of the standard and sample solutions at 206 nm against a solvent blank.

    • Construct a calibration curve from the standard solutions and determine the concentration of Vildagliptin in the sample solution.

Visualizations

Troubleshooting_Excipient_Interference cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_outcome Potential Outcomes & Solutions Issue Unexpected Peaks or Inaccurate Results Placebo Analyze Placebo Issue->Placebo Start Forced_Deg Forced Degradation Study Placebo->Forced_Deg Optimize_Method Optimize Analytical Method Forced_Deg->Optimize_Method Review_Prep Review Sample Preparation Optimize_Method->Review_Prep No_Interference No Excipient Interference Review_Prep->No_Interference Interference_Identified Interference Identified Review_Prep->Interference_Identified Method_Modification Method Modification Interference_Identified->Method_Modification Formulation_Review Formulation Review Interference_Identified->Formulation_Review

Caption: Troubleshooting workflow for excipient interference.

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Vildagliptin Standard Solution Injection Inject into HPLC System Standard_Prep->Injection Tablet_Powder Weigh & Powder Tablets Extraction Extract Drug from Tablet Powder Tablet_Powder->Extraction Filtration Filter Sample Solution Extraction->Filtration Filtration->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Detection UV Detection (215 nm) Chromatography->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calculation Calculate Vildagliptin Concentration Peak_Integration->Calculation

Caption: HPLC analysis workflow for Vildagliptin tablets.

References

Minimizing Vildagliptin Adsorption to Labware: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the adsorption of Vildagliptin to laboratory ware during experiments. Adsorption can lead to inaccurate and unreliable experimental results due to the loss of the analyte from the solution. This guide offers practical solutions and detailed experimental protocols to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Vildagliptin loss during my experiments?

A1: Inconsistent or lower-than-expected concentrations of Vildagliptin can be attributed to two main factors:

  • Adsorption to Labware: Vildagliptin, as a basic compound (pKa ≈ 9.03), can interact with negatively charged surfaces, such as the silanol (B1196071) groups present on glass surfaces, leading to its adsorption. Hydrophobic interactions can also contribute to adsorption on plastic surfaces like polypropylene (B1209903).

  • Chemical Degradation: Vildagliptin is susceptible to degradation in acidic, basic, and oxidative environments, particularly at elevated temperatures.

Q2: Which type of labware is most suitable for handling Vildagliptin solutions?

A2: While no single material is perfect for all applications, polypropylene or other low-adsorption plasticware is generally recommended over glass to minimize ionic interactions. For highly sensitive applications, commercially available low-adsorption vials, which are often surface-treated, are a superior choice.

Q3: How can I prevent Vildagliptin adsorption without changing my labware?

A3: Several strategies can be employed:

  • Solvent Modification: Adding a small percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) (e.g., 10-20%) to your aqueous Vildagliptin solutions can disrupt hydrophobic interactions.

  • pH Adjustment: Maintaining the pH of your solution to keep Vildagliptin in a less charged state can reduce ionic adsorption. However, be mindful of Vildagliptin's stability at different pH values.

  • Use of Surfactants: A low concentration of a non-ionic surfactant, such as 0.05% Tween-20, can coat the surface of the labware and prevent Vildagliptin from adsorbing.

  • Surface Passivation: Pre-coating your labware with an inert protein like Bovine Serum Albumin (BSA) can block the active sites for adsorption.

Q4: I am still observing Vildagliptin loss. What advanced troubleshooting steps can I take?

A4: If basic methods are insufficient, consider the following:

  • Combination of Strategies: Employ a combination of the methods described above, for instance, using polypropylene vials with a solvent containing a surfactant.

  • Evaluate Different Low-Adsorption Products: Test various commercially available low-adsorption vials and plates to find the one that performs best for your specific experimental conditions.

  • Strict Time Management: Prepare and analyze your samples as quickly as possible to minimize the contact time between the Vildagliptin solution and the labware.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving Vildagliptin adsorption issues.

Diagram: Troubleshooting Workflow for Vildagliptin Adsorption

TroubleshootingWorkflow start Start: Inconsistent Vildagliptin Concentration check_degradation Step 1: Rule out Chemical Degradation - Check pH, temperature, and presence of oxidizing agents. - Analyze samples immediately after preparation. start->check_degradation is_degradation Is Degradation the Cause? check_degradation->is_degradation address_degradation Optimize experimental conditions to ensure stability. is_degradation->address_degradation Yes select_labware Step 2: Select Appropriate Labware - Switch from glass to polypropylene. - Consider using certified low-adsorption vials. is_degradation->select_labware No end_success End: Adsorption Minimized address_degradation->end_success is_adsorption_reduced Is Adsorption Minimized? select_labware->is_adsorption_reduced modify_solvent Step 3: Modify Solvent Composition - Add organic solvent (e.g., 10% ACN). - Add non-ionic surfactant (e.g., 0.05% Tween-20). is_adsorption_reduced->modify_solvent No is_adsorption_reduced->end_success Yes is_adsorption_resolved Is Adsorption Resolved? modify_solvent->is_adsorption_resolved passivate_surface Step 4: Passivate Labware Surface - Pre-coat with 1% BSA solution. is_adsorption_resolved->passivate_surface No is_adsorption_resolved->end_success Yes end_further_investigation End: Further Investigation Required (e.g., combination of methods) passivate_surface->end_further_investigation

Troubleshooting workflow for Vildagliptin adsorption.

Quantitative Data Summary

The following tables summarize the expected recovery of Vildagliptin under different experimental conditions. These are representative data to illustrate the effectiveness of the proposed solutions.

Table 1: Vildagliptin Recovery in Different Labware Types

Labware TypeVildagliptin Recovery (%)
Borosilicate Glass Vials75 ± 5%
Polypropylene Vials92 ± 4%
Low-Adsorption Vials98 ± 2%
Data represents the mean ± standard deviation for a 1 µg/mL Vildagliptin solution in water after 4 hours of incubation.

Table 2: Effect of Solvent Additives on Vildagliptin Recovery in Polypropylene Vials

Solvent CompositionVildagliptin Recovery (%)
Water (Control)92 ± 4%
Water with 10% Acetonitrile96 ± 3%
Water with 0.05% Tween-2097 ± 2%
Data represents the mean ± standard deviation for a 1 µg/mL Vildagliptin solution after 4 hours of incubation.

Table 3: Effect of Surface Passivation on Vildagliptin Recovery in Glass Vials

Surface TreatmentVildagliptin Recovery (%)
None (Control)75 ± 5%
1% BSA Coating95 ± 3%
Data represents the mean ± standard deviation for a 1 µg/mL Vildagliptin solution in water after 4 hours of incubation.

Experimental Protocols

Here are detailed methodologies for key experiments to quantify and minimize Vildagliptin adsorption.

Protocol 1: Quantification of Vildagliptin Adsorption to Different Labware

Objective: To determine the extent of Vildagliptin adsorption to borosilicate glass, polypropylene, and low-adsorption vials.

Materials:

  • Vildagliptin standard

  • Deionized water

  • Borosilicate glass vials

  • Polypropylene vials

  • Certified low-adsorption vials

  • HPLC-UV system

Procedure:

  • Prepare a 1 µg/mL stock solution of Vildagliptin in deionized water.

  • Aliquot 1 mL of the Vildagliptin solution into each type of vial (n=3 for each type).

  • Prepare a control sample by aliquoting 1 mL of the stock solution into a low-adsorption vial and immediately analyzing it (T=0).

  • Incubate the vials at room temperature for 4 hours.

  • After incubation, transfer the solutions from the vials to clean autosampler vials.

  • Analyze the concentration of Vildagliptin in each sample using a validated HPLC-UV method.

  • Calculate the percentage recovery for each labware type relative to the T=0 control.

Diagram: Experimental Workflow for Quantifying Adsorption

AdsorptionQuantification cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare 1 µg/mL Vildagliptin Solution aliquot Aliquot into: - Glass Vials - Polypropylene Vials - Low-Adsorption Vials prep_solution->aliquot incubate Incubate for 4 hours at Room Temperature aliquot->incubate analyze Analyze Vildagliptin Concentration by HPLC-UV incubate->analyze calculate Calculate % Recovery analyze->calculate

Workflow for quantifying Vildagliptin adsorption.
Protocol 2: Evaluating the Effect of Solvent Additives

Objective: To assess the effectiveness of adding an organic solvent or a surfactant in reducing Vildagliptin adsorption.

Materials:

  • Vildagliptin standard

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Tween-20

  • Polypropylene vials

  • HPLC-UV system

Procedure:

  • Prepare three different 1 µg/mL Vildagliptin solutions:

    • Solution A: Vildagliptin in deionized water.

    • Solution B: Vildagliptin in 90:10 water:acetonitrile.

    • Solution C: Vildagliptin in water with 0.05% Tween-20.

  • Aliquot 1 mL of each solution into polypropylene vials (n=3 for each solution).

  • Prepare T=0 controls for each solution as described in Protocol 1.

  • Incubate the vials at room temperature for 4 hours.

  • Analyze the Vildagliptin concentration in each sample by HPLC-UV.

  • Calculate the percentage recovery for each solvent composition.

Protocol 3: Surface Passivation with Bovine Serum Albumin (BSA)

Objective: To determine the efficacy of BSA coating in preventing Vildagliptin adsorption to glass vials.

Materials:

  • Vildagliptin standard

  • Bovine Serum Albumin (BSA)

  • Deionized water

  • Borosilicate glass vials

  • HPLC-UV system

Procedure:

  • Prepare a 1% (w/v) BSA solution in deionized water.

  • Add 1 mL of the BSA solution to each glass vial (n=3) and incubate for 1 hour at room temperature to coat the surface.

  • Aspirate the BSA solution and wash the vials three times with deionized water to remove any unbound BSA.

  • Prepare a 1 µg/mL Vildagliptin solution in deionized water.

  • Aliquot 1 mL of the Vildagliptin solution into the BSA-coated vials and a set of uncoated control vials (n=3).

  • Prepare a T=0 control.

  • Incubate all vials for 4 hours at room temperature.

  • Analyze the Vildagliptin concentration in each sample by HPLC-UV.

  • Calculate the percentage recovery for both coated and uncoated vials.

By following these guidelines and protocols, researchers can significantly reduce the loss of Vildagliptin due to adsorption, leading to more accurate and reproducible experimental outcomes.

Cross-reactivity issues in Vildagliptin immunoassay development.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cross-reactivity issues in Vildagliptin immunoassay development.

Troubleshooting Guide

This guide addresses common issues encountered during Vildagliptin immunoassay experiments, offering potential causes and solutions.

IssuePotential CauseRecommended Solution
High Background Signal 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing. 4. Non-specific binding of detection antibody.1. Optimize blocking buffer (e.g., increase protein concentration, try different blocking agents). 2. Titrate the primary and secondary antibodies to determine the optimal concentration. 3. Increase the number of wash steps and/or the volume of wash buffer. Ensure thorough aspiration between washes. 4. Include a reagent blank (without sample) to assess non-specific binding. Consider using a different detection antibody.
Low or No Signal 1. Inactive reagents (antibodies, enzyme conjugates, substrate). 2. Incorrect antibody pairing (in sandwich assays). 3. Insufficient incubation times or incorrect temperature. 4. Presence of interfering substances in the sample.1. Check the expiration dates and storage conditions of all reagents. Test each reagent individually if possible. 2. Ensure the capture and detection antibodies recognize different epitopes on the Vildagliptin molecule. 3. Optimize incubation times and temperatures according to the assay protocol. 4. Perform spike and recovery experiments to assess for matrix effects. Consider sample dilution or purification.
Poor Precision (High CV%) 1. Pipetting errors. 2. Inconsistent washing technique. 3. Temperature gradients across the microplate. 4. Edge effects.1. Calibrate pipettes regularly. Use reverse pipetting for viscous samples. 2. Use an automated plate washer if available. If washing manually, ensure consistent timing and aspiration for all wells. 3. Allow all reagents and plates to equilibrate to room temperature before use. Incubate plates in a temperature-controlled environment. 4. Avoid using the outer wells of the plate, or fill them with buffer to maintain a uniform temperature and humidity.
Suspected Cross-Reactivity 1. Recognition of Vildagliptin metabolites by the assay antibodies. 2. Cross-reactivity with structurally similar drugs.1. Test the cross-reactivity of the assay with the major metabolite, LAY151, and other potential metabolites. 2. Test for cross-reactivity with other DPP-4 inhibitors (e.g., Sitagliptin, Saxagliptin) and other co-administered drugs.

Frequently Asked Questions (FAQs)

Q1: What is the major metabolite of Vildagliptin and is it known to cross-react in immunoassays?

A1: The major metabolite of Vildagliptin is LAY151 (also known as M20.7), which is a carboxylic acid derivative formed by the hydrolysis of the cyano group.[1] This metabolite is pharmacologically inactive.[1] The potential for LAY151 to cross-react in a Vildagliptin immunoassay is a critical consideration during assay development and validation, as the structural change is localized to the cyano moiety. The degree of cross-reactivity will depend on the epitope recognized by the antibodies used in the assay.

Q2: How can I determine if my Vildagliptin immunoassay is cross-reacting with metabolites or other drugs?

A2: To assess cross-reactivity, you should perform specificity testing. This involves spiking known concentrations of potential cross-reactants (e.g., LAY151, other gliptins, co-administered medications) into your assay and measuring the response. The results are typically expressed as a percentage of the cross-reactivity of Vildagliptin itself.

Q3: What are the key structural features of Vildagliptin that are important for antibody recognition?

A3: The Vildagliptin molecule has several distinct structural features that can serve as epitopes for antibody recognition, including the adamantyl group, the pyrrolidine (B122466) ring, and the amino acid linkage. The specificity of the antibody will determine which part of the molecule it binds to.

Q4: Can the metabolism of Vildagliptin be affected by other drugs, potentially leading to variable cross-reactivity?

A4: Vildagliptin is not significantly metabolized by cytochrome P450 (CYP) enzymes.[2] This reduces the likelihood of drug-drug interactions that could alter its metabolic profile and, consequently, the levels of cross-reactive metabolites.

Quantitative Data on Cross-Reactivity

The following table provides representative data on the cross-reactivity of a hypothetical Vildagliptin immunoassay. This data should be used as a guide for understanding potential cross-reactivity profiles. Actual cross-reactivity will vary depending on the specific antibodies and assay format used.

CompoundStructure% Cross-Reactivity
Vildagliptin Adamantyl-amino-acetyl-pyrrolidine-carbonitrile100%
LAY151 (M20.7) Carboxylic acid derivative of Vildagliptin5%
Sitagliptin Structurally different DPP-4 inhibitor<0.1%
Saxagliptin Structurally different DPP-4 inhibitor<0.1%
Metformin Commonly co-administered biguanide<0.1%

Experimental Protocols

Protocol for a Competitive Vildagliptin ELISA

This protocol outlines a standard procedure for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify Vildagliptin in biological samples.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Vildagliptin Standard: Prepare a stock solution of Vildagliptin in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer.

  • Anti-Vildagliptin Antibody: Dilute the primary antibody in assay buffer to the optimal concentration determined by titration.

  • Vildagliptin-HRP Conjugate: Dilute the Horseradish Peroxidase (HRP) conjugated Vildagliptin in assay buffer.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Procedure:

  • Coat a 96-well microplate with the anti-Vildagliptin antibody diluted in coating buffer (100 µL/well).

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of standard, sample, or control to the appropriate wells.

  • Add 50 µL of diluted Vildagliptin-HRP conjugate to each well.

  • Incubate for 1-2 hours at room temperature on a shaker.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding Vildagliptin concentrations.

  • The concentration of Vildagliptin in the samples is inversely proportional to the absorbance.

  • Calculate the concentration of Vildagliptin in the unknown samples by interpolating from the standard curve.

Visualizations

Vildagliptin Metabolism Pathway

Vildagliptin_Metabolism Vildagliptin Vildagliptin LAY151 LAY151 (M20.7) (Major Metabolite, Inactive) Carboxylic Acid Derivative Vildagliptin->LAY151 Cyano Group Hydrolysis Metabolite2 Amide Bond Hydrolysis Product Vildagliptin->Metabolite2 Amide Bond Hydrolases Metabolite3 Glucuronide Conjugate Vildagliptin->Metabolite3 UGTs Metabolite4 Oxidation Products Vildagliptin->Metabolite4 Oxidative Enzymes

Caption: Metabolic pathways of Vildagliptin.

Vildagliptin Immunoassay Troubleshooting Logic

Immunoassay_Troubleshooting cluster_HighBg High Background Causes cluster_LowSignal Low Signal Causes cluster_PoorPrecision Poor Precision Causes cluster_CrossReactivity Cross-Reactivity Causes Problem Problem Encountered HighBg High Background Problem->HighBg LowSignal Low/No Signal Problem->LowSignal PoorPrecision Poor Precision Problem->PoorPrecision CrossReactivity Suspected Cross-Reactivity Problem->CrossReactivity InsufficientBlocking Insufficient Blocking HighBg->InsufficientBlocking HighAntibodyConc High Antibody Conc. HighBg->HighAntibodyConc InadequateWashing Inadequate Washing HighBg->InadequateWashing InactiveReagents Inactive Reagents LowSignal->InactiveReagents IncorrectPairing Incorrect Ab Pairing LowSignal->IncorrectPairing SuboptimalConditions Suboptimal Conditions LowSignal->SuboptimalConditions PipettingError Pipetting Error PoorPrecision->PipettingError InconsistentWashing Inconsistent Washing PoorPrecision->InconsistentWashing TempGradient Temperature Gradient PoorPrecision->TempGradient MetaboliteRecognition Metabolite Recognition CrossReactivity->MetaboliteRecognition SimilarDrugBinding Similar Drug Binding CrossReactivity->SimilarDrugBinding

Caption: Troubleshooting logic for Vildagliptin immunoassays.

Competitive ELISA Workflow

Competitive_ELISA_Workflow Start Start CoatPlate Coat Plate with Anti-Vildagliptin Ab Start->CoatPlate Wash1 Wash CoatPlate->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 AddSample Add Sample/Standard Wash2->AddSample AddConjugate Add Vildagliptin-HRP AddSample->AddConjugate Incubate Incubate AddConjugate->Incubate Wash3 Wash Incubate->Wash3 AddSubstrate Add TMB Substrate Wash3->AddSubstrate IncubateDark Incubate (Dark) AddSubstrate->IncubateDark AddStop Add Stop Solution IncubateDark->AddStop Read Read Absorbance at 450 nm AddStop->Read End End Read->End

Caption: Workflow for a competitive Vildagliptin ELISA.

References

Improving the limit of quantification for Vildagliptin in plasma.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalytical quantification of Vildagliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve the limit of quantification (LOQ) in plasma samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the development and validation of bioanalytical methods for Vildagliptin, with a focus on enhancing sensitivity.

Issue 1: High Limit of Quantification (LOQ) / Low Sensitivity

  • Question: My assay for Vildagliptin in plasma has a high LOQ, and I am struggling to detect low concentrations. What are the potential causes and how can I improve the sensitivity?

  • Answer: A high LOQ for Vildagliptin can stem from several factors, including suboptimal sample preparation, inefficient chromatographic separation, or inadequate mass spectrometry parameters. Here’s a step-by-step guide to troubleshoot and enhance your assay's sensitivity:

    • Optimize Sample Preparation: The goal is to minimize matrix effects and concentrate the analyte.

      • Protein Precipitation (PPT): While simple and fast, PPT often results in "dirtier" extracts, leading to ion suppression and a higher LOQ.[1][2] If you are using PPT, ensure complete protein removal by using ice-cold acetonitrile (B52724) (a 3:1 ratio of acetonitrile to plasma is recommended) and centrifuging at high speed (e.g., >10,000 x g) at 4°C.[1][3]

      • Liquid-Liquid Extraction (LLE): LLE provides cleaner extracts than PPT.[1] Ethyl acetate (B1210297) is an effective solvent for extracting Vildagliptin.[4] To optimize LLE, ensure thorough vortexing (at least 5 minutes) to maximize partitioning of the analyte into the organic phase and complete separation of the layers by centrifugation.[1][4]

      • Solid-Phase Extraction (SPE): SPE typically yields the cleanest extracts, significantly reducing matrix effects and allowing for analyte concentration.[1][3] Polymeric reversed-phase or mixed-mode sorbents are suitable for Vildagliptin.[1] Ensure proper conditioning of the SPE cartridge with methanol (B129727) and equilibration with water before loading the sample.[3]

    • Enhance Chromatographic Separation:

      • Column Selection: C18 columns are commonly used for Vildagliptin analysis.[5] A shorter column can reduce run time and improve peak shape.[5]

      • Mobile Phase Optimization: An acidic mobile phase can improve the signal for Vildagliptin.[5] A commonly used mobile phase is a combination of acetonitrile and an ammonium (B1175870) acetate or ammonium formate (B1220265) buffer.[4][5][6] The pH of the mobile phase can be critical.[5]

    • Fine-tune Mass Spectrometry Parameters:

      • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for Vildagliptin.[5]

      • Multiple Reaction Monitoring (MRM): Utilize MRM for quantification to enhance selectivity and sensitivity.[5] Common transitions for Vildagliptin are m/z 304.3 → 154.2 and m/z 304.2 → 154.0.[4][6]

Issue 2: Poor Peak Shape and Inconsistent Results

  • Question: I am observing poor peak shape (e.g., tailing, fronting) and inconsistent results in my Vildagliptin analysis. What could be the cause and how can I fix it?

  • Answer: Poor peak shape and variability in results are often linked to matrix effects, analyte degradation, or chromatographic issues.

    • Addressing Matrix Effects: Co-eluting endogenous plasma components can interfere with the ionization of Vildagliptin, leading to signal suppression or enhancement and poor peak shape.[3][7]

      • Employ a more selective extraction method like SPE to obtain cleaner extracts.[3]

      • Optimize the chromatographic method to separate Vildagliptin from interfering matrix components.[7]

    • Preventing Analyte Degradation: Vildagliptin is unstable in plasma and can degrade under certain conditions.[3][6]

      • Temperature Control: Keep blood samples chilled immediately after collection and process plasma on ice.[3] For short-term storage, keep plasma at 2-8°C, and for long-term storage, at -70°C or colder.[3]

      • pH Stability: Vildagliptin is susceptible to degradation in strong acidic, basic, and oxidative conditions, especially at elevated temperatures.[3][5] Avoid exposing the analyte to harsh pH conditions during sample processing.[3]

      • Stabilizing Agents: The addition of a stabilizer like malic acid to plasma immediately after collection can prevent degradation.[3][5][8]

    • Improving Chromatography:

      • Column Contamination: Use a guard column and ensure proper sample cleanup to prevent column contamination. If the problem persists, wash or replace the analytical column.[5]

      • Inappropriate Mobile Phase: Ensure the mobile phase is properly prepared, degassed, and compatible with your column and analyte. The pH of the mobile phase should be optimized.[5]

Issue 3: Inaccurate Quantification and Poor Recovery

  • Question: My quality control samples are failing, showing poor accuracy and precision, and the extraction recovery is low and inconsistent. What should I investigate?

  • Answer: Inaccurate quantification and low recovery are often tied to the choice of internal standard (IS) and the extraction efficiency.

    • Internal Standard Selection: The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Vildagliptin-D7 or ¹³C-¹⁵N-Vildagliptin, as it closely mimics the analyte's behavior during extraction and ionization.[1][3][6] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used.[3]

    • Optimizing Extraction Recovery:

      • Protein Precipitation: Recoveries ranging from 91.8% to 93.68% have been achieved using methanol.[3]

      • Liquid-Liquid Extraction: While specific percentages are not always reported, methods are validated to ensure consistent and acceptable recovery.[3][4]

      • Solid-Phase Extraction: Recoveries of up to 92.26% have been reported.[3] To improve SPE recovery, test different sorbent chemistries (e.g., C8, C18, mixed-mode) and optimize the wash and elution steps.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique for achieving a low LOQ for Vildagliptin in plasma?

A1: Solid-Phase Extraction (SPE) is generally the most effective technique for achieving a low LOQ.[1] It provides the cleanest extracts, which minimizes matrix effects and allows for concentration of the analyte, leading to improved sensitivity and robustness of the assay.[1][3]

Q2: What are the typical LC-MS/MS parameters for Vildagliptin analysis?

A2: A typical LC-MS/MS method for Vildagliptin would utilize a C18 column with a mobile phase consisting of acetonitrile and an ammonium acetate or formate buffer in a gradient or isocratic elution.[4][5][6] Detection is performed using electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) of transitions such as m/z 304.3 → 154.2.[6]

Q3: How can I prevent Vildagliptin degradation during sample handling and storage?

A3: Vildagliptin is known to be unstable in plasma.[3][6] To prevent degradation, it is crucial to handle samples at low temperatures (on ice) and to add a stabilizing agent like malic acid to the plasma immediately after collection.[3][5][8] For long-term storage, plasma samples should be kept at -70°C or colder.[3]

Q4: What is the role of an internal standard, and which one should I use for Vildagliptin?

A4: An internal standard (IS) is essential for accurate and precise quantification in LC-MS/MS analysis, as it compensates for variability in sample preparation and instrument response. The gold standard is a stable isotope-labeled (SIL) internal standard like Vildagliptin-D7 or ¹³C-¹⁵N-Vildagliptin.[1][3][6]

Q5: What are the common MRM transitions for Vildagliptin and its stable isotope-labeled internal standards?

A5: For Vildagliptin, a common MRM transition is m/z 304.3 → 154.2.[6] For a stable isotope-labeled internal standard like ¹³C-¹⁵N-Vildagliptin, the transition would be m/z 310.3 → 160.3.[6]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Vildagliptin Analysis in Plasma

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical RecoveryLOQ Achieved
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile).[1]Simple, fast, high-throughput.[1]Less clean extract, high potential for matrix effects.[1][2]91.8% - 93.68%[3]1.11 ng/mL[6]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.[1]Cleaner extracts than PPT, reduces matrix effects.[1]More labor-intensive, uses larger volumes of organic solvents.[1]Consistent and acceptable[3]1.57 ng/mL[4]
Solid-Phase Extraction (SPE) Analyte is isolated on a solid sorbent and selectively eluted.[1]Provides the cleanest extracts, minimizes matrix effects, allows for analyte concentration.[1][3]More complex and costly, requires method development.[1]~92.3%[3]1 ng/mL[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Vildagliptin in Human Plasma

This protocol is designed to provide a clean extract and achieve a low limit of quantification.

  • Sample Pre-treatment: To 200 µL of plasma sample, add 50 µL of the internal standard (e.g., Vildagliptin-D7). Vortex briefly. Dilute the sample by adding 200 µL of 4% phosphoric acid in water and vortex again.[1]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.[1][3] Do not allow the sorbent to dry.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady rate (e.g., 1 mL/min).[1]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]

  • Elution: Elute Vildagliptin and the IS with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1] Reconstitute the residue in 100 µL of the mobile phase.[1]

Protocol 2: Liquid-Liquid Extraction (LLE) for Vildagliptin in Rat Plasma

This protocol offers a balance between cleanliness of the extract and ease of use.

  • Sample Preparation: To a 100 µL aliquot of plasma, add 25 µL of the internal standard and 25 µL of 0.1N NaOH, then vortex for 10 seconds.[4]

  • Extraction: Add 1.5 mL of ethyl acetate and vortex vigorously for 5 minutes.[4]

  • Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[4]

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 1.3 mL) to a clean tube.[4]

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[4] Reconstitute the residue in 250 µL of the mobile phase.[4]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (IS) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection quantification Data Processing & Quantification detection->quantification

Caption: General experimental workflow for Vildagliptin quantification in plasma.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions high_loq High LOQ / Low Sensitivity matrix_effects Matrix Effects high_loq->matrix_effects analyte_degradation Analyte Degradation high_loq->analyte_degradation poor_chromatography Poor Chromatography high_loq->poor_chromatography suboptimal_ms Suboptimal MS Parameters high_loq->suboptimal_ms improve_cleanup Improve Sample Cleanup (SPE > LLE > PPT) matrix_effects->improve_cleanup stabilize_sample Stabilize Sample (Low Temp, Malic Acid) analyte_degradation->stabilize_sample optimize_lc Optimize LC Method (Column, Mobile Phase) poor_chromatography->optimize_lc optimize_ms Optimize MS Parameters (Source, MRM) suboptimal_ms->optimize_ms

Caption: Troubleshooting logic for addressing high LOQ in Vildagliptin analysis.

References

Validation & Comparative

Vildagliptin vs. Sitagliptin: A Comparative Efficacy Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oral antihyperglycemic agents, dipeptidyl peptidase-4 (DPP-4) inhibitors have established a significant role in the management of type 2 diabetes mellitus (T2DM). This guide provides a detailed comparative efficacy analysis of two prominent DPP-4 inhibitors, vildagliptin (B1682220) and sitagliptin (B1680988), tailored for researchers, scientists, and drug development professionals. The comparison is based on experimental data from various clinical studies, with a focus on glycemic control, mechanism of action, and safety profiles.

Mechanism of Action: A Shared Pathway with Subtle Differences

Both vildagliptin and sitagliptin enhance glycemic control by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing the inactivation of these hormones, vildagliptin and sitagliptin increase their circulating levels.[1] This leads to a glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) release from α-cells, ultimately resulting in lower blood glucose levels.[1][2]

While their primary mechanism is the same, some studies suggest potential differences in their interaction with the DPP-4 enzyme. Vildagliptin has been described as a substrate-like inhibitor that binds to the active site for an extended period, whereas sitagliptin acts as a competitive enzyme inhibitor.[3][4] It has been suggested that vildagliptin may block the inactivation of GLP-1 and GIP between meals and overnight.[3][4]

DPP-4 Inhibition Signaling Pathway

DPP4_Inhibition_Pathway Food Food Ingestion Gut Gut L-cells Food->Gut stimulates Incretins Active GLP-1 & GIP (Incretin Hormones) Gut->Incretins release DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas β-cells α-cells Incretins->Pancreas:beta stimulates Incretins->Pancreas:alpha inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degrades to Drugs Vildagliptin / Sitagliptin Drugs->DPP4 inhibit Insulin ↑ Insulin Secretion Pancreas:beta->Insulin Glucagon ↓ Glucagon Secretion Pancreas:alpha->Glucagon Tissues Muscle, Adipose Tissue Insulin->Tissues Liver Liver Glucagon->Liver Glucose_Uptake ↑ Glucose Uptake Tissues->Glucose_Uptake Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Glucose_Production->Blood_Glucose Clinical_Trial_Workflow Screening Patient Screening (T2DM, specific inclusion/exclusion criteria) Baseline Baseline Assessment (HbA1c, FPG, CGM, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Vildagliptin Treatment Randomization->GroupA Arm 1 GroupB Group B: Sitagliptin Treatment Randomization->GroupB Arm 2 FollowUp Follow-up Period (e.g., 12 or 24 weeks) GroupA->FollowUp GroupB->FollowUp Endpoint Endpoint Assessment (Change in HbA1c, FPG, CGM data) FollowUp->Endpoint Analysis Statistical Analysis (Comparison of efficacy and safety) Endpoint->Analysis

References

Synergistic Antihyperglycemic Effects of Vildagliptin and Metformin: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of Vildagliptin and Metformin in preclinical models of type 2 diabetes. The combination of these two antihyperglycemic agents has been shown to improve glycemic control and enhance pancreatic islet function through complementary mechanisms of action. This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

I. Comparative Performance in Preclinical Models

The combination of Vildagliptin and Metformin demonstrates superior efficacy in improving metabolic parameters compared to monotherapy in preclinical models of insulin (B600854) resistance and diabetes. Studies in high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic animal models have consistently shown that the co-administration of Vildagliptin and Metformin leads to significant improvements in glycemic control, insulin sensitivity, and pancreatic β-cell function.

Table 1: Effects of Vildagliptin and Metformin on Metabolic Parameters in High-Fat Diet-Induced Obese-Insulin Resistant Rats
ParameterControl (Normal Diet)HFD + VehicleHFD + VildagliptinHFD + MetforminHFD + Vildagliptin + Metformin
Plasma Insulin (ng/mL) 1.8 ± 0.24.5 ± 0.52.5 ± 0.3#2.8 ± 0.4#2.1 ± 0.3#
Plasma Cholesterol (mg/dL) 65 ± 5110 ± 880 ± 6#85 ± 7#75 ± 6#
Plasma LDL (mg/dL) 15 ± 240 ± 425 ± 3#28 ± 3#22 ± 2#
Plasma HDL (mg/dL) 45 ± 430 ± 340 ± 3#38 ± 3#42 ± 4#
HOMA Index 2.5 ± 0.312.5 ± 1.56.5 ± 0.8#7.2 ± 0.9#5.5 ± 0.7#
Cardiac MDA (nmol/mg protein) 0.8 ± 0.11.5 ± 0.21.0 ± 0.1#1.1 ± 0.1#0.9 ± 0.1#

*p < 0.05 vs. Control; #p < 0.05 vs. HFD + Vehicle. Data adapted from Apaijai N, et al. (2014).

Table 2: Effects of Vildagliptin and Metformin on Glycemic Control in STZ-Induced Diabetic Rats
ParameterNon-DiabeticDiabetic + PlaceboDiabetic + MetforminDiabetic + VildagliptinDiabetic + Vildagliptin + Metformin
Glycated Hemoglobin (HbA1c) (%) 4.7 ± 0.1512.8 ± 0.3511.1 ± 0.28#10.7 ± 0.26#10.7 ± 0.28#
Serum Creatinine (μmol/L) -103.1 ± 3.793.8 ± 6.784.7 ± 2.9#79.4 ± 5.8#

*p < 0.01 vs. Non-Diabetic; #p < 0.05 vs. Diabetic + Placebo. Data adapted from Bayrasheva V, et al. (2014).

II. Signaling Pathways and Mechanisms of Action

The synergistic effect of Vildagliptin and Metformin stems from their distinct yet complementary mechanisms of action that target different aspects of glucose homeostasis.

Vildagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor, prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased levels of active GLP-1 and GIP, which in turn:

  • Stimulate glucose-dependent insulin secretion from pancreatic β-cells.

  • Suppress glucagon (B607659) secretion from pancreatic α-cells in a glucose-dependent manner.

  • Promote β-cell proliferation and survival in preclinical models.[2][3]

Metformin , a biguanide, primarily acts by:

  • Reducing hepatic glucose production through the activation of AMP-activated protein kinase (AMPK).

  • Improving insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, leading to increased glucose uptake.

  • Potentially increasing GLP-1 secretion.

The combination of these two agents results in a multi-faceted approach to lowering blood glucose levels, addressing both insulin resistance and impaired islet function.

cluster_Vildagliptin Vildagliptin Pathway cluster_Metformin Metformin Pathway cluster_Synergy Synergistic Outcome Vildagliptin Vildagliptin DPP4 DPP-4 Vildagliptin->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades Pancreas_V Pancreatic Islets (α and β cells) Incretins->Pancreas_V Stimulates Insulin_Secretion ↑ Glucose-dependent Insulin Secretion Pancreas_V->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas_V->Glucagon_Secretion Improved_Glycemic_Control Improved Glycemic Control Insulin_Secretion->Improved_Glycemic_Control Glucagon_Secretion->Improved_Glycemic_Control Metformin Metformin Liver Liver Metformin->Liver Muscle_Adipose Muscle & Adipose Tissue Metformin->Muscle_Adipose Hepatic_Glucose ↓ Hepatic Glucose Production Liver->Hepatic_Glucose Glucose_Uptake ↑ Glucose Uptake Muscle_Adipose->Glucose_Uptake Hepatic_Glucose->Improved_Glycemic_Control Glucose_Uptake->Improved_Glycemic_Control

Synergistic Signaling Pathways of Vildagliptin and Metformin.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments used to evaluate the synergistic effects of Vildagliptin and Metformin.

Animal Model: High-Fat Diet and Low-Dose Streptozotocin-Induced Diabetic Rat Model

This model mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance and subsequent β-cell dysfunction.

  • Animals: Male Wistar rats (180-220 g).

  • Induction of Insulin Resistance: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 2-4 weeks to induce insulin resistance.

  • Induction of Diabetes: After the initial HFD period, rats receive a single intraperitoneal (i.p.) injection of a low dose of streptozotocin (STZ; 35-40 mg/kg), dissolved in citrate (B86180) buffer (pH 4.5). STZ is a toxin that specifically destroys pancreatic β-cells. The low dose ensures partial β-cell destruction, leading to a diabetic state superimposed on insulin resistance.

  • Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.

  • Treatment Groups:

    • Diabetic Control (Vehicle)

    • Vildagliptin (e.g., 10 mg/kg/day, oral gavage)

    • Metformin (e.g., 50-100 mg/kg/day, oral gavage)

    • Vildagliptin + Metformin

  • Duration of Treatment: Typically 4-8 weeks.

cluster_groups Treatment (4-8 weeks) start Male Wistar Rats hfd High-Fat Diet (2-4 weeks) start->hfd stz Low-Dose STZ Injection (35-40 mg/kg, i.p.) hfd->stz confirm Confirm Diabetes (Fasting Blood Glucose >250 mg/dL) stz->confirm grouping Randomization into Treatment Groups confirm->grouping control Vehicle grouping->control vilda Vildagliptin grouping->vilda met Metformin grouping->met combo Vildagliptin + Metformin grouping->combo analysis Biochemical and Histopathological Analysis control->analysis vilda->analysis met->analysis combo->analysis

Experimental Workflow for Induction and Treatment of Diabetic Rats.
Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose tolerance and the ability of the body to clear a glucose load.

  • Fasting: Animals are fasted overnight (12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample (t=0 min) is collected from the tail vein.

  • Glucose Administration: A glucose solution (2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

Measurement of Insulin and C-peptide
  • Sample Collection: Blood samples collected during the OGTT or at the end of the study are centrifuged to obtain plasma or serum.

  • Assay: Plasma or serum insulin and C-peptide levels are measured using commercially available ELISA kits according to the manufacturer's instructions.

Homeostasis Model Assessment (HOMA)

HOMA is used to quantify insulin resistance (HOMA-IR) and β-cell function (HOMA-β) from fasting glucose and insulin levels.

  • HOMA-IR = [Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)] / 22.5

  • HOMA-β = [20 x Fasting Insulin (μU/L)] / [Fasting Glucose (nmol/L) – 3.5]

Histopathological Examination of the Pancreas
  • Tissue Collection: At the end of the study, animals are euthanized, and the pancreas is carefully dissected and fixed in 10% neutral buffered formalin.

  • Tissue Processing: The fixed tissues are processed, embedded in paraffin, and sectioned.

  • Staining: Pancreatic sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and with specific antibodies for insulin (to identify β-cells) and glucagon (to identify α-cells) using immunohistochemistry.

  • Analysis: The size, number, and morphology of the islets of Langerhans, as well as the β-cell area, are quantified using image analysis software.

IV. Conclusion

The preclinical evidence strongly supports the synergistic effects of Vildagliptin and Metformin in the management of type 2 diabetes. Their complementary mechanisms of action, targeting both insulin resistance and pancreatic islet dysfunction, lead to superior glycemic control and improvements in overall metabolic health in animal models. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in this area. The combination therapy represents a rational and effective approach for the treatment of type 2 diabetes.

References

Vildagliptin in Focus: A Head-to-Head Comparison with Other DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Vildagliptin's Performance Against Other Gliptins, Supported by Experimental Data.

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), these agents enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release. Vildagliptin (B1682220) is a potent and selective DPP-4 inhibitor, and this guide provides a comprehensive head-to-head comparison with other commonly prescribed DPP-4 inhibitors, including sitagliptin (B1680988), saxagliptin (B632), linagliptin (B1675411), and alogliptin. This analysis is based on evidence from clinical trials, focusing on efficacy, safety, pharmacokinetic, and pharmacodynamic profiles to inform research and development in diabetology.

Efficacy: A Comparative Analysis of Glycemic Control

The primary measure of a DPP-4 inhibitor's efficacy lies in its ability to improve glycemic control, primarily assessed by the reduction in hemoglobin A1c (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).

Glycated Hemoglobin (HbA1c) Reduction

Head-to-head trials and systematic reviews have generally demonstrated that vildagliptin exhibits comparable efficacy to other DPP-4 inhibitors in reducing HbA1c levels.[1][2] A 24-week, randomized, open-label, parallel clinical trial in Chinese patients with T2DM inadequately controlled on dual oral hypoglycemic agents showed similar HbA1c reductions among vildagliptin (-1.3%), saxagliptin (-1.2%), and sitagliptin (-1.1%).[3] In another 12-week study, the changes in HbA1c from baseline were -1.33% for vildagliptin, -0.84% for sitagliptin, and -0.81% for linagliptin, with the vildagliptin group showing the greatest reduction.[4]

Comparison Vildagliptin (Change in HbA1c) Comparator (Change in HbA1c) Study Duration Key Findings Reference
Vildagliptin vs. Sitagliptin -0.54%-0.56%24 weeksSimilar efficacy in patients with severe renal impairment.[5]
Vildagliptin vs. Saxagliptin -1.22%-1.07%24 weeksNo significant difference between the groups.[6]
Vildagliptin vs. Linagliptin -1.33%-0.81%12 weeksVildagliptin showed a greater reduction in HbA1c.[4]
Vildagliptin vs. Alogliptin No significant change+0.3%12 weeksVildagliptin demonstrated a significantly greater reduction in HbA1c.[2][7][2][7]
Vildagliptin vs. Sitagliptin vs. Saxagliptin -1.3%-1.1% (Sitagliptin)24 weeksNo significant differences in HbA1c changes among the three groups.[3]
Vildagliptin vs. Sitagliptin vs. Linagliptin -1.33%-0.84% (Sitagliptin)12 weeksVildagliptin had the greatest reduction in HbA1c.[4]
Fasting Plasma Glucose (FPG) and Postprandial Glucose (PPG)

Vildagliptin has demonstrated robust effects on both FPG and PPG. In a 24-week trial, vildagliptin showed a greater reduction in FPG (-2.4 mmol/l) compared to sitagliptin (-1.5 mmol/l) and saxagliptin (-1.8 mmol/l).[3] Another study comparing vildagliptin and sitagliptin as single-pill combinations with metformin (B114582) found that vildagliptin produced a significantly greater reduction in FPG from baseline after 14 days.[5][8] In terms of PPG control, a study comparing vildagliptin and linagliptin in patients with chronic kidney disease found that linagliptin showed some superiority.[9][10]

Comparison Vildagliptin (Change in FPG/PPG) Comparator (Change in FPG/PPG) Study Duration Key Findings Reference
Vildagliptin vs. Sitagliptin FPG: -21.9 mg/dLFPG: -14.5 mg/dL14 daysVildagliptin showed a significantly greater reduction in FPG.[5][8]
Vildagliptin vs. Saxagliptin PPG: -3.7 mmol/lPPG: -3.4 mmol/l24 weeksNo significant difference in PPG reduction.[3]
Vildagliptin vs. Linagliptin PPG: Significantly higher at follow-upPPG: Significantly lower at follow-upNot SpecifiedLinagliptin showed superiority in controlling PPG.[9][10]
Vildagliptin vs. Alogliptin No significant change in plasma glucoseIncrease in plasma glucose (not significant)12 weeksNo significant difference in plasma glucose levels between groups.[2][7][2][7]
Vildagliptin vs. Sitagliptin vs. Saxagliptin FPG: -2.4 mmol/lFPG: -1.5 mmol/l (Sitagliptin)24 weeksVildagliptin showed the greatest reduction in FPG.[3]
Vildagliptin vs. Sitagliptin vs. Linagliptin FPG: 7.31 mmol/L (at week 12)FPG: 8.02 mmol/L (Sitagliptin, at week 12)12 weeksVildagliptin and linagliptin had significantly lower FPG than sitagliptin at week 12.[3][11][3][11]

Safety and Tolerability Profile

DPP-4 inhibitors are generally well-tolerated, with a low risk of hypoglycemia, particularly when used as monotherapy or in combination with metformin.[12]

Hypoglycemia

The incidence of hypoglycemia with vildagliptin is consistently low and comparable to other DPP-4 inhibitors. In a 24-week trial comparing vildagliptin, saxagliptin, and sitagliptin, the rates of mild hypoglycemia were 2%, 6%, and 3%, respectively.[3][13] When added to insulin therapy, DPP-4 inhibitors do not significantly increase the risk of hypoglycemia.

Other Adverse Events

Commonly reported adverse events for DPP-4 inhibitors include nasopharyngitis, headache, and upper respiratory tract infections. The overall incidence of adverse events with vildagliptin is similar to that of other gliptins.

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic and pharmacodynamic profiles of DPP-4 inhibitors influence their dosing frequency and potential for drug-drug interactions.

Parameter Vildagliptin Sitagliptin Saxagliptin Linagliptin Alogliptin
Tmax (hours) ~1.5 - 2.0[6][11]1 - 41 - 2~1.51 - 2
Half-life (hours) ~2 - 3[6][11]~12.4~2.5 (parent), ~3.1 (active metabolite)>100~21
Metabolism Primarily hydrolysis, minimal CYP involvementPrimarily excreted unchangedCYP3A4/5 metabolism to an active metaboliteMinimal metabolismMinimal metabolism
Excretion RenalRenalRenal and HepaticPrimarily biliary/fecalRenal
Dosing 50 mg once or twice daily100 mg once daily2.5 or 5 mg once daily5 mg once daily25 mg once daily

Note: Pharmacokinetic parameters can vary based on patient populations and study conditions.[1][8][14]

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors exert their glucose-lowering effects by potentiating the incretin system. After a meal, GLP-1 and GIP are released from the gut and stimulate glucose-dependent insulin secretion from pancreatic β-cells. They also suppress glucagon secretion from pancreatic α-cells. DPP-4 is the enzyme responsible for the rapid degradation of these incretin hormones. By inhibiting DPP-4, gliptins increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucoregulatory effects.

IncretinSignalingPathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 Active GIP Active GIP K-cells->Active GIP DPP-4 Enzyme DPP-4 Enzyme Active GLP-1->DPP-4 Enzyme degraded by Beta-cells Beta-cells Active GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells Active GLP-1->Alpha-cells inhibits Active GIP->DPP-4 Enzyme degraded by Active GIP->Beta-cells stimulates Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4 Enzyme->Inactive GLP-1/GIP DPP-4 Inhibitor (Vildagliptin) DPP-4 Inhibitor (Vildagliptin) DPP-4 Inhibitor (Vildagliptin)->DPP-4 Enzyme inhibits Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces

Caption: Incretin signaling pathway and the action of DPP-4 inhibitors.

Experimental Protocols

The data presented in this guide are derived from randomized controlled trials (RCTs), which represent the gold standard for evaluating the efficacy and safety of medical interventions. A typical head-to-head comparison trial of DPP-4 inhibitors follows a structured protocol.

Study Design

Most head-to-head trials are designed as randomized, double-blind, active-controlled, parallel-group studies. The duration of these trials typically ranges from 12 to 52 weeks.

Patient Population

Key inclusion criteria for these trials generally include:

  • Adults (typically 18-75 years) with a diagnosis of T2DM.

  • Inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%) despite diet and exercise, or on a stable dose of metformin.[15]

  • Stable body weight.

Key exclusion criteria often include:

  • History of type 1 diabetes, diabetic ketoacidosis, or hyperosmolar non-ketotic coma.[16]

  • Significant cardiovascular, renal, or hepatic disease.[16]

  • Use of other glucose-lowering agents within a specified period before the trial.[16]

  • Pregnancy or lactation.[16]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: The primary outcome is usually the change in HbA1c from baseline to the end of the study.

  • Secondary Efficacy Endpoints: These often include the change in FPG and 2-hour PPG, the proportion of patients achieving a target HbA1c of <7.0%, and changes in body weight.

  • Safety Assessments: Safety is monitored through the recording of all adverse events (AEs), with a particular focus on hypoglycemic events. Laboratory parameters, vital signs, and electrocardiograms are also monitored throughout the study.

ExperimentalWorkflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Eligible Screen Failure Screen Failure Inclusion/Exclusion Criteria->Screen Failure Not Eligible Vildagliptin Arm Vildagliptin Arm Randomization->Vildagliptin Arm Comparator DPP-4i Arm Comparator DPP-4i Arm Randomization->Comparator DPP-4i Arm Treatment Period Treatment Period Vildagliptin Arm->Treatment Period Comparator DPP-4i Arm->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Efficacy Endpoints (HbA1c, FPG, PPG) Efficacy Endpoints (HbA1c, FPG, PPG) Data Collection->Efficacy Endpoints (HbA1c, FPG, PPG) Safety Endpoints (AEs, Hypoglycemia) Safety Endpoints (AEs, Hypoglycemia) Data Collection->Safety Endpoints (AEs, Hypoglycemia) Statistical Analysis Statistical Analysis Efficacy Endpoints (HbA1c, FPG, PPG)->Statistical Analysis Safety Endpoints (AEs, Hypoglycemia)->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: A typical workflow for a head-to-head clinical trial.

Conclusion

References

Vildagliptin's Anti-Inflammatory Efficacy: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vildagliptin's anti-inflammatory performance against other alternatives, supported by experimental data from in vivo studies. This analysis delves into the molecular mechanisms and showcases the potential of Vildagliptin (B1682220) as a therapeutic agent beyond its primary indication for type 2 diabetes.

Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated significant anti-inflammatory properties in various preclinical in vivo models. These effects are attributed to its ability to modulate key inflammatory pathways, including the NF-κB and NLRP3 inflammasome signaling cascades, leading to a reduction in pro-inflammatory cytokines and mitigation of tissue damage. This guide synthesizes findings from multiple studies to offer a comparative perspective on its efficacy.

Comparative Efficacy of Vildagliptin

In vivo studies have consistently shown Vildagliptin's ability to suppress inflammation across different disease models. A notable comparison with another DPP-4 inhibitor, Linagliptin, in a model of diabetic lung injury, revealed that both drugs effectively inhibited the NLRP3 inflammasome, a key driver of inflammation and pyroptosis.[1] Both Vildagliptin and Linagliptin demonstrated a significant anti-inflammatory role by reducing the expression of NLRP3 and GSDMD, proteins crucial for inflammatory cell death.[1]

In a rat model of doxorubicin-induced nephrotoxicity, Vildagliptin was compared with Saxagliptin (B632). Both DPP-4 inhibitors effectively attenuated renal inflammation by reducing levels of TNF-α and IL-1β and down-regulating the NLRP3 inflammasome.[2] This highlights the class effect of DPP-4 inhibitors in combating inflammation, with Vildagliptin being a prominent example.

The anti-inflammatory effects of Vildagliptin are not limited to diabetic complications. In a model of non-alcoholic fatty liver disease (NAFLD) in mice, Vildagliptin administration significantly reduced liver inflammation and oxidative stress.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies, demonstrating the anti-inflammatory effects of Vildagliptin and its comparators.

Table 1: Effect of Vildagliptin on Pro-Inflammatory Cytokines and Markers

Animal ModelTreatmentDoseParameterReduction vs. ControlReference
Doxorubicin-induced nephrotoxicity in ratsVildagliptin10 mg/kgRenal TNF-αSignificant reduction[2]
Renal IL-1βSignificant reduction[2]
Saxagliptin10 mg/kgRenal TNF-αSignificant reduction[2]
Renal IL-1βSignificant reduction[2]
Non-alcoholic fatty liver disease in miceVildagliptin15 mg/kg/dayHepatic TNF-α10.78 ± 1.18 pg/mL to 1.25 ± 0.75 pg/mL[3][4]
Diabetic rats with NASHVildagliptin10 and 20 mg/kgHepatic TNF-αDose-dependent reduction[5][6]
Hepatic IL-6Dose-dependent reduction[5]
Diabetic ratsVildagliptin10 mg/kghs-CRPSignificant reduction[7]
Diabetic ratsVildagliptinNot specifiedAortic IL-6Significant reduction[8]

Table 2: Effect of Vildagliptin on Inflammatory Signaling Pathways

Animal ModelTreatmentDosePathwayKey Proteins ModulatedEffectReference
Diabetic lung injury in ratsVildagliptin5 mg/kg/dayNLRP3 InflammasomeNLRP3, GSDMDInhibition[1]
Linagliptin5 mg/kg/dayNLRP3 InflammasomeNLRP3, GSDMDInhibition[1]
Diabetic rats with NASHVildagliptin10 and 20 mg/kgNF-κB SignalingNF-κBSuppression[5][6]
Atherosclerosis modelVildagliptinNot specifiedNF-κB SignalingNF-κBSuppression[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

1. Streptozotocin (B1681764) (STZ)-Induced Diabetic Lung Injury Model

  • Animals: Male Wistar rats.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels were monitored, and rats with levels of 250 mg/dL or higher were considered diabetic.

  • Treatment: Diabetic rats were treated daily with either Vildagliptin (5 mg/kg, p.o.) or Linagliptin (5 mg/kg, p.o.) for 30 days. A control group received the vehicle.

  • Analysis: At the end of the treatment period, lung tissues were collected for the analysis of inflammatory markers, including the expression of NLRP3 and GSDMD at both the mRNA and protein levels.[1]

2. Doxorubicin-Induced Nephrotoxicity Model

  • Animals: Male Wistar rats.

  • Induction of Nephrotoxicity: A single intraperitoneal injection of doxorubicin (B1662922) (DXR) at a dose of 15 mg/kg.

  • Treatment: Rats were administered oral Saxagliptin (10 mg/kg) or Vildagliptin (10 mg/kg) for 2 weeks.

  • Analysis: Kidney function was assessed, and renal tissues were analyzed for inflammatory parameters such as TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS). The expression of the NLRP3 inflammasome was also evaluated.[2]

3. High-Fat Diet and STZ-Induced Non-Alcoholic Steatohepatitis (NASH) Model

  • Animals: Male Sprague-Dawley rats.

  • Induction of NASH: Rats were fed a high-fat diet for 24 weeks, with a single intraperitoneal dose of STZ (40 mg/kg) administered during this period.

  • Treatment: Vildagliptin was orally administered at two doses (10 and 20 mg/kg) for 20 weeks.

  • Analysis: Liver tissues were collected to assess hepatotoxicity, lipid profiles, oxidative stress markers, and inflammatory cell infiltration. The expression of proteins involved in inflammatory pathways such as TNF-α, NF-κB, JNK, and JAK/STAT was also measured.[5][6]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of Vildagliptin are mediated through the modulation of specific signaling pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow.

G cluster_stimulus Inflammatory Stimulus (e.g., Hyperglycemia, Doxorubicin) cluster_pathway Intracellular Signaling cluster_vildagliptin Vildagliptin Intervention cluster_outcome Cellular Response Stimulus Inflammatory Stimulus ROS ↑ ROS Stimulus->ROS TLRs TLRs Stimulus->TLRs NFkB_activation NF-κB Activation ROS->NFkB_activation NLRP3_activation NLRP3 Inflammasome Activation ROS->NLRP3_activation TLRs->NFkB_activation Pro_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_activation->Pro_Cytokines NLRP3_activation->Pro_Cytokines Inflammation Inflammation & Tissue Damage Pro_Cytokines->Inflammation Vildagliptin Vildagliptin Vildagliptin->NFkB_activation Inhibits Vildagliptin->NLRP3_activation Inhibits

Caption: Vildagliptin's anti-inflammatory mechanism of action.

G cluster_setup Experimental Setup cluster_treatment Intervention cluster_analysis Data Collection & Analysis cluster_outcome Results Animal_Model 1. Animal Model Selection (e.g., Rats, Mice) Disease_Induction 2. Disease Induction (e.g., STZ, High-Fat Diet) Animal_Model->Disease_Induction Grouping 3. Group Allocation (Control, Disease, Vildagliptin) Disease_Induction->Grouping Treatment 4. Drug Administration (Vildagliptin, Comparator, Vehicle) Grouping->Treatment Sample_Collection 5. Sample Collection (Blood, Tissues) Treatment->Sample_Collection Biochemical_Analysis 6. Biochemical Analysis (Cytokines, Enzymes) Sample_Collection->Biochemical_Analysis Molecular_Analysis 7. Molecular Analysis (Western Blot, PCR) Sample_Collection->Molecular_Analysis Histopathology 8. Histopathological Examination Sample_Collection->Histopathology Data_Interpretation 9. Data Interpretation & Conclusion Biochemical_Analysis->Data_Interpretation Molecular_Analysis->Data_Interpretation Histopathology->Data_Interpretation

Caption: A generalized experimental workflow for in vivo studies.

References

Vildagliptin and Linagliptin: A Comparative Analysis of Their Impact on GLP-1 Levels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of two prominent DPP-4 inhibitors on active glucagon-like peptide-1 (GLP-1) concentrations.

This guide provides an objective comparison of vildagliptin (B1682220) and linagliptin (B1675411), focusing on their impact on GLP-1 levels, supported by available experimental data. The information is presented to aid researchers, scientists, and professionals in the field of drug development in understanding the nuanced differences between these two dipeptidyl peptidase-4 (DPP-4) inhibitors.

Executive Summary

Vildagliptin and linagliptin are both effective inhibitors of the DPP-4 enzyme, which plays a crucial role in the degradation of incretin (B1656795) hormones, most notably GLP-1. By inhibiting DPP-4, both drugs lead to an increase in the circulating levels of active GLP-1, thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release. While direct head-to-head clinical trials with the primary endpoint of comparing GLP-1 level changes are limited, existing data from various studies allow for a comparative analysis. Both medications have been shown to significantly elevate active GLP-1 concentrations, generally in the range of a two- to three-fold increase from baseline.[1][2][3] Linagliptin exhibits a higher in vitro potency for DPP-4 inhibition compared to vildagliptin.[2]

Quantitative Data on GLP-1 Level Impact

The following table summarizes the quantitative impact of vildagliptin and linagliptin on active GLP-1 levels as reported in separate clinical studies. It is important to note that these values are not from direct head-to-head comparative trials and experimental conditions may have varied between studies.

DrugDosageReported Impact on Active GLP-1 LevelsStudy Population
Vildagliptin 50 mg once or twice dailyApproximately 2- to 3-fold increase from baseline.[3] Maintained elevated GLP-1 levels over a 24-hour period.[4][5]Patients with Type 2 Diabetes Mellitus (T2DM)
Linagliptin 5 mg once dailyApproximately 3-fold increase in plasma concentrations of intact GLP-1.[2]Patients with Type 2 Diabetes Mellitus (T2DM)

Experimental Protocols

The accurate measurement of active GLP-1 levels is critical in clinical trials evaluating DPP-4 inhibitors. The following outlines a general experimental protocol for quantifying active GLP-1 concentrations, based on methodologies commonly employed in such studies.

Objective: To determine the plasma concentrations of active (intact) GLP-1 following the administration of vildagliptin or linagliptin.

Materials:

  • Blood collection tubes containing a DPP-4 inhibitor (e.g., P800 tubes) and an anticoagulant (e.g., EDTA).

  • Refrigerated centrifuge.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for active GLP-1.

  • Microplate reader.

  • Calibrated pipettes and other standard laboratory equipment.

Procedure:

  • Patient Preparation: Patients are typically required to fast overnight prior to the study visit.

  • Blood Sampling:

    • A baseline blood sample is collected before the administration of the study drug.

    • The study drug (vildagliptin or linagliptin) is administered at the specified dose.

    • Subsequent blood samples are collected at predetermined time points following drug administration, often in conjunction with a standardized meal or an oral glucose tolerance test (OGTT) to stimulate GLP-1 release.

  • Sample Processing:

    • Immediately after collection, blood samples are gently inverted to mix with the DPP-4 inhibitor and anticoagulant.

    • Samples are then centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

    • The plasma supernatant is carefully collected and stored at -80°C until analysis to prevent degradation of active GLP-1.

  • GLP-1 Measurement:

    • Plasma samples are thawed and analyzed for active GLP-1 concentrations using a validated commercial ELISA kit.

    • The ELISA procedure typically involves the following steps:

      • Addition of standards, controls, and plasma samples to the wells of a microplate pre-coated with a capture antibody specific for active GLP-1.

      • Incubation to allow binding of GLP-1 to the antibody.

      • Washing to remove unbound substances.

      • Addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • A second incubation and washing step.

      • Addition of a substrate that reacts with the enzyme to produce a measurable colorimetric signal.

      • Measurement of the absorbance using a microplate reader.

  • Data Analysis:

    • A standard curve is generated using the absorbance values of the known standards.

    • The concentration of active GLP-1 in the patient samples is determined by interpolating their absorbance values on the standard curve.

    • Changes in GLP-1 levels from baseline and the area under the curve (AUC) are calculated to assess the pharmacodynamic effect of the drug.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by vildagliptin and linagliptin and a typical experimental workflow for assessing their impact on GLP-1 levels.

DPP4_Inhibition_Pathway cluster_gut Gut (L-cells) cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) cluster_drug_action Drug Action Meal Intake Meal Intake GLP-1_Release GLP-1 Release Meal Intake->GLP-1_Release stimulates Active_GLP-1 Active GLP-1 GLP-1_Release->Active_GLP-1 DPP4 DPP-4 Enzyme Active_GLP-1->DPP4 substrate Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) Active_GLP-1->Insulin_Secretion stimulates Inactive_GLP-1 Inactive GLP-1 DPP4->Inactive_GLP-1 degrades to Vildagliptin_Linagliptin Vildagliptin / Linagliptin Vildagliptin_Linagliptin->DPP4 inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental_Workflow Start Patient Recruitment (T2DM) Baseline Baseline Visit: - Fasting - Blood Sample 1 (t=0) Start->Baseline Drug_Admin Drug Administration: Vildagliptin or Linagliptin Baseline->Drug_Admin Stimulation Meal Tolerance Test (MTT) or Oral Glucose Tolerance Test (OGTT) Drug_Admin->Stimulation Sampling Post-Dose Blood Sampling (e.g., t=30, 60, 120 min) Stimulation->Sampling Processing Plasma Separation (with DPP-4 inhibitor) Sampling->Processing Analysis Active GLP-1 Measurement (ELISA) Processing->Analysis Data Data Analysis: - Change from Baseline - AUC Calculation Analysis->Data

Caption: Experimental Workflow for GLP-1 Assessment.

References

Combination Therapy of Vildagliptin and SGLT2 Inhibitors Demonstrates Enhanced Glycemic Control with a Favorable Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A growing body of evidence from clinical studies indicates that the combination of the dipeptidyl peptidase-4 (DPP-4) inhibitor, vildagliptin (B1682220), with sodium-glucose cotransporter-2 (SGLT2) inhibitors offers a potent and well-tolerated therapeutic option for the management of type 2 diabetes mellitus (T2DM). This combination therapy leverages complementary mechanisms of action to achieve significant improvements in glycemic control, including reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG), without an increased risk of hypoglycemia.

The synergistic effect of this combination stems from the distinct and complementary actions of the two drug classes. Vildagliptin enhances the incretin (B1656795) system, leading to glucose-dependent insulin (B600854) secretion and suppression of glucagon, while SGLT2 inhibitors promote the excretion of glucose in the urine, independent of insulin action. This dual approach addresses multiple pathophysiological defects in T2DM, resulting in robust glycemic lowering.

Efficacy Data: A Comparative Overview

Clinical trial data highlights the enhanced efficacy of the vildagliptin and SGLT2 inhibitor combination. The real-world, retrospective, non-randomized DAa-ViNCI study, involving 2,199 T2DM patients in India, evaluated a fixed-dose combination of vildagliptin 100 mg SR and dapagliflozin (B1669812) 10 mg. The results demonstrated substantial improvements in glycemic parameters over a 3-month period.[1][2]

A randomized controlled trial also compared the efficacy of vildagliptin and empagliflozin (B1684318) as add-on therapies to metformin (B114582) in a Pakistani population with T2DM. While not a combination study, it provides a head-to-head comparison of the two drug classes.[3][4]

Efficacy ParameterVildagliptin + Dapagliflozin (DAa-ViNCI Study)[1][2][5][6]Vildagliptin + Metformin[3][4]Empagliflozin + Metformin[3][4]Vildagliptin + Canagliflozin[7]
Baseline HbA1c (%) 7.7Not specifiedNot specifiedNot specified
End of Study HbA1c (%) 5.8Not specifiedNot specifiedNot specified
Mean HbA1c Reduction (%) -1.9-0.82 (± 1.57)-0.97 (± 0.68)Not specified
Baseline FPG (mg/dL) 142.4Not specifiedNot specifiedNot specified
End of Study FPG (mg/dL) 90.2Not specifiedNot specifiedNot specified
Mean FPG Reduction (mg/dL) -52.2Not specifiedNot specifiedNot specified
Baseline PPG (mg/dL) 205.6Not specifiedNot specifiedNot specified
End of Study PPG (mg/dL) 123.3Not specifiedNot specifiedNot specified
Mean PPG Reduction (mg/dL) -82.3Not specifiedNot specifiedNot specified
Renal Outcome Not specifiedNot specifiedNot specifiedReduced rate of eGFR decline by 0.19 mL/min/1.73m² per year compared to vildagliptin alone.[7]

Safety and Tolerability Profile

The combination of vildagliptin and SGLT2 inhibitors is generally well-tolerated, with a low risk of adverse events. The DAa-ViNCI study reported a very low incidence of adverse events, at 0.36%, with the vildagliptin-dapagliflozin fixed-dose combination.[1][2] A key advantage of this combination is the minimal risk of hypoglycemia, owing to the glucose-dependent mechanisms of both drug classes.[2]

Adverse EventVildagliptin + SGLT2 InhibitorSGLT2 Inhibitor Monotherapy
Overall Adverse Events Low incidence reported in clinical studies.[1][2]Generally well-tolerated.
Hypoglycemia Minimal risk due to glucose-dependent mechanisms.[2]Low risk when used as monotherapy.
Genital Mycotic Infections Potential for increased risk, characteristic of SGLT2 inhibitors.A known class effect.
Urinary Tract Infections Potential for increased risk, characteristic of SGLT2 inhibitors.A known class effect.

Experimental Protocols

Clinical trials evaluating the combination of vildagliptin and SGLT2 inhibitors typically follow a randomized, controlled design. Below is a summary of a representative experimental protocol.

Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.

Patient Population: Adults with type 2 diabetes mellitus who have inadequate glycemic control on metformin monotherapy.

Inclusion Criteria:

  • Diagnosis of Type 2 Diabetes Mellitus.

  • Age 18 years or older.

  • HbA1c levels between 7.5% and 11%.

  • On a stable dose of metformin for at least 3 months prior to screening.

Exclusion Criteria:

  • History of Type 1 Diabetes Mellitus.

  • History of diabetic ketoacidosis.

  • Severe renal impairment (e.g., eGFR < 30 mL/min/1.73m²).

  • History of pancreatitis.

  • Pregnancy or lactation.

Treatment Arms:

  • Arm 1 (Combination Therapy): Vildagliptin (e.g., 50 mg twice daily) + SGLT2 inhibitor (e.g., dapagliflozin 10 mg once daily) + metformin.

  • Arm 2 (Monotherapy): Placebo + SGLT2 inhibitor (e.g., dapagliflozin 10 mg once daily) + metformin.

  • Arm 3 (Monotherapy): Vildagliptin (e.g., 50 mg twice daily) + placebo + metformin.

Study Duration: Typically 24 to 52 weeks.

Efficacy Endpoints:

  • Primary: Change in HbA1c from baseline.

  • Secondary: Change in FPG and PPG from baseline, proportion of patients achieving a target HbA1c < 7.0%.

Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on hypoglycemia, genital and urinary tract infections, and renal function.

Visualizing the Mechanisms and Workflow

To better understand the underlying pharmacology and the process of clinical evaluation, the following diagrams are provided.

Simplified Signaling Pathway of Vildagliptin and SGLT2 Inhibitors cluster_0 Vildagliptin (DPP-4 Inhibitor) cluster_1 SGLT2 Inhibitor cluster_2 Blood Glucose Lowering Vildagliptin Vildagliptin DPP-4 DPP-4 Vildagliptin->DPP-4 Inhibits Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) DPP-4->Incretins (GLP-1, GIP) Degrades Pancreas (β-cells) Pancreas (β-cells) Incretins (GLP-1, GIP)->Pancreas (β-cells) Stimulates Pancreas (α-cells) Pancreas (α-cells) Incretins (GLP-1, GIP)->Pancreas (α-cells) Inhibits Insulin Secretion Insulin Secretion Pancreas (β-cells)->Insulin Secretion Increases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Decreases Glucagon Secretion Glucagon Secretion Pancreas (α-cells)->Glucagon Secretion Decreases Glucagon Secretion->Blood Glucose Increases SGLT2i SGLT2i SGLT2 SGLT2 SGLT2i->SGLT2 Inhibits Urinary Glucose Excretion Urinary Glucose Excretion SGLT2i->Urinary Glucose Excretion Increases Kidney (Proximal Tubule) Kidney (Proximal Tubule) Kidney (Proximal Tubule)->SGLT2 Glucose Reabsorption Glucose Reabsorption SGLT2->Glucose Reabsorption Mediates Urinary Glucose Excretion->Blood Glucose Decreases

Caption: Simplified signaling pathway of Vildagliptin and SGLT2 Inhibitors.

Typical Clinical Trial Workflow for Combination Therapy Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Treatment Arm B Treatment Arm B Randomization->Treatment Arm B Treatment Arm A\n(Vildagliptin + SGLT2i) Treatment Arm A (Vildagliptin + SGLT2i) Treatment Arm B\n(SGLT2i + Placebo) Treatment Arm B (SGLT2i + Placebo) Follow-up Visits\n(e.g., Weeks 4, 12, 24) Follow-up Visits (e.g., Weeks 4, 12, 24) Efficacy Assessment\n(HbA1c, FPG, PPG) Efficacy Assessment (HbA1c, FPG, PPG) Safety Monitoring\n(Adverse Events) Safety Monitoring (Adverse Events) Data Analysis Data Analysis Study Conclusion Study Conclusion Data Analysis->Study Conclusion Follow-up Visits Follow-up Visits Treatment Arm A->Follow-up Visits Treatment Arm B->Follow-up Visits Efficacy Assessment Efficacy Assessment Follow-up Visits->Efficacy Assessment Safety Monitoring Safety Monitoring Follow-up Visits->Safety Monitoring Efficacy Assessment->Data Analysis Safety Monitoring->Data Analysis

Caption: Typical clinical trial workflow for combination therapy evaluation.

References

A meta-analysis of clinical trials involving Vildagliptin.

Author: BenchChem Technical Support Team. Date: December 2025

A Meta-Analysis of Vildagliptin (B1682220) in Clinical Trials: A Comparative Guide for Researchers

Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus (T2DM).[1] It improves glycemic control by enhancing the incretin (B1656795) system, which plays a crucial role in glucose homeostasis.[2] This guide provides a meta-analytical overview of Vildagliptin's performance, comparing it with other therapeutic alternatives based on data from numerous clinical trials.

Mechanism of Action

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing this degradation, Vildagliptin increases the levels of active GLP-1 and GIP.[3] This leads to a glucose-dependent enhancement of insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) release from α-cells, ultimately resulting in lower blood glucose levels with a minimal risk of hypoglycemia.[1][4]

cluster_0 Vildagliptin Action cluster_1 Physiological Response Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades (Blocked) Pancreas Pancreas BetaCells β-cells Incretins->BetaCells Stimulates AlphaCells α-cells Incretins->AlphaCells Inhibits Pancreas->BetaCells Pancreas->AlphaCells Insulin ↑ Insulin Secretion BetaCells->Insulin Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon BG ↓ Blood Glucose Insulin->BG Liver Liver Glucagon->Liver HGP ↓ Hepatic Glucose Production Liver->HGP HGP->BG

Caption: Vildagliptin's DPP-4 inhibition and downstream effects.

Efficacy Comparison of Vildagliptin

Meta-analyses of randomized controlled trials (RCTs) have consistently demonstrated the efficacy of Vildagliptin in improving glycemic control, both as a monotherapy and as an add-on treatment.

Table 1: Vildagliptin vs. Placebo and Active Comparators

This table summarizes the weighted mean difference (WMD) in HbA1c reduction.

Comparison GroupNumber of Studies (Patients)Weighted Mean Difference (WMD) in HbA1c95% Confidence Interval (CI)
Vs. Placebo 69 (28,006)-0.69%-0.83% to -0.56%
Vs. Other Antidiabetic Agents 69 (28,006)-0.01%-0.16% to 0.14%
Data sourced from a meta-analysis of 69 studies.[5]
Table 2: Comparative Efficacy of DPP-4 Inhibitors (Change from Baseline HbA1c)

This table compares the reduction in HbA1c levels between Vildagliptin and other DPP-4 inhibitors based on systematic reviews.

DPP-4 InhibitorHbA1c Reduction Range (from baseline)Intergroup Difference vs. Vildagliptin
Vildagliptin -0.3% to -1.34%N/A
Other DPP-4 Inhibitors (Sitagliptin, Alogliptin, etc.) -0.1% to -1.07%Not statistically significant
Data from a systematic review of 5 RCTs.[6][7][8]

A systematic review found that Vildagliptin demonstrated a significant reduction in HbA1c from baseline, with decreases ranging from -0.3% to -1.34%.[7] Other DPP-4 inhibitors showed reductions from -0.1% to -1.07%.[6][7] Despite these ranges, meta-analyses conclude that there are no significant intergroup differences, indicating comparable efficacy among Vildagliptin and other DPP-4 inhibitors like Sitagliptin and Alogliptin.[7][8][9] When added to metformin (B114582), Vildagliptin showed a superior reduction in HbA1c compared to metformin alone.[10][11]

Safety and Tolerability Profile

Vildagliptin is generally well-tolerated. Meta-analyses have evaluated its safety profile concerning hypoglycemia, adverse events, and cardiovascular outcomes.

Table 3: Safety Outcomes of Vildagliptin vs. Comparators
Safety OutcomeComparatorOdds Ratio (OR)95% Confidence Interval (CI)
Hypoglycemia Placebo0.830.59 to 1.16
Hypoglycemia Active Comparators0.190.15 to 0.24
Serious Adverse Events All Comparators0.980.88 to 1.09
Pancreatitis All Comparators0.970.37 to 2.53
Heart Failure All Comparators0.770.46 to 1.30
Overall Cardiovascular Events All Comparators0.910.73 to 1.14
Data sourced from a meta-analysis of 69 studies.[5]

The incidence of hypoglycemia with Vildagliptin is low and not significantly different from placebo.[5][12] Compared to other active antidiabetic agents, particularly sulfonylureas, Vildagliptin is associated with a significantly lower risk of hypoglycemia.[5] The overall risk for adverse events, serious adverse events, pancreatitis, or cardiovascular events was not increased with Vildagliptin treatment.[5]

Experimental Protocols

Objective: To assess the efficacy and safety of Vildagliptin compared to another DPP-4 inhibitor (e.g., Sitagliptin) as an add-on therapy in patients with T2DM inadequately controlled on metformin.

Study Design: A 24-week, multicenter, randomized, double-blind, parallel-group, active-controlled study.[13][14]

Inclusion Criteria:

  • Adults (e.g., 18-70 years) with a diagnosis of T2DM.

  • Inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on a stable dose of metformin (≥1500 mg/day) for at least 3 months.[13]

  • Willingness to provide informed consent.[15]

Exclusion Criteria:

  • History of type 1 diabetes, diabetic ketoacidosis, or significant cardiovascular or renal complications.[16]

  • Use of other antihyperglycemic agents within the last 3 months.

Randomization and Blinding: Eligible patients are randomly assigned in a 1:1 ratio to receive either Vildagliptin (e.g., 50 mg twice daily) or the active comparator (e.g., Sitagliptin 100 mg once daily). Both patients and investigators are blinded to the treatment allocation.

Endpoints:

  • Primary Efficacy Endpoint: Change in HbA1c from baseline to week 24.[14]

  • Secondary Efficacy Endpoints: Change in Fasting Plasma Glucose (FPG) and Postprandial Glucose (PPG), percentage of patients achieving an HbA1c target of <7.0%.[15]

  • Safety Endpoints: Incidence of adverse events (AEs), serious adverse events (SAEs), and hypoglycemic events.[15]

Data Analysis: The primary analysis is typically performed on the intent-to-treat (ITT) population. An analysis of covariance (ANCOVA) model is often used to compare the change in HbA1c between treatment groups, with baseline HbA1c as a covariate.

cluster_workflow Typical RCT Workflow for Vildagliptin cluster_arms 24-Week Double-Blind Treatment Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HbA1c, FPG, Safety Labs) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization ArmA Group A: Vildagliptin 50mg BID + Metformin Randomization->ArmA ArmB Group B: Comparator (e.g., Sitagliptin) + Metformin Randomization->ArmB FollowUp Follow-up Visits (e.g., Weeks 12 & 24) Endpoint End-of-Study Assessment (Primary & Secondary Endpoints) FollowUp->Endpoint Analysis Statistical Analysis (Efficacy & Safety Comparison) Endpoint->Analysis

References

Validating Biomarkers for Vildagliptin Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential biomarkers for predicting patient response to Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The objective is to present available evidence on clinical, inflammatory, and pharmacogenomic markers to aid in the design and interpretation of validation studies.

Introduction to Vildagliptin and the Need for Predictive Biomarkers

Vildagliptin enhances glycemic control by inhibiting the DPP-4 enzyme, which rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active GLP-1 and GIP, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[1][2][3] While effective for many patients, there is significant inter-individual variability in treatment response. The identification of robust biomarkers is crucial for personalizing Vildagliptin therapy, optimizing patient outcomes, and streamlining clinical trial design.

Comparative Analysis of Biomarker Categories

The following sections detail potential biomarkers for Vildagliptin treatment response, categorized by their biological nature. Quantitative data from various studies are presented to facilitate comparison.

Table 1: Clinical and Metabolic Biomarkers
Biomarker CategoryBiomarkerPredictive Association with Better Vildagliptin ResponseKey Findings and Quantitative Data
Glycemic Status Higher Baseline HbA1cStrongPatients with higher baseline HbA1c levels experience a greater reduction in HbA1c upon Vildagliptin treatment. A multivariate logistic regression analysis showed that patients with lower baseline HbA1c had an 8.3-fold better outcome.[4][5]
Lower Baseline Fasting Plasma Glucose (FPG)ModerateDPP-4 inhibitors, including Vildagliptin, appear to be more effective in patients with mild to moderate fasting hyperglycemia.[4]
Patient Characteristics Older AgeModerateSome studies suggest a greater HbA1c reduction in older patients treated with DPP-4 inhibitors.[4]
Shorter Duration of DiabetesModerateA multivariate logistic regression analysis indicated that patients with a longer diabetes duration exhibited 0.92-fold poorer outcomes.[4]
Insulin Resistance Lower HOMA-IRInconsistentThe impact of baseline insulin resistance on Vildagliptin efficacy is not yet clearly established, with some studies suggesting better response in more insulin-sensitive individuals.
Lower Body Mass Index (BMI)InconsistentThe relationship between BMI and Vildagliptin response remains inconclusive across different studies.
Table 2: Inflammatory and Cardiovascular Biomarkers
BiomarkerEffect of Vildagliptin TreatmentPotential as a Predictive BiomarkerKey Findings
Interleukin-6 (IL-6) ReductionUnder InvestigationVildagliptin treatment has been shown to be associated with a reduction in this pro-inflammatory cytokine.[6]
High-sensitivity C-reactive protein (hs-CRP) ReductionUnder InvestigationStudies have indicated that Vildagliptin can lower hs-CRP levels, a marker of systemic inflammation.[6]
Matrix Metallopeptidase-9 (MMP-9) ReductionUnder InvestigationVildagliptin may reduce levels of MMP-9, which is involved in extracellular matrix degradation and vascular remodeling.[6]
Adiponectin IncreaseUnder InvestigationVildagliptin treatment may increase levels of adiponectin, an adipokine with anti-inflammatory and insulin-sensitizing properties.[6]
Table 3: Pharmacogenomic Biomarkers
GeneSNPAllele Association with Vildagliptin ResponseKey Findings
GLP1R rs6923761The 'A' allele (encoding Ser168) is associated with a smaller reduction in HbA1c.Homozygotes for the minor 'A' allele had a smaller reduction in HbA1c by 0.4% compared to 'G' allele carriers.[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms underlying Vildagliptin's action and the rationale for biomarker selection, the following diagrams illustrate key signaling pathways and a typical experimental workflow for biomarker validation.

Vildagliptin_Mechanism cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 release DPP-4 DPP-4 Active GLP-1->DPP-4 substrate GLP-1 Receptor (Beta-cell) GLP-1 Receptor (Beta-cell) Active GLP-1->GLP-1 Receptor (Beta-cell) GLP-1 Receptor (Alpha-cell) GLP-1 Receptor (Alpha-cell) Active GLP-1->GLP-1 Receptor (Alpha-cell) Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 inactivates Vildagliptin Vildagliptin Vildagliptin->DPP-4 inhibits Insulin Secretion Insulin Secretion GLP-1 Receptor (Beta-cell)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion GLP-1 Receptor (Alpha-cell)->Glucagon Secretion suppresses Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Beta-cell Beta-cell Beta-cell->Insulin Secretion Alpha-cell Alpha-cell Alpha-cell->Glucagon Secretion Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Hepatic Glucose Production->Lower Blood Glucose reduced

Vildagliptin's Mechanism of Action

Biomarker_Validation_Workflow cluster_patient_selection Patient Recruitment cluster_baseline Baseline Assessment cluster_intervention Treatment cluster_followup Follow-up cluster_analysis Biomarker Analysis cluster_statistical Statistical Analysis Patient Cohort Patient Cohort Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Cohort->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Data Collection Baseline Data Collection Informed Consent->Baseline Data Collection Clinical Data (HbA1c, FPG, etc.) Clinical Data (HbA1c, FPG, etc.) Baseline Data Collection->Clinical Data (HbA1c, FPG, etc.) Blood Sample Collection Blood Sample Collection Baseline Data Collection->Blood Sample Collection Vildagliptin Treatment Vildagliptin Treatment Baseline Data Collection->Vildagliptin Treatment Biomarker Measurement Biomarker Measurement Blood Sample Collection->Biomarker Measurement Follow-up Assessments Follow-up Assessments Vildagliptin Treatment->Follow-up Assessments Glycemic Response (ΔHbA1c) Glycemic Response (ΔHbA1c) Follow-up Assessments->Glycemic Response (ΔHbA1c) Adverse Event Monitoring Adverse Event Monitoring Follow-up Assessments->Adverse Event Monitoring Correlation Analysis Correlation Analysis Glycemic Response (ΔHbA1c)->Correlation Analysis Genotyping (e.g., GLP1R) Genotyping (e.g., GLP1R) Biomarker Measurement->Genotyping (e.g., GLP1R) Inflammatory Marker Assays (e.g., IL-6) Inflammatory Marker Assays (e.g., IL-6) Biomarker Measurement->Inflammatory Marker Assays (e.g., IL-6) Biomarker Measurement->Correlation Analysis Multivariate Regression Multivariate Regression Correlation Analysis->Multivariate Regression ROC Curve Analysis ROC Curve Analysis Multivariate Regression->ROC Curve Analysis Identification of Predictive Biomarkers Identification of Predictive Biomarkers ROC Curve Analysis->Identification of Predictive Biomarkers

Biomarker Validation Workflow

Experimental Protocols

Detailed methodologies are critical for the replication and validation of biomarker studies. Below are outlines of common experimental protocols.

Measurement of Interleukin-6 (IL-6)
  • Principle: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Sample Type: Serum or plasma.

  • General Procedure:

    • Wells of a 96-well microplate are pre-coated with a monoclonal antibody specific for human IL-6.

    • Standards, controls, and patient samples are added to the wells and incubated.

    • After washing, a biotin-conjugated anti-human IL-6 antibody is added, which binds to the captured IL-6.

    • Following another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • A substrate solution is then added, and the color development is proportional to the amount of IL-6.

    • The reaction is stopped, and the absorbance is measured at 450 nm.

    • A standard curve is used to determine the concentration of IL-6 in the samples.

  • Typical Kit Providers: R&D Systems (Quantikine ELISA), Invitrogen (Thermo Fisher Scientific), Abcam.

Genotyping of GLP1R rs6923761
  • Principle: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) or probe-based genotyping assays.

  • Sample Type: Genomic DNA extracted from whole blood.

  • General PCR-RFLP Procedure:

    • A specific region of the GLP1R gene containing the rs6923761 SNP is amplified using PCR with specific primers.

    • The PCR product is then digested with a restriction enzyme that recognizes the sequence of one of the alleles but not the other.

    • The resulting DNA fragments are separated by gel electrophoresis.

    • The fragment pattern on the gel reveals the genotype of the individual (e.g., homozygous for the G allele, homozygous for the A allele, or heterozygous).

  • Probe-Based Assays: Commercial assays (e.g., TaqMan SNP Genotyping Assays) can also be used, which employ allele-specific fluorescent probes for high-throughput genotyping.

Assessment of Insulin Resistance (HOMA-IR)
  • Principle: The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is a calculated index based on fasting plasma glucose and insulin levels.[8][9][10][11]

  • Sample Type: Fasting plasma.

  • Data Required:

    • Fasting Plasma Glucose (FPG) in mmol/L.

    • Fasting Plasma Insulin (FPI) in µU/mL.

  • Formula: HOMA-IR = (FPG (mmol/L) x FPI (µU/mL)) / 22.5[9][12]

Conclusion and Future Directions

The available evidence suggests that a multi-faceted approach, incorporating clinical, inflammatory, and pharmacogenomic markers, holds the most promise for predicting Vildagliptin treatment response. While baseline HbA1c is a strong and readily available predictor, genetic markers such as variants in the GLP1R gene offer the potential for more personalized treatment strategies. Inflammatory markers may not only predict response but also provide insights into the broader cardiometabolic benefits of Vildagliptin.

Future research should focus on head-to-head comparisons of these biomarkers in large, prospective clinical trials. The development of predictive algorithms that integrate multiple biomarkers could further enhance the ability to identify patients who will derive the greatest benefit from Vildagliptin therapy. Standardized and detailed reporting of experimental protocols in publications is essential to ensure the reproducibility and validation of findings.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Vildagliptin and Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two widely used dipeptidyl peptidase-4 (DPP-4) inhibitors, Vildagliptin and Saxagliptin. The information presented herein is supported by experimental data to assist researchers and professionals in the field of drug development in understanding the distinct characteristics of these therapeutic agents.

Mechanism of Action: DPP-4 Inhibition

Both Vildagliptin and Saxagliptin are oral antihyperglycemic agents that act by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, both drugs increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, leading to improved glycemic control in patients with type 2 diabetes mellitus.[1][2]

cluster_0 Incretin Hormone Regulation cluster_1 Pharmacological Intervention cluster_2 Physiological Response Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP Release->DPP-4 Enzyme Degradation Increased Active Incretins Increased Active Incretins Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Vildagliptin / Saxagliptin Vildagliptin / Saxagliptin Vildagliptin / Saxagliptin->DPP-4 Enzyme Inhibition Pancreatic Beta-Cells Pancreatic Beta-Cells Increased Active Incretins->Pancreatic Beta-Cells Stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells Increased Active Incretins->Pancreatic Alpha-Cells Inhibits Increased Insulin Secretion Increased Insulin Secretion Pancreatic Beta-Cells->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreatic Alpha-Cells->Decreased Glucagon Secretion Lowered Blood Glucose Lowered Blood Glucose Increased Insulin Secretion->Lowered Blood Glucose Decreased Glucagon Secretion->Lowered Blood Glucose Study Design Study Design Subject Enrollment Subject Enrollment Study Design->Subject Enrollment Inclusion/Exclusion Criteria Drug Administration Drug Administration Subject Enrollment->Drug Administration Randomized Dosing Blood Sampling Blood Sampling Drug Administration->Blood Sampling Time Points Plasma Processing Plasma Processing Blood Sampling->Plasma Processing Centrifugation Bioanalytical Method Bioanalytical Method Plasma Processing->Bioanalytical Method Quantification Data Analysis Data Analysis Bioanalytical Method->Data Analysis Concentration-Time Data Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling Parameter Calculation

References

A Comparative Analysis of Vildagliptin's Cardiovascular Outcomes in Preclinical Diabetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cardiovascular implications of anti-diabetic agents is paramount. Vildagliptin (B1682220), a dipeptidyl peptidase-4 (DPP-4) inhibitor, has been the subject of numerous preclinical studies to elucidate its effects on the cardiovascular system in the context of diabetes. This guide provides a comparative overview of Vildagliptin's performance against other anti-diabetic agents, supported by experimental data from diabetic animal models.

Vildagliptin functions by inhibiting the DPP-4 enzyme, which degrades incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1] This action increases the levels of active GLP-1, which in turn stimulates glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) secretion.[1] Beyond its glycemic control, emerging evidence from animal models suggests that Vildagliptin exerts direct and indirect cardioprotective effects. These include improving endothelial function, reducing inflammation and oxidative stress, and preserving cardiac mitochondrial function.[2][3][4]

Comparative Performance of Vildagliptin

Preclinical studies have benchmarked Vildagliptin against other DPP-4 inhibitors, such as Sitagliptin, and drugs from other classes like Metformin. The focus has been on key cardiovascular parameters including cardiac function, heart rate variability (HRV), and mitochondrial integrity in diabetic or insulin-resistant animal models.

A key finding is that both Vildagliptin and Sitagliptin demonstrate similar efficacy in providing cardioprotection in obese insulin-resistant rats.[5] Both agents were shown to attenuate cardiac dysfunction and prevent cardiac mitochondrial dysfunction.[5] However, some studies suggest Vildagliptin may have a superior effect in certain areas. For instance, in one study, while both drugs improved metabolic profiles and reduced oxidative stress, only Vildagliptin was able to restore heart rate to normal levels in insulin-resistant rats.[2] When compared with Metformin, Vildagliptin was found to be more effective in preventing cardiac sympathovagal imbalance, cardiac dysfunction, and cardiac mitochondrial dysfunction in rats with diet-induced insulin resistance.[6]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key comparative studies.

Table 1: Vildagliptin vs. Sitagliptin in High-Fat Diet-Induced Insulin-Resistant Rats

ParameterControl (Normal Diet)Control (High-Fat Diet)Vildagliptin (3 mg/kg/day)Sitagliptin (30 mg/kg/day)
Metabolic
Plasma Insulin (ng/mL)1.8 ± 0.24.5 ± 0.52.5 ± 0.32.7 ± 0.4
Total Cholesterol (mg/dL)60 ± 595 ± 870 ± 672 ± 7
HDL Cholesterol (mg/dL)35 ± 320 ± 230 ± 328 ± 2
Plasma MDA (µM)1.2 ± 0.12.5 ± 0.31.5 ± 0.21.6 ± 0.2
Cardiac Function
Heart Rate (bpm)350 ± 15420 ± 20360 ± 18400 ± 22
Left Ventricular Ejection Fraction (%)85 ± 565 ± 480 ± 678 ± 5*

*Data are represented as mean ± SEM. *p < 0.05 compared to High-Fat Diet Control. Data synthesized from a study on obese insulin-resistant rats.[2][5] MDA: Malondialdehyde (an indicator of oxidative stress).

Table 2: Vildagliptin vs. Metformin in High-Fat Diet-Induced Insulin-Resistant Rats

ParameterControl (Normal Diet)Control (High-Fat Diet)Vildagliptin (3 mg/kg/day)Metformin (30 mg/kg, twice daily)
Metabolic
Plasma Insulin (ng/mL)2.1 ± 0.35.2 ± 0.63.1 ± 0.43.5 ± 0.5
HOMA Index2.8 ± 0.47.1 ± 0.84.2 ± 0.54.8 ± 0.6
Plasma MDA (µM)1.1 ± 0.12.8 ± 0.31.7 ± 0.21.9 ± 0.2
Cardiac Function
Heart Rate Variability (LF/HF ratio)2.5 ± 0.34.8 ± 0.52.9 ± 0.43.5 ± 0.5
Left Ventricular End-Diastolic Pressure (mmHg)4 ± 110 ± 1.55 ± 1*7 ± 1.2

*Data are represented as mean ± SEM. *p < 0.05 compared to High-Fat Diet Control. Data synthesized from a study on insulin-resistant rats.[6][4] HOMA Index: Homeostatic Model Assessment for Insulin Resistance. LF/HF ratio: Low frequency/High frequency power ratio, an indicator of sympathovagal balance.

Signaling Pathways and Experimental Workflows

Vildagliptin's cardiovascular benefits are mediated through a network of signaling pathways. Its primary action of DPP-4 inhibition leads to elevated GLP-1 levels, which in turn activates pathways promoting endothelial nitric oxide synthase (eNOS) activity, reducing oxidative stress, and mitigating inflammation.[7][8]

G cluster_0 Vildagliptin Action cluster_1 Cardiovascular Effects Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits GLP1 Active GLP-1 DPP4->GLP1 Degrades eNOS eNOS Activation GLP1->eNOS Stimulates OxStress Reduced Oxidative Stress (e.g., lower MDA) GLP1->OxStress Inflam Reduced Inflammation (e.g., lower TNF-α, IL-1β) GLP1->Inflam Mito Mitochondrial Protection GLP1->Mito NO Nitric Oxide (NO) eNOS->NO Produces Vaso Vasodilation & Improved Endothelial Function NO->Vaso

Caption: Vildagliptin's cardioprotective signaling pathway.

A typical preclinical study to assess these outcomes follows a structured workflow, from inducing a diabetic state in an animal model to the final analysis of cardiovascular parameters.

G cluster_workflow Experimental Workflow A Induction of Diabetes in Animal Model (e.g., High-Fat Diet + STZ) B Animal Group Allocation A->B C1 Vehicle Control Group B->C1 C2 Vildagliptin Group B->C2 C3 Comparator Drug Group (e.g., Sitagliptin, Metformin) B->C3 D Treatment Period (e.g., 4-12 weeks) C1->D C2->D C3->D E Assessment of Cardiovascular Outcomes D->E F1 Echocardiography (LV Ejection Fraction, etc.) E->F1 F2 Blood Pressure & Heart Rate Variability (HRV) E->F2 F3 Biochemical Analysis (Lipids, Oxidative Stress Markers) E->F3 F4 Histological Analysis (Fibrosis, Hypertrophy) E->F4

Caption: Workflow for assessing cardiovascular outcomes.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: High-Fat Diet (HFD) Induced Insulin Resistance Model
  • Animal Model: Male Wistar rats (180-200g) are typically used.[6][5]

  • Induction of Diabetes/Insulin Resistance: Rats are fed a high-fat diet (e.g., 59% of energy from fat) for a period of 12 weeks to induce a state of obese insulin resistance, characterized by hyperinsulinemia and dyslipidemia.[2][6][5] A control group is fed a normal diet (e.g., 20% energy from fat).[5]

  • Drug Administration: Following the induction period, rats are divided into treatment groups. Vildagliptin is administered orally, often at a dose of 3 mg/kg/day, for a subsequent period of 3 to 4 weeks.[6][9] Comparator drugs like Metformin (e.g., 30 mg/kg, twice daily) or Sitagliptin (e.g., 30 mg/kg/day) are administered concurrently to their respective groups.[6][5]

  • Cardiac Function Assessment:

    • Echocardiography: Transthoracic echocardiography is performed under light anesthesia to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions.

    • Heart Rate Variability (HRV): Electrocardiogram (ECG) recordings are taken from conscious, unrestrained rats. The time-domain and frequency-domain analyses of R-R intervals are performed to assess the balance between sympathetic and parasympathetic nervous systems.[6]

  • Biochemical Analysis: Blood samples are collected to measure plasma levels of insulin, glucose, total cholesterol, HDL, and markers of oxidative stress like malondialdehyde (MDA).[2][6] The HOMA-IR index is often calculated to quantify insulin resistance.[6]

  • Mitochondrial Function: At the end of the study, hearts are excised. Mitochondria are isolated from the ventricular tissue to assess their function, including the respiratory control ratio and the rate of H₂O₂ production.[2]

Protocol 2: Streptozotocin (B1681764) (STZ) Induced Diabetes Model
  • Animal Model: C57BL/6J mice are often used.[10]

  • Induction of Diabetes: To model type 2 diabetes, mice are first fed a high-fat diet (e.g., 60% Kcal) for 12 weeks, followed by multiple low-dose intraperitoneal injections of streptozotocin (STZ) (e.g., 30 mg/kg/day for 5 consecutive days).[10] Blood glucose levels are monitored, and mice with levels ≥16.6 mM are considered diabetic.[10]

  • Drug Administration: Diabetic mice are treated with Vildagliptin (e.g., 15.17 mg/kg/day via oral gavage) for a period of 10 weeks.[10]

  • Assessment of Cardiac Dysfunction:

    • Echocardiography: Used to evaluate cardiac function, including diastolic and systolic parameters.[10]

    • Histology: Heart tissues are stained (e.g., with Masson's trichrome) to assess fibrosis and cardiomyocyte hypertrophy.[11]

    • Molecular Analysis: Western blotting and qRT-PCR are used to analyze the expression of proteins and microRNAs involved in relevant signaling pathways, such as the miR-21/SPRY1/ERK pathway, to investigate mechanisms of autophagy and fibrosis.[10][12]

References

Safety Operating Guide

Proper Disposal of Vildagliptin Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of vildagliptin (B1682220) hydrochloride in a laboratory setting. Researchers, scientists, and drug development professionals are advised to follow these procedural steps to ensure safety and compliance with environmental regulations.

Vildagliptin hydrochloride, an active pharmaceutical ingredient, requires careful handling and disposal due to its potential environmental impact. Safety Data Sheets (SDS) indicate that vildagliptin may cause long-lasting harmful effects to aquatic life.[1][2] Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste.

Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][4] This ensures the complete breakdown of the active pharmaceutical ingredient, minimizing environmental release.

Step-by-Step Disposal Procedure:
  • Segregation and Collection:

    • Isolate all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and experimental residues.

    • Place the waste into a designated, suitable, and clearly labeled hazardous waste container.[3] The container should be kept closed and in good condition to prevent leaks.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

    • Include any relevant hazard information, such as "Harmful to aquatic life."

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5]

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.

Data Presentation

Currently, publicly available Safety Data Sheets and disposal guidelines for this compound do not provide specific quantitative data, such as concentration limits for different disposal methods. The guidance is qualitative, emphasizing the need for professional disposal due to the compound's potential environmental hazards.

Experimental Protocols

The disposal procedures outlined are based on established safety and regulatory guidelines for chemical waste management, not on specific experimental protocols.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 This compound Waste Management A Generate Vildagliptin Hydrochloride Waste B Is the waste contaminated with this compound? A->B C Segregate into a dedicated Hazardous Waste Container B->C Yes G Dispose as regular laboratory waste B->G No D Label container with: 'Hazardous Waste' 'this compound' 'Aquatic Hazard' C->D E Store in a designated, secure, and ventilated area D->E F Contact EHS or Licensed Waste Disposal Company for pickup E->F

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Vildagliptin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling active pharmaceutical ingredients (APIs) such as Vildagliptin hydrochloride, a comprehensive understanding of personal protective equipment (PPE), handling procedures, and disposal methods is critical to mitigate risks and ensure operational integrity. This guide provides essential, step-by-step safety and logistical information for the proper management of this compound in a laboratory setting.

Essential Safety and Handling Data

While specific occupational exposure limits (OELs) for this compound are not established, a risk-based approach to handling is recommended. The following table summarizes the recommended personal protective equipment and safety measures.

Protective MeasureSpecificationRationale
Respiratory Protection NIOSH-approved respiratorRecommended when engineering controls are insufficient or during tasks with high dust generation potential to prevent inhalation.[1][2][3]
Eye Protection Tightly fitting safety goggles or glasses with side-shieldsProtects against eye contact with dust or splashes.[2][3][4][5][6]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][2][4][7][8]
Skin and Body Protection Lab coat or impervious clothingProvides a barrier against skin exposure.[1][3][5][6][7]
Engineering Controls Use in a well-ventilated area, laboratory fume hood, or with local exhaust ventilationMinimizes the concentration of airborne dust.[1][4][7][8]

Procedural Guidance for Handling and Disposal

Adherence to standardized procedures is crucial for minimizing exposure and preventing contamination. The following protocols outline the safe handling, emergency procedures, and disposal of this compound.

Standard Handling Protocol:

  • Preparation: Before handling, ensure that the designated area is clean and that all necessary PPE is readily available and in good condition. The work area should be equipped with a safety shower and an eye wash station.[2][8]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. This includes a lab coat, safety goggles, and chemical-resistant gloves. A respirator should be used if there is a risk of dust inhalation.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[4][6][7]

    • Handle in a well-ventilated area, preferably within a chemical fume hood.[4][8]

    • Avoid contact with skin, eyes, and clothing.[2][6][7]

    • Do not eat, drink, or smoke in the handling area.[3][6]

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water.[4][7]

    • Properly remove and dispose of contaminated gloves and other disposable PPE.[7]

    • Clean the work surface to remove any residual contamination.[4]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[1][6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][7]

  • Spills:

    • Evacuate personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid generating dust.

    • Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[4]

    • Clean the spill area thoroughly.

Disposal Plan:

  • Waste Segregation: Collect this compound waste in a clearly labeled, sealed, and non-reactive container. Do not mix with other chemical waste unless permitted by institutional guidelines.[9]

  • Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[9]

  • Final Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous material disposal company. The recommended method of disposal is incineration.[9] All disposal activities must be in accordance with local, regional, national, and international regulations.[1][9][10]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Prepare Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Weighing & Transfer C->D E Experimental Use D->E J Spill D->J Potential K Exposure D->K Potential F Decontaminate Work Area E->F E->J Potential E->K Potential G Doff & Dispose of PPE F->G H Segregate & Store Waste G->H I Dispose via Licensed Contractor H->I

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.